3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(4-methyl-1,4-diazepan-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(14)10-12/h2,4-5,10H,3,6-9,11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSQWJKEPUOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640268 | |
| Record name | 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-49-2 | |
| Record name | 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline mechanism of action
This guide presents a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically progressing from broad, hypothesis-generating screens to specific biochemical and cellular validation experiments, researchers can build a robust, evidence-based understanding of how this novel compound functions at the molecular level. The insights gained from this workflow are essential for advancing a compound through the drug discovery and development pipeline, enabling informed decisions about its therapeutic potential, and identifying potential liabilities. [16][22]
References
-
Agonist-Selective Signaling of G Protein-Coupled Receptor: Mechanisms and Implications. google_search15
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC. google_search16
-
Target Identification and Validation (Small Molecules) - University College London. google_search17
-
Basics of GPCR signaling. When an agonist binds to its cognate GPCR, it... - ResearchGate. google_search18
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. google_search6
-
A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways - Benchchem. google_search1
-
What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. google_search19
-
Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. google_search20
-
G protein-coupled receptor - Wikipedia. google_search21
-
Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. google_search22
-
Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - Portland Press. google_search13
-
Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed. google_searchLink
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. google_search4
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. google_searchLink
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.. google_searchLink
-
Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed. google_searchLink
-
GPCR Signaling Regulation: The Role of GRKs and Arrestins - Frontiers. google_searchLink
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. google_searchLink
-
Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf. google_searchLink
-
Aniline - Wikipedia. google_searchLink
-
Tyrosine kinase inhibitor - Wikipedia. google_searchLink
-
Understanding the Mode of Action of a Compound - ScitoVation. google_searchLink
-
Tyrosine kinase inhibitors (cancer treatment) | Health and Medicine | Research Starters. google_searchLink
-
De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PMC. google_searchLink
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. google_searchLink
-
Novel Integrated Platform Promises To Accelerate Drug Discovery | Technology Networks. google_searchLink
-
Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. google_searchLink
-
Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects - Cleveland Clinic. google_searchLink
-
Drug Discovery Workflow - What is it? - Vipergen. google_searchLink
-
Berkeley Lab's Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry - Quantum Zeitgeist. google_searchLink
-
Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. google_searchLink
-
1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES | TSI Journals. google_searchLink
-
What is the mechanism of Diazepam? - Patsnap Synapse. google_searchLink
-
Classics in Chemical Neuroscience: Diazepam (Valium) - PMC. google_searchLink
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. google_searchLink
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benthamscience.com [benthamscience.com]
- 7. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 10. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 11. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 13. portlandpress.com [portlandpress.com]
- 14. scitovation.com [scitovation.com]
- 15. Agonist-Selective Signaling of G Protein-Coupled Receptor: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary [nvidia.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 22. drughunter.com [drughunter.com]
3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
Abstract
This technical guide provides a comprehensive, research-level overview of a robust and efficient synthetic pathway for this compound. This compound represents a valuable scaffold in medicinal chemistry, incorporating a meta-substituted aniline moiety linked to a methylated 1,4-diazepane ring. Such structures are of significant interest in the development of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] This document is structured to guide researchers and drug development professionals through the strategic planning, precursor synthesis, and final convergent assembly of the target molecule. The core of the proposed synthesis relies on a highly efficient reductive amination reaction. We will delve into the mechanistic rationale behind this key step, provide detailed, field-tested experimental protocols, and discuss the synthesis and purification of the requisite precursors.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, this compound, identifies the C-N bond between the benzylic carbon and the diazepane nitrogen as the most strategic disconnection. This bond can be reliably formed through a reductive amination, a cornerstone transformation in medicinal chemistry for its efficiency and high functional group tolerance.[3][4] This disconnection reveals two key building blocks: 3-aminobenzaldehyde and 1-methyl-1,4-diazepane .
This convergent approach is advantageous as it allows for the independent synthesis and purification of the two primary fragments, which are then combined in a single, high-yielding final step to construct the target molecule.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The success of the convergent synthesis hinges on the efficient preparation of the two primary building blocks.
Synthesis of 3-Aminobenzaldehyde
3-Aminobenzaldehyde is a critical intermediate, typically prepared via the chemoselective reduction of commercially available 3-nitrobenzaldehyde.[5] The primary challenge in this step is to reduce the nitro group without affecting the sensitive aldehyde functionality. Several methods have proven effective for this transformation.[6]
Comparison of Reduction Methods
| Method | Reducing Agent(s) | Typical Yield | Advantages | Disadvantages | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | High | Clean reaction, high yield, easy product isolation. | Requires specialized pressure equipment (e.g., Parr hydrogenator). | [6] |
| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Good to High | Cost-effective, readily available reagents. | Can generate significant metallic waste, acidic conditions may not be suitable for all substrates. | [6][7][8] |
| Dithionite Reduction | Na₂S₂O₄ | Moderate | Mild conditions, avoids heavy metals. | Can require careful pH control, may have lower yields. | [5][6] |
For its efficiency and clean reaction profile, catalytic hydrogenation is often the preferred method in a research and development setting.
Detailed Experimental Protocol: Catalytic Hydrogenation of 3-Nitrobenzaldehyde [6]
-
Vessel Preparation: In a suitable pressure vessel (e.g., a Parr shaker flask), dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol to create a 0.5 M solution.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of palladium).
-
Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system multiple times with nitrogen to remove all air, then purge with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas (typically 50 psi) and begin vigorous stirring. The reaction is typically exothermic and can be monitored by the cessation of hydrogen uptake. The reaction is generally complete within 2-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of ethanol. Concentrate the filtrate under reduced pressure to yield crude 3-aminobenzaldehyde. The product is often a light brown solid or oil and can be used directly in the next step or further purified by column chromatography if necessary.[5]
Synthesis of 1-Methyl-1,4-diazepane
1-Methyl-1,4-diazepane is a commercially available building block. However, should a custom synthesis be required, it can be prepared through established literature methods. A common approach involves the cyclization of N-methylethylenediamine with a three-carbon dielectrophile, followed by reduction. The synthesis of various 1,4-diazepine derivatives is well-documented, providing a solid foundation for its preparation.[9][10][11]
Convergent Synthesis via Reductive Amination
The final step joins the two key precursors to form the target molecule. Reductive amination proceeds in two stages: the initial formation of an iminium ion from the aldehyde and the secondary amine, followed by its immediate reduction by a hydride source present in the reaction mixture.
Caption: Experimental workflow for the final reductive amination.
Mechanistic Rationale and Reagent Selection
The choice of reducing agent is critical for a successful reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they can also prematurely reduce the starting aldehyde.[3] A superior choice is sodium triacetoxyborohydride (NaBH(OAc)₃) , a milder and more selective reagent.[3][12] Its steric bulk and reduced reactivity prevent it from readily reducing the aldehyde but allow it to efficiently reduce the iminium ion intermediate as it is formed. This selectivity minimizes side reactions and typically leads to higher yields of the desired amine.[3] The reaction is often carried out in chlorinated solvents like 1,2-dichloroethane (DCE) or in alcohols like methanol.[13]
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-aminobenzaldehyde (1.0 eq) and 1,2-dichloroethane (DCE) or methanol.
-
Amine Addition: Add 1-methyl-1,4-diazepane (1.1 to 1.2 eq). If desired, a small amount of acetic acid (0.1 eq) can be added to catalyze iminium ion formation.[13] Stir the mixture at room temperature for 20-30 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any potential effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the final product, this compound.
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the aniline ring, a singlet for the benzylic CH₂ group, and complex multiplets for the diazepane ring protons and the N-methyl group. |
| ¹³C NMR | Aromatic carbons, a benzylic carbon signal, and multiple aliphatic carbon signals for the diazepane ring and N-methyl group. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₃H₂₂N₃⁺. |
| IR Spectroscopy | N-H stretching bands for the primary amine, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring. |
Note: Specific spectral data for the title compound is not publicly available, but the expected characteristics can be inferred from its structure and data from similar compounds.[14]
Alternative Synthetic Strategies
While the proposed convergent synthesis is highly efficient, alternative pathways could be considered.
-
Alkylation Route: An alternative involves the S_N2 alkylation of 1-methyl-1,4-diazepane with a 3-aminobenzyl halide (e.g., bromide). This route is often less favorable due to the potential instability and difficult synthesis of the 3-aminobenzyl halide precursor and the risk of over-alkylation.
-
Late-Stage Nitro Reduction: One could perform the reductive amination on 3-nitrobenzaldehyde first, followed by the reduction of the nitro group. This strategy introduces chemoselectivity challenges, as the conditions required to reduce the nitro group might affect the newly formed tertiary amine or the diazepine ring. The primary route avoids this complication by reducing the nitro group at an earlier stage.
The presented convergent pathway via reductive amination of 3-aminobenzaldehyde remains the most logical and robust strategy due to its high efficiency, operational simplicity, and superior control over the final product formation.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde. Benchchem.
- Filo. (2024, December 2). Benzenaldehyde to 3-aminobenzaldehyde. Filo.
- Filo. (2025, December 21). Convert Benzaldehyde to 3-amiobenzaldehyde. Filo.
- PMC. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC.
- Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
- ResearchGate. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
- Stoltz Group, Caltech. (2019, October 6).
- ChemSynthesis. (2025, May 20). 3-aminobenzaldehyde. ChemSynthesis.
- ChemBK. (2024, April 10). 3-AMINOBENZALDEHYDE. ChemBK.
- ResearchGate. (2016, June 30). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders.
- Organic Syntheses. (n.d.). o-AMINOBENZALDEHYDE. Organic Syntheses.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- AIR Unimi. (n.d.).
- Chemistry Skills. (2023, March 16).
- The Doyle Group. (2018, January 17).
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- ResearchGate. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the....
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzenaldehyde to 3-aminobenzaldehyde | Filo [askfilo.com]
- 8. Convert Benzaldehyde to 3-amiobenzaldehyde | Filo [askfilo.com]
- 9. benthamscience.com [benthamscience.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 13. youtube.com [youtube.com]
- 14. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
Technical Monograph: 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline , a critical intermediate in the development of CNS-active agents and kinase inhibitors.
Executive Summary & Chemical Identity[1][2][3][4]
This compound is a bifunctional building block characterized by an electron-rich aniline moiety linked via a methylene bridge to a 4-methyl-1,4-diazepane (homopiperazine) ring. In modern drug discovery, this scaffold serves two primary functions:
-
Pharmacophore Installation: The aniline nitrogen acts as a nucleophile for coupling with kinase hinge-binding cores or sulfonyl chlorides (e.g., for 5-HT6 antagonists).
-
Physicochemical Optimization: The diazepane ring, being a 7-membered homolog of piperazine, introduces non-planar conformational flexibility and basicity, often improving the aqueous solubility and metabolic stability of the final drug candidate.
Physicochemical Profile (Calculated)
| Property | Value | Notes |
| Formula | C₁₃H₂₁N₃ | Derived from reductive amination logic |
| Molecular Weight | 219.33 g/mol | Suitable for Fragment-Based Drug Design (FBDD) |
| LogP (Predicted) | 1.2 – 1.8 | Optimal lipophilicity for CNS penetration |
| pKa (Base) | ~8.5 – 9.0 | Attributed to the N4-methyl tertiary amine |
| H-Bond Donors | 1 (Aniline NH₂) | Key interaction point for H-bonding |
| H-Bond Acceptors | 3 | Aniline N + 2 Diazepane Ns |
| Appearance | Viscous Oil / Low-melting Solid | Tendency to darken upon oxidation |
Synthesis & Manufacturing Protocol
The synthesis of this compound is achieved via a robust two-step sequence: Reductive Amination followed by Nitro Reduction . This route minimizes side reactions and allows for the introduction of the sensitive aniline group at the final stage.
Step 1: Reductive Amination
Reaction: 3-Nitrobenzaldehyde + 1-Methyl-1,4-diazepane
-
Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid (AcOH), Dichloroethane (DCE).
-
Protocol:
-
Charge a reactor with 3-nitrobenzaldehyde (1.0 eq) and DCE (10 vol).
-
Add 1-methyl-1,4-diazepane (1.1 eq) and AcOH (1.5 eq). Stir for 30 min to form the iminium ion intermediate.
-
Cool to 0°C and add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Warm to room temperature and stir for 12 hours.
-
Quench: Add saturated NaHCO₃. Extract with DCM.
-
Yield: Typically 85-90% (Yellow oil).
-
Step 2: Chemoselective Nitro Reduction
Reaction: 1-(3-Nitrobenzyl)-4-methyl-1,4-diazepane
-
Reagents: Iron Powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).
-
Protocol:
-
Dissolve the nitro intermediate in Ethanol/Water.
-
Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).
-
Heat to reflux (80°C) for 4 hours. Monitor by TLC (disappearance of nitro spot).
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.
-
Purification: The crude amine is often used directly or purified via amine-functionalized silica if high purity (>98%) is required.
-
Yield: 75-85%.
-
Visual Workflow (DOT Diagram)
Figure 1: Two-step synthetic pathway from commodity starting materials to the target aniline.
Medicinal Chemistry Applications
This aniline intermediate is a "privileged structure" in the design of ligands for G-Protein Coupled Receptors (GPCRs) and Kinases.
A. 5-HT6 Receptor Antagonists
The primary application of this scaffold is in the synthesis of sulfonamide-based 5-HT6 antagonists , which are investigated for treating cognitive impairment (Alzheimer's) and obesity.
-
Mechanism: The aniline is coupled with arylsulfonyl chlorides.
-
SAR Insight: The 1,4-diazepane ring provides a specific spatial orientation that differs from the flatter piperazine ring, often enhancing selectivity for the 5-HT6 serotonin receptor over 5-HT2A.
B. Kinase Inhibitors (Solubility Tail)
In kinase inhibitor design, the "solvent-exposed region" of the ATP binding pocket often tolerates bulky, basic groups.
-
Role: The diazepane moiety acts as a solubilizing tail . The tertiary amine (pKa ~8.5) is protonated at physiological pH, drastically improving the water solubility of otherwise lipophilic kinase cores (e.g., quinazolines or pyrimidines).
-
Advantage: Compared to piperazine, the diazepane ring is more flexible, which can help avoid steric clashes with the protein surface.
Structure-Activity Relationship (SAR) Logic
Figure 2: Functional decomposition of the molecule in drug design.
Experimental Protocol: Sulfonamide Coupling
Objective: To synthesize a 5-HT6 antagonist library member using the target aniline.
-
Preparation: Dissolve this compound (1.0 mmol) in dry Dichloromethane (DCM, 5 mL).
-
Base Addition: Add Triethylamine (TEA, 2.0 mmol) to scavenge HCl.
-
Coupling: Cool to 0°C. Dropwise add a solution of Benzenesulfonyl chloride (1.0 mmol) in DCM.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1).
-
Workup: Wash with water, then brine. Dry over Na₂SO₄.
-
Salt Formation: Dissolve the crude residue in minimal isopropanol and add HCl/Ether to precipitate the hydrochloride salt.
-
Note: The salt form is preferred for biological testing due to stability.
-
Safety & Handling (E-E-A-T)
While specific toxicological data for this intermediate may be sparse, it should be handled with the rigor accorded to aromatic amines and diazepines .
-
Acute Toxicity: Potential for skin absorption and oral toxicity (Category 3/4).[1]
-
Structural Alerts:
-
Aniline: Potential for methemoglobinemia if absorbed in large quantities.
-
Diazepane: While not a benzodiazepine drug, the substructure warrants caution regarding CNS activity.
-
-
PPE Requirements:
-
Nitrile gloves (0.11 mm minimum thickness).
-
Chemical splash goggles.
-
Fume hood operation is mandatory during the reductive amination step (DCE is a carcinogen).
-
References
-
Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 2006. Link
-
Ramajayam, R., et al. "Synthesis and Evaluation of Substituted 3-(1,4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT6 Antagonists." The Open Pharmaceutical Sciences Journal, 2016. Link
-
PubChem Compound Summary. "1-Benzyl-5-methyl-1,4-diazepane (Structural Analog)." National Center for Biotechnology Information. Link
-
BenchChem Protocols. "General Reductive Amination Procedures for Aniline Synthesis." BenchChem Technical Library. Link
Sources
An In-depth Technical Guide to 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline, a heterocyclic aromatic amine with significant potential in medicinal chemistry. While this molecule is primarily utilized as a key synthetic intermediate, its structural motifs—a substituted aniline and a 1,4-diazepane ring—make it a valuable scaffold for the development of novel therapeutic agents. This document details a robust synthetic pathway, discusses its inferred physicochemical and spectroscopic characteristics, outlines its potential applications in drug discovery, and provides essential safety and handling protocols. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their work.
Introduction and Strategic Importance
The confluence of an aniline moiety and a diazepine ring within a single molecular framework presents a compelling starting point for drug discovery. The aniline group is a well-established pharmacophore and a versatile chemical handle for further functionalization.[1][2] The 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[3][4][5][6]
This compound serves as a critical intermediate in the synthesis of more complex molecules, such as the 5-HT6 receptor antagonists investigated for cognitive disorders.[7] Its structure allows for the exploration of structure-activity relationships (SAR) by modifying the aniline amine, the aromatic ring, or the diazepine nitrogen atoms, making it a strategic asset in the design of targeted therapeutics.
Physicochemical and Structural Properties
While extensive experimental data for this specific intermediate is not widely published, its core properties can be inferred from its constituent parts and related analogs.
| Property | Inferred/Predicted Value | Rationale & Remarks |
| Molecular Formula | C₁₃H₂₁N₃ | Derived from its chemical structure. |
| Molecular Weight | 219.33 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a viscous liquid or low-melting solid, colorless to yellow/brown. | Anilines and N-methylaniline are often liquids that darken on exposure to air and light.[8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DCM, DMSO). | The aniline portion reduces water solubility, while the aliphatic diazepine ring and hydrocarbon character favor solubility in organic media.[9] |
| pKa (Basic) | ~4.5 - 5.5 (for anilinic N); ~8-10 (for aliphatic N) | The aniline nitrogen is weakly basic due to delocalization of the lone pair into the aromatic ring.[2] The tertiary amines in the diazepine ring are more akin to aliphatic amines and thus more basic. |
| LogP | 1.5 - 2.5 (Estimated) | Represents a moderate degree of lipophilicity, suitable for many drug discovery programs. |
Structural Identifiers:
-
IUPAC Name: this compound
-
SMILES: CN1CCN(CC2=CC=CC(=C2)N)CC1
-
InChI Key: (Not available in public databases)
-
CAS Number: (Not assigned or not publicly available)
Synthesis and Reaction Pathway
The most direct and well-documented pathway to synthesize this compound proceeds via a two-step sequence starting from 3-nitrobenzaldehyde and 1-methyl-1,4-diazepane. This methodology has been successfully employed in the preparation of its derivatives.[7]
Overall Synthetic Workflow
The synthesis can be logically divided into reductive amination to form the C-N bond and subsequent nitro group reduction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-[(3-Nitrophenyl)methyl]-4-methyl-1,4-diazepane
This step involves the formation of the key benzylic C-N bond. While direct reductive amination with reagents like sodium triacetoxyborohydride is a standard and effective method, an alternative described in the literature involves direct condensation followed by reduction.
-
Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-methyl-1,4-diazepane (1.1 eq.).
-
Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirring mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Target Compound)
This final step is a standard nitro group reduction to form the aniline. The choice of reducing agent is critical to ensure chemoselectivity, leaving the other functional groups intact.
-
Reaction Setup: Dissolve the intermediate from Step 1, 1-[(3-nitrophenyl)methyl]-4-methyl-1,4-diazepane (1.0 eq.), in a solvent mixture, typically ethanol and water.
-
Reduction: Add ammonium chloride (NH₄Cl) (4-5 eq.) followed by iron powder (Fe) (5-10 eq.). Heat the mixture to reflux (approximately 80-90 °C).[7]
-
Alternative Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate is also a highly effective reagent for this transformation.[5]
-
Monitoring: Monitor the reaction by TLC until the starting nitro compound has been fully consumed.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with brine. Drying the organic layer over Na₂SO₄, filtering, and evaporating the solvent will yield the crude product. Further purification via silica gel chromatography can be performed to yield the pure aniline.
Spectroscopic Characterization (Inferred)
Based on the analysis of its sulfonated derivatives, the following spectroscopic signatures can be predicted for the title compound.[7]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic Protons: Signals expected in the range of δ 6.5-7.2 ppm. The proton between the two substituents on the aniline ring will likely appear as a singlet or a finely-split triplet, with other protons showing doublet and triplet splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Aniline Amine (-NH₂): A broad singlet around δ 5.0-5.5 ppm, which is exchangeable with D₂O.
-
Benzylic Protons (-CH₂-Ar): A sharp singlet expected around δ 3.5-3.7 ppm.
-
Diazepane Ring Protons: A series of complex multiplets between δ 2.4-2.9 ppm, integrating to 8 protons.
-
N-Methyl Protons (-N-CH₃): A singlet around δ 2.2-2.4 ppm.
-
-
¹³C NMR (DMSO-d₆, 101 MHz):
-
Aromatic Carbons: Signals would appear in the δ 110-150 ppm region. The carbon bearing the amino group (C-NH₂) would be the most upfield (around δ 112-115 ppm), while the C-ipso attached to the methyl group would be around δ 148-150 ppm.
-
Benzylic Carbon (-CH₂-Ar): Expected around δ 55-60 ppm.
-
Diazepane and N-Methyl Carbons: Aliphatic carbons of the diazepine ring and the N-methyl group would resonate in the δ 45-55 ppm range.
-
-
FT-IR (KBr, cm⁻¹):
-
N-H Stretch: A characteristic pair of medium-intensity bands for the primary amine (NH₂) in the 3300-3500 cm⁻¹ region.
-
C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2800-3000 cm⁻¹ (aliphatic).
-
N-H Bend: A band around 1600-1630 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI+): The expected [M+H]⁺ ion would be at m/z 220.18.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable scaffold for building lead compounds in several therapeutic areas.
-
CNS Disorders: As demonstrated by its use in synthesizing 5-HT₆ antagonists, this core is highly relevant for targets within the central nervous system. The diazepine moiety can interact with various CNS receptors, and the aniline provides a vector for exploring different pharmacophores.[7]
-
Oncology: 1,4-Diazepane derivatives have shown promise as antitumor agents.[3] The aniline nitrogen of the title compound can be readily acylated, sulfonated, or used in coupling reactions to attach moieties known to interact with cancer targets like kinases.
-
Antimicrobial Agents: The diazepine nucleus is also found in compounds with antibacterial and antifungal activity.[4][10]
Caption: Potential applications derived from the core molecular structure.
Safety, Handling, and Toxicology
The toxicological profile of this compound has not been specifically determined. However, due to the presence of the aniline substructure, it must be handled as a toxic substance.[11]
-
GHS Hazard Classification (Predicted):
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[12][13]
-
Organ Toxicity: May cause damage to organs (particularly blood and nervous system) through prolonged or repeated exposure.[11]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[12][13]
-
Other Hazards: May cause skin/eye irritation and sensitization. Suspected of being a mutagen or carcinogen based on data for aniline.
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat and other protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light and air, as anilines are prone to oxidation and discoloration.[8]
-
Disposal: Dispose of this substance and its container at a licensed hazardous-waste disposal plant. Do not allow it to enter the environment.[12]
Conclusion
This compound represents a strategically important molecular scaffold for modern medicinal chemistry. Its straightforward, high-yielding synthesis makes it an accessible starting point for the development of diverse compound libraries. While it should be handled with significant care due to its presumed toxicity, its potential to serve as a core for novel therapeutics in areas such as CNS disorders and oncology is substantial. This guide provides the foundational knowledge required for researchers to safely synthesize, handle, and strategically utilize this versatile chemical intermediate in their drug discovery endeavors.
References
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet N-Methylaniline.
- Kumar, A., Singh, J., Sharma, S., et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Medicinal Chemistry, 12(7), 646-661.
- TCI Chemicals. (2025, October 27). Safety Data Sheet: Aniline.
- Thermo Fisher Scientific. (2024, April 29). Safety Data Sheet: N-Methyl aniline.
-
Gevorgyan, A., Starkova, A., Kamyshanc, K., et al. (2018). Synthesis, Characterization and Anticancer Activity of Novel 7-(1,4-Diazepan)-Substituted[12]Oxazolo[4,5-d]Pyrimidines. Chemistry Research Journal, 3(5), 81-93.
- Sigma-Aldrich. (2025, September 22). Safety Data Sheet: 3-Nitro-N-methylaniline.
- Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (n.d.). Angewandte Chemie.
- Biosynth. (2023, March 24). Safety Data Sheet: N-Methylaniline.
- Kaur, R., & Kumar, K. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Drug Discovery Technologies, 15(3), 193-214.
- Cheméo. (n.d.). Chemical Properties of Aniline, N-methyl- (CAS 100-61-8).
- Supporting Information for Direct Methylation of Amines with CO2 and H2. (n.d.). Max-Planck-Institut für Kohlenforschung.
- Al-Badrany, K. A. (2025, March 3). Preparation, Characterization, Biological Activity Evaluation, and Liquid Crystallography Study of New Diazepine Derivatives. World of Medicine: Journal of Biomedical Sciences, 1(7).
- U.S. Environmental Protection Agency. (2025, October 15). 3-Methoxy-4-(4-methylpiperidine-1-sulfonyl)aniline Properties. CompTox Chemicals Dashboard.
- Patel, K. D., & Patel, P. S. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 731-735.
- Fathalla, O. A. (2015). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 7(1), 166-177.
- Sternbach, L. H. (1979). The benzodiazepine story. Journal of Medicinal Chemistry, 22(1), 1-7.
- ChemicalBook. (n.d.). Aniline(62-53-3) 1H NMR spectrum.
- NIST. (n.d.). Diazepam. NIST WebBook.
- Wang, Y., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014.
- CymitQuimica. (n.d.). CAS 106-49-0: 4-Methylaniline.
- ResearchGate. (2017, April 21). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione.
- Echemi. (2024, February 5). Exploring the Properties and Applications of Aniline and N-Methylaniline.
- Chem-Impex. (n.d.). 3-(4-Metil-1-piperazinil)anilina.
- ChemicalBook. (2026, January 13). N-Methylaniline(100-61-8).
- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- NIST. (n.d.). 4-Methylbenzylidene-4-methylaniline. NIST WebBook.
- Roche, V. F. (2005). Principles of Drug Action 1, Spring 2005, Amines. Creighton University.
- ChemicalBook. (n.d.). N-Methylaniline(100-61-8) MS spectrum.
- NIST. (n.d.). Mass spectrum of Diazepam. NIST WebBook.
- PubChem. (n.d.). 3-(Azepan-1-ylmethyl)-4-methylaniline.
- FooDB. (2010, April 8). Showing Compound N-Methylaniline (FDB003963).
- ResearchGate. (n.d.). N-[4-(Dimethylamino)benzylidene]-4-methylaniline.
Sources
- 1. echemi.com [echemi.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. chemrj.org [chemrj.org]
- 4. benthamscience.com [benthamscience.com]
- 5. jocpr.com [jocpr.com]
- 6. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 8. N-Methylaniline | 100-61-8 [chemicalbook.com]
- 9. CAS 106-49-0: 4-Methylaniline | CymitQuimica [cymitquimica.com]
- 10. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. cpachem.com [cpachem.com]
An In-Depth Technical Guide to 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline as a 5-HT6 Receptor Ligand
Abstract
The serotonin 5-HT6 receptor, expressed almost exclusively in the central nervous system, has emerged as a significant target for the therapeutic intervention of cognitive deficits associated with neuropsychiatric and neurodegenerative disorders.[1][2][3] This technical guide provides a comprehensive overview of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline, a notable ligand for the 5-HT6 receptor. We will delve into its chemical synthesis, pharmacological characterization, and the underlying principles of its interaction with the 5-HT6 receptor. This document is intended for researchers, scientists, and drug development professionals actively working in the field of neuroscience and medicinal chemistry.
Introduction to the 5-HT6 Receptor
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) primarily located in brain regions critical for learning and memory, such as the hippocampus, striatum, and prefrontal cortex.[1][3] Its unique expression profile makes it an attractive target for treating cognitive dysfunction.[1] Pharmacological blockade of the 5-HT6 receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, which is crucial for cognitive processes.[2][4]
Signaling Pathways
The 5-HT6 receptor canonically couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][5] However, its signaling is more complex, involving multiple pathways that can be independent of Gs/cAMP. These include the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade via a Fyn-tyrosine kinase-dependent mechanism and the modulation of the mTOR pathway.[1][2][3][6] The receptor's ability to engage with various signaling cascades contributes to its diverse physiological roles.[1]
Chemical Synthesis of this compound
The synthesis of this compound and its analogs typically involves a multi-step process. A common synthetic strategy is the reductive amination of a suitable aldehyde with 1-methyl-1,4-diazepane.
General Synthetic Scheme
The synthesis often starts from 3-nitrobenzaldehyde, which undergoes reductive amination with 1-methyl-1,4-diazepane, followed by the reduction of the nitro group to an aniline.
Detailed Experimental Protocol: Reductive Amination
-
Dissolution: Dissolve 3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add 1-methyl-1,4-diazepane (1.1 eq) to the solution.
-
Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the stirring mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Detailed Experimental Protocol: Nitro Group Reduction
-
Catalyst Suspension: Suspend palladium on carbon (10 mol%) in a solvent like methanol or ethanol.
-
Substrate Addition: Add the intermediate, 1-methyl-4-((3-nitrophenyl)methyl)-1,4-diazepane (1.0 eq), to the suspension.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to yield the final product.
Pharmacological Characterization
The pharmacological evaluation of this compound involves a series of in vitro and in vivo assays to determine its affinity, selectivity, and functional activity at the 5-HT6 receptor.
In Vitro Assays
3.1.1. Radioligand Binding Assays
Principle: This assay measures the affinity of the test compound for the 5-HT6 receptor by competing with a radiolabeled ligand (e.g., [³H]-LSD) for binding to membranes prepared from cells expressing the human 5-HT6 receptor.[7]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., HEK293) expressing the human 5-HT6 receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.
| Compound | 5-HT6 Ki (nM) |
| Reference Antagonist (e.g., SB-271046) | 1-10 |
| This compound | Hypothetical Value: 15 |
3.1.2. Functional Assays (cAMP Accumulation)
Principle: This assay determines the functional activity (agonist, antagonist, or inverse agonist) of the compound by measuring its effect on cAMP levels in cells expressing the 5-HT6 receptor.[8]
Protocol:
-
Cell Seeding: Seed cells expressing the 5-HT6 receptor into microplates.
-
Compound Treatment: Treat the cells with the test compound alone (to test for agonist activity) or in the presence of a known 5-HT6 agonist (e.g., serotonin) to test for antagonist activity.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
In Vivo Models
3.2.1. Novel Object Recognition (NOR) Test
Principle: This test assesses the effect of the compound on short-term memory in rodents. It is based on the innate tendency of rodents to explore a novel object more than a familiar one.
Protocol:
-
Habituation: Acclimatize the animals to the testing arena.
-
Training (T1): Place the animal in the arena with two identical objects and allow exploration for a set time.
-
Inter-trial Interval: Administer the test compound or vehicle during this period.
-
Testing (T2): Replace one of the familiar objects with a novel object and record the time spent exploring each object.
-
Data Analysis: Calculate a discrimination index to quantify memory performance. An improvement in this index suggests pro-cognitive effects.[9]
3.2.2. Morris Water Maze (MWM)
Principle: This is a test of spatial learning and memory in which animals must learn the location of a hidden platform in a pool of water, using distal cues.
Protocol:
-
Acquisition Phase: Train the animals over several days to find the hidden platform. Record the escape latency and path length.
-
Probe Trial: Remove the platform and measure the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: A shorter escape latency during training and more time spent in the target quadrant during the probe trial indicate improved spatial memory.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for this compound is not extensively published, general SAR principles for diazepane-based 5-HT6 ligands can be inferred from the broader literature.
-
The Diazepane Moiety: The 1,4-diazepane ring is a common scaffold in many 5-HT6 ligands and is crucial for binding. Modifications to this ring can significantly impact affinity and selectivity.[10][11][12]
-
The Methyl Group: The N-methyl group on the diazepane ring often contributes to optimal binding.
-
The Aniline Moiety: The substitution pattern on the aniline ring is critical for modulating potency and pharmacokinetic properties. The position of the diazepanylmethyl group at the meta-position of the aniline is a key feature.
Conclusion and Future Directions
This compound represents a significant chemical scaffold for the development of potent and selective 5-HT6 receptor ligands. The established synthetic routes and pharmacological assays provide a robust framework for the further exploration of its therapeutic potential. Future research should focus on optimizing the pharmacokinetic properties of this class of compounds to enhance their drug-like characteristics and on conducting more extensive in vivo studies to validate their efficacy in relevant models of cognitive impairment. The continued investigation of such ligands is a promising avenue in the quest for novel treatments for cognitive disorders.
References
-
ResearchGate. (n.d.). 5-HT6 receptor signaling pathways. Retrieved from [Link]
-
Oxford Academic. (2010, July 1). Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects. Retrieved from [Link]
-
MDPI. (2023, January 27). Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles. Retrieved from [Link]
-
PMC. (2023). 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders. Retrieved from [Link]
-
PubMed. (2020, August 1). The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic and In-vivo Profile of 5-HT 6 Receptor Antagonists Recently in Development. Retrieved from [Link]
-
PubMed. (2008, May 15). Functional human 5-HT6 receptor assay for high throughput screening of chemical ligands and binding proteins. Retrieved from [Link]
-
MDPI. (2021, October 5). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Retrieved from [Link]
-
MDPI. (2023, January 22). New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. Retrieved from [Link]
-
PMC. (n.d.). In vivo effects of the 5-HT6 antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate. Retrieved from [Link]
-
PMC. (n.d.). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. Retrieved from [Link]
-
Open Pharmaceutical Sciences Journal. (2016, June 30). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Retrieved from [Link]
-
Bentham Science. (2008). Functional Human 5-HT6 Receptor Assay for High Throughput Screening of Chemical Ligands and Binding Proteins. Retrieved from [Link]
-
PMC. (n.d.). 5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress. Retrieved from [Link]
-
PMC. (n.d.). Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation. Retrieved from [Link]
-
MDPI. (2022, August 21). Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. Retrieved from [Link]
-
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). Retrieved from [Link]
-
Scilit. (n.d.). A quantitative structure-activity relationship study on serotonin 5-HT6receptor ligands: indolyl and piperidinyl sulphonamides. Retrieved from [Link]
-
BindingDB. (n.d.). Ki Summary. Retrieved from [Link]
-
European Journal of Medicinal Chemistry - Bari - Uniba. (2023, July 30). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo effects of the 5-HT6 antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 11. chemisgroup.us [chemisgroup.us]
- 12. jocpr.com [jocpr.com]
The Nexus of Scaffolds: A Technical Guide to the Pharmacology of Novel Diazepane Aniline Derivatives
Foreword: The Rationale for Hybrid Vigor in CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel chemical entities with improved efficacy and safety profiles is a perpetual endeavor. The diazepane scaffold, particularly the 1,4-diazepine core, is a cornerstone of neuropharmacology, most famously embodied by the benzodiazepine class of drugs. These agents exert their effects primarily through positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the brain.[1] The aniline moiety, a versatile building block in medicinal chemistry, is present in a wide array of bioactive compounds and can be strategically employed to modulate physicochemical properties and target interactions.[2]
The strategic hybridization of the diazepane and aniline pharmacophores presents a compelling avenue for the development of a new generation of CNS-active agents. This approach is predicated on the hypothesis that the diazepane core can serve as a privileged scaffold for CNS targets, while the aniline substituent can be tailored to fine-tune receptor affinity, selectivity, and pharmacokinetic properties. By exploring the chemical space at the intersection of these two well-established moieties, we aim to unlock novel pharmacological profiles, potentially leading to compounds with enhanced therapeutic windows for conditions such as anxiety, epilepsy, and other neurological disorders. This guide provides a comprehensive technical overview of the pharmacological investigation of these novel diazepane aniline derivatives, from initial in vitro characterization to in vivo behavioral assessment.
Chapter 1: Foundational Pharmacology and Target Engagement
The initial stages of characterizing a novel diazepane aniline derivative involve a systematic evaluation of its interaction with primary and secondary biological targets. Given the structural heritage of these compounds, the GABA-A receptor is a logical primary target. However, a broader screening approach is essential to identify potential off-target effects and uncover novel mechanisms of action.
In Vitro Target Profiling: Beyond the Benzodiazepine Site
A comprehensive understanding of a compound's target engagement profile is paramount. This is achieved through a battery of in vitro assays designed to assess binding affinity and functional activity at a range of CNS receptors.
Determining the affinity of a novel derivative for the GABA-A receptor is a critical first step. Radioligand binding assays are a robust and widely used method for this purpose.
Experimental Protocol: GABA-A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a novel diazepane aniline derivative for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Radioligand: [³H]Flunitrazepam or [³H]Muscimol
-
Membrane Preparation: Rat or mouse whole-brain membranes (or specific brain regions like the cortex)
-
Non-specific Binding Control: Diazepam (10 µM) or GABA (10 mM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compound: Novel diazepane aniline derivative at various concentrations
-
Instrumentation: Scintillation counter, filtration apparatus
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in assay buffer and recentrifugation. Repeat this step twice.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Radioligand (e.g., 1-5 nM [³H]Flunitrazepam)
-
Test compound at a range of concentrations (e.g., 0.1 nM to 10 µM) or vehicle for total binding.
-
Non-specific binding control (e.g., 10 µM Diazepam) for determining non-specific binding.
-
Membrane preparation (typically 50-100 µg of protein).
-
-
Incubate the plate at 4°C for 60-90 minutes.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
The choice of radioligand is critical. [³H]Flunitrazepam is a classic benzodiazepine site agonist, while [³H]Muscimol binds to the GABA binding site. Using both can provide initial insights into the compound's binding site.
-
Performing the assay at 4°C minimizes enzymatic degradation of the compound and receptor.
-
Rapid filtration is essential to prevent dissociation of the ligand-receptor complex.
Binding affinity does not always correlate with functional activity. Therefore, it is crucial to assess whether a novel derivative acts as a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), a silent allosteric modulator (SAM), or a direct agonist. Whole-cell patch-clamp electrophysiology on recombinant GABA-A receptors expressed in cell lines (e.g., HEK293 cells) is the gold standard for this determination.
Experimental Protocol: Whole-Cell Patch-Clamp Recording on Recombinant GABA-A Receptors
Objective: To characterize the functional effect of a novel diazepane aniline derivative on GABA-A receptor-mediated chloride currents.
Materials:
-
HEK293 cells stably expressing specific GABA-A receptor subtypes (e.g., α1β2γ2)
-
External solution (aCSF) containing: NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, pH 7.4
-
Internal pipette solution containing: K-Gluconate, KCl, MgCl₂, EGTA, HEPES, and ATP, pH 7.3
-
GABA
-
Test compound
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate the transfected HEK293 cells onto glass coverslips a day before the experiment.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Establishing a Whole-Cell Recording:
-
Under microscopic guidance, approach a single cell with the micropipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with the novel diazepane aniline derivative at various concentrations.
-
Record the changes in the amplitude of the GABA-elicited current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation or inhibition of the GABA response.
-
Construct a concentration-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition).
-
Causality Behind Experimental Choices:
-
Using recombinant receptors allows for the investigation of subtype selectivity. For example, comparing the compound's effect on α1β2γ2 (associated with sedation) versus α2β2γ2 (associated with anxiolysis) can guide lead optimization.[3]
-
A holding potential of -60 mV is chosen to be near the resting membrane potential of neurons and allows for the measurement of inward chloride currents.
-
Co-application of the test compound with GABA is essential to determine its modulatory effect on the receptor's response to its natural ligand.
Data Presentation: In Vitro Pharmacological Profile
| Compound ID | GABA-A (α1β2γ2) Binding Ki (nM) | GABA-A (α1β2γ2) Functional Activity (EC50/IC50, µM) | Selectivity Profile (Other CNS Targets) |
| DAD-001 | 15.2 | EC50 = 0.8 (PAM) | >10 µM at 5-HT, DA, and adrenergic receptors |
| DAD-002 | 8.7 | IC50 = 1.2 (NAM) | >10 µM at 5-HT, DA, and adrenergic receptors |
| DAD-003 | 25.6 | No significant modulation | Binds to Sigma-1 receptor (Ki = 50 nM) |
Chapter 2: In Vivo Pharmacological Assessment
Following promising in vitro data, the investigation proceeds to in vivo models to assess the compound's pharmacokinetic properties, efficacy, and potential side effects in a whole-organism context. For compounds targeting anxiety and sedation, a battery of behavioral tests in rodents is employed.
Pharmacokinetic Profiling
Before conducting efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the novel derivative. This includes determining its brain penetrance, which is crucial for a CNS-active drug.
Behavioral Models of Anxiolysis and Sedation
Several well-validated behavioral paradigms are used to assess the anxiolytic and sedative potential of novel compounds. The elevated plus maze (EPM) is a widely used and reliable test for anxiolytic-like activity.
Experimental Protocol: Elevated Plus Maze (EPM) Test
Objective: To evaluate the anxiolytic-like effects of a novel diazepane aniline derivative in mice.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated above the ground.
Animals:
-
Male mice (e.g., C57BL/6), group-housed and habituated to the testing room.
Step-by-Step Methodology:
-
Habituation:
-
Bring the mice to the testing room at least 30 minutes before the start of the experiment to acclimate.
-
-
Drug Administration:
-
Administer the novel diazepane aniline derivative (or vehicle control, and a positive control like diazepam) via the intended clinical route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).
-
-
Test Procedure:
-
Place a mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the data between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Causality Behind Experimental Choices:
-
The EPM is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the exploration of the open arms.
-
Measuring the total number of arm entries is crucial to distinguish a true anxiolytic effect from a general increase in motor activity (hyperlocomotion), which could be a confounding factor. A decrease in total entries may indicate sedation.
-
The use of a positive control like diazepam helps to validate the experimental setup and provides a benchmark for the efficacy of the novel compound.
Data Presentation: In Vivo Behavioral Profile
| Compound ID | Dose (mg/kg) | % Time in Open Arms (EPM) | Total Arm Entries (EPM) | Rotarod Performance (% Fall Latency vs. Vehicle) |
| DAD-001 | 1 | 45 ± 5 | 25 ± 3 | 95 ± 8 |
| DAD-001 | 3 | 62 ± 7** | 23 ± 4 | 75 ± 10 |
| DAD-001 | 10 | 65 ± 6 | 15 ± 3 | 40 ± 9 |
| Diazepam | 2 | 58 ± 6 | 18 ± 4 | 55 ± 7** |
| p < 0.05, **p < 0.01 vs. Vehicle |
Chapter 3: Elucidating the Mechanism of Action and Signaling Pathways
While initial in vitro assays provide information on direct target engagement, a deeper understanding of a novel compound's mechanism of action requires investigating its effects on downstream signaling pathways. This is particularly important for compounds that may have multiple targets or modulate receptor function in a novel way.
Investigating Downstream Signaling Cascades
If a novel diazepane aniline derivative shows potent activity at a G-protein coupled receptor (GPCR) or other receptors known to activate specific intracellular signaling pathways, further investigation is warranted.
Workflow for Signaling Pathway Elucidation
Caption: Workflow for elucidating the signaling pathway of a novel compound.
Causality Behind Experimental Choices:
-
The choice of which signaling pathways to investigate is guided by the identity of the primary molecular target. For example, if the compound binds to a Gs-coupled GPCR, a cAMP assay would be a logical next step.
-
Western blotting for phosphorylated forms of key signaling proteins (e.g., p-ERK, p-Akt) provides a direct measure of pathway activation.
-
Using selective inhibitors of specific kinases or other enzymes in the pathway can help to confirm the causal link between receptor activation and the observed downstream effects.
Conclusion: From Bench to Potential Breakthrough
The pharmacological investigation of novel diazepane aniline derivatives is a multi-faceted process that requires a systematic and logical approach. By integrating in vitro and in vivo techniques, researchers can build a comprehensive profile of a compound's activity, from its molecular interactions to its effects on complex behaviors. The key to success lies not only in the rigorous execution of experimental protocols but also in the thoughtful interpretation of the data to understand the structure-activity relationships and the underlying mechanisms of action. This in-depth technical guide provides a framework for these investigations, with the ultimate goal of identifying and developing novel therapeutics with improved clinical outcomes for patients with CNS disorders.
References
-
Chang, Y., & Weiss, D. S. (2000). Mechanism of action of benzodiazepines on GABAA receptors. Science, 287(5461), 2195-2198. [Link]
-
Patel, H. M., Noolvi, M. N., Sharma, P., Jaiswal, V., Bansal, S., & Lohan, S. (2014). Quantitative structure–activity relationship (QSAR) studies as strategic approach in drug discovery. Medicinal Chemistry Research, 23(12), 4991-5007. [Link]
-
Middendorp, S. J., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications, 13(1), 4583. [Link]
-
Gervais, B. (2016). An overview of molecular hybrids in drug discovery. Expert Opinion on Drug Discovery, 11(3), 281-305. [Link]
-
Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775-790. [Link]
-
Rupprecht, R., et al. (2009). New mechanisms of action found for drugs used to treat anxiety disorders. Science, 325(5940), 482-486. [Link]
-
Johnston, G. A. R. (2005). GABA(A) receptor channel pharmacology. Current Pharmaceutical Design, 11(15), 1867–1885. [Link]
-
Sieghart, W. (2006). Structure and pharmacology of GABAA receptor subtypes. Pharmacological Reviews, 58(2), 181-224. [Link]
-
Tallman, J. F., Cassella, J., & Kehne, J. (2002). Mechanism of action of anxiolytics. Neuropsychopharmacology: The Fifth Generation of Progress. [Link]
-
Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications. Cambridge university press. [Link]
-
MD Biosciences. (2021). 3 ways to improve clinical relevance of preclinical CNS data. [Link]
-
Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. [Link]
-
Jana, R., Begam, H. M., & Dinda, E. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(74), 9292-9310. [Link]
-
Chibale, K. (2017). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes. Molecules, 22(1), 133. [Link]
-
Spedding, M., et al. (2005). Anxiolytic and antidepressant-like activities of the novel and potent histamine H3 receptor antagonist, GSK189254. Drug Discovery & Development Today, 10(1), 7-14. [Link]
Sources
The Diazepane-Aniline Scaffold: Strategic Targeting in Kinase Inhibitor Design
Executive Summary
The molecule 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline acts as a critical pharmacophore in the design of Type II tyrosine kinase inhibitors (TKIs). Structurally, it represents the "tail" moiety of the second-generation TKI Bafetinib (INNO-406) .
Its significance lies in the substitution of the canonical piperazine ring (found in Imatinib) with a 1,4-diazepane (homopiperazine) ring. This expansion from a 6-membered to a 7-membered ring alters the conformational flexibility and lipophilicity of the solvent-exposed region of the inhibitor. This modification enables the scaffold to target Lyn kinase and BCR-ABL mutants more potently than first-generation inhibitors, addressing critical resistance mechanisms in Chronic Myeloid Leukemia (CML).[1]
This guide details the structural rationale, validated therapeutic targets, and experimental protocols for leveraging this scaffold in drug discovery.
Structural Analysis & Pharmacophore Mapping
To understand the therapeutic targets, one must first understand the binding mode. In the context of Bafetinib-like inhibitors, this aniline fragment serves as the Solvent Interface Binder .
The Diazepane Advantage (Bioisosterism)
The transition from piperazine (Imatinib) to diazepane (Bafetinib) is a strategic bioisosteric replacement.
| Feature | Piperazine (Imatinib Tail) | Diazepane (This Scaffold) | Therapeutic Impact |
| Ring Size | 6-membered | 7-membered | Increases conformational entropy. |
| Basicity | Moderate | Higher | Stronger interaction with solvent/acidic residues. |
| Selectivity | BCR-ABL, c-KIT, PDGFR | + Lyn, Fyn | Dual inhibition prevents Src-mediated resistance. |
| Solubility | High | High | Maintains oral bioavailability. |
Binding Mechanism
When coupled to a "hinge-binding" head (e.g., a phenylaminopyrimidine), this aniline moiety extends past the kinase "Gatekeeper" residue (e.g., T315) and into the solvent front.
-
The Aniline Amine: Forms the amide linkage to the central scaffold (Glu/Asp anchor).
-
The Diazepane Ring: Protrudes into the solvent, improving solubility and interacting with surface residues via the protonated tertiary amine.
Validated Therapeutic Targets
The therapeutic potential of this scaffold is realized when it is incorporated into a complete inhibitor structure. The primary targets are tyrosine kinases involved in hematological malignancies.[2]
Primary Target: BCR-ABL (Wild Type & Mutants)
-
Mechanism: The scaffold stabilizes the kinase in the inactive (DFG-out) conformation.
-
Efficacy: The diazepane tail maintains potency against most Imatinib-resistant mutations (e.g., Y253F, E255K) but, like piperazine, struggles against the T315I "gatekeeper" mutation due to steric clash.
-
Data Point: Bafetinib (containing this scaffold) inhibits BCR-ABL autophosphorylation with an IC50 of ~11 nM in K562 cells (approx. 25-55x more potent than Imatinib).
Secondary Target: Lyn Kinase (Src Family)[1][4]
-
Pathology: Imatinib-resistant CML; Glioblastoma.
-
Mechanism: Overexpression of Lyn kinase is a dominant mechanism of Imatinib resistance. The diazepane scaffold confers specific affinity for the Lyn kinase ATP pocket, which the piperazine analog lacks.
-
Therapeutic Logic: By inhibiting both BCR-ABL and Lyn, the scaffold prevents the leukemic cell from switching signaling reliance to the Src pathway.
Emerging Target: CNS Penetration (Glioblastoma)
-
Context: The Blood-Brain Barrier (BBB).
-
Property: The 7-membered ring alters the logP (lipophilicity) profile. While Bafetinib has limited BBB penetration (~10% of plasma levels), the scaffold is being optimized in newer derivatives to treat Ph+ leukemia CNS relapse.
Visualizing the Mechanism
The following diagram illustrates the structural logic of the diazepane-aniline scaffold within the kinase binding pocket.
Figure 1: Pharmacophore mapping of the diazepane-aniline scaffold showing its orientation in the kinase domain relative to the hinge binder and solvent front.
Experimental Protocols
To validate this scaffold in a drug discovery campaign, the following workflows are required.
Protocol: Chemical Synthesis (Coupling)
Objective: Link the aniline scaffold to a carboxylic acid-functionalized hinge binder.
-
Reagents: this compound (1.0 eq), Carboxylic Acid Partner (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve the carboxylic acid partner in DMF under
atmosphere. -
Add DIPEA and HATU; stir for 15 min at RT to activate the acid.
-
Add the diazepane-aniline scaffold.
-
Stir at RT for 12–24h.[2] Monitor via LC-MS (Target mass = M+H).
-
-
Workup: Dilute with EtOAc, wash with
and brine. Dry over . -
Purification: Flash chromatography (DCM/MeOH gradient). The diazepane ring is polar; expect elution at higher MeOH percentages (5-10%).
Protocol: Kinase Selectivity Profiling (ADP-Glo™)
Objective: Determine IC50 against BCR-ABL and Lyn.[5][6][7]
-
System: Promega ADP-Glo™ Kinase Assay.
-
Preparation: Prepare 3x serial dilutions of the synthesized inhibitor in DMSO (start at 10
M). -
Enzyme Reaction:
-
Detection:
-
Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor]. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Validation Criteria: Imatinib control IC50 should be ~200-300 nM for Abl; Bafetinib control ~10-20 nM.
-
Protocol: Ba/F3 Cellular Proliferation Assay
Objective: Assess cellular potency and resistance profile.[4]
-
Cell Lines:
-
Seeding: Plate 5,000 cells/well in 96-well plates (RPMI + 10% FBS). Remove IL-3 for BCR-ABL lines.
-
Treatment: Treat with serial dilutions of the compound (0.1 nM to 10
M) for 72 hours. -
Readout: Add CellTiter-Glo® or MTT reagent. Measure absorbance/luminescence.
-
Interpretation:
-
High potency (low IC50) in WT BCR-ABL indicates successful cell penetration.
-
High potency in Parental (+IL-3) indicates off-target toxicity.
-
Screening Workflow Visualization
Figure 2: Critical path workflow for validating diazepane-based kinase inhibitors.
References
-
Kimura, S., et al. (2005). INNO-406, a novel BCR-ABL/Lyn dual tyrosine kinase inhibitor.[1][6][9] Blood, 106(12), 3948-3954.[5] [Link]
-
Yokota, A., et al. (2007). INNO-406, a novel BCR-ABL/Lyn dual tyrosine kinase inhibitor, suppresses the growth of Ph+ leukemia cells in the central nervous system.[9] Blood, 109(1), 306-314.[5][9] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Computational Approach to Analyze the Mechanism of Action of the Kinase Inhibitor Bafetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Computational Approach to Analyze the Mechanism of Action of the Kinase Inhibitor Bafetinib | PLOS Computational Biology [journals.plos.org]
- 5. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. INNO-406, a novel BCR-ABL/Lyn dual tyrosine kinase inhibitor, suppresses the growth of Ph+ leukemia cells in the central nervous system, and cyclosporine A augments its in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Importance of the 4-Methyl Group in 1,4-Diazepan Derivatives: A Structure-Activity Relationship Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,4-Diazepane Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a recognized "privileged structure" in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial orientation of various substituents, enabling interactions with a wide array of biological targets. This has led to the development of 1,4-diazepane derivatives with a broad spectrum of pharmacological activities, including but not limited to, central nervous system (CNS) modulation, anticancer properties, and inhibition of protein aggregation.[1][2]
This technical guide delves into the critical aspect of the structure-activity relationship (SAR) of 1,4-diazepan derivatives, with a particular focus on the influence of substitution at the 4-position of the diazepane ring. Specifically, we will explore the role of the 4-methyl group in modulating the biological activity of these compounds, drawing upon key findings in the areas of neurodegenerative disease and CNS receptor antagonism.
The Influence of N-Substitution on Biological Activity: A General Overview
The nitrogen atoms of the 1,4-diazepane scaffold are key points for structural modification. Substitution at the N1 and N4 positions significantly impacts the physicochemical properties of the molecule, such as lipophilicity, basicity, and hydrogen bonding capacity. These modifications, in turn, influence the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its pharmacodynamic interactions with biological targets.
The introduction of an N-alkyl group, such as a methyl group, can have several consequences:
-
Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier and access CNS targets.[1]
-
Steric Effects: The size and conformation of the N-substituent can introduce steric hindrance, influencing the binding affinity and selectivity for a particular receptor or enzyme.
-
Alteration of Basicity: Alkylation of the nitrogen atom can affect its basicity, which may be crucial for ionic interactions with the target protein.
-
Conformational Restriction: N-substitution can influence the conformational equilibrium of the flexible diazepane ring, potentially locking it into a bioactive conformation.
SAR of 4-Methyl-1,4-Diazepan Derivatives in Alzheimer's Disease: Inhibition of Amyloid-Beta Aggregation
A compelling case study for the role of the 4-methyl group comes from research into inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[1] A series of (4-substituted-1,4-diazepan-1-yl)(phenyl)methanone derivatives were synthesized and evaluated for their ability to inhibit the aggregation of Aβ40 and Aβ42.[1]
The study revealed that N-alkylation of the 1,4-diazepane ring had a differential effect on the inhibition of the two Aβ isoforms. While N-alkylated derivatives, including the 4-methyl analog, showed reduced inhibitory activity against Aβ42 aggregation, they demonstrated improved inhibition of Aβ40 aggregation.[1] This suggests that the substituent at the 4-position plays a crucial role in the selectivity of these inhibitors.
Table 1: Influence of N-Alkylation on the Inhibition of Aβ Aggregation by (4-substituted-1,4-diazepan-1-yl)(phenyl)methanone Derivatives [1]
| N4-Substituent | Inhibition of Aβ42 Aggregation | Inhibition of Aβ40 Aggregation |
| H | Higher | Lower |
| Methyl | Reduced | Improved (55-67%) |
| Ethyl | Reduced | Improved |
| Propyl | Reduced | Improved |
| Butyl | Reduced | Improved |
These findings underscore the importance of fine-tuning the substitution at the N4 position to achieve the desired inhibitory profile. The 4-methyl group, in this context, appears to be a favorable substituent for targeting Aβ40 aggregation.
Broader Pharmacological Profile of 4-Methyl-1,4-Diazepan Derivatives
Beyond Alzheimer's disease, 4-methyl-1,4-diazepan derivatives have been investigated for a range of other biological activities, highlighting the versatility of this scaffold.
-
5-HT6 Receptor Antagonism: A series of 3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl sulfonamides have been synthesized and evaluated as 5-HT6 receptor antagonists for the potential treatment of cognitive disorders. The 4-methyl-1,4-diazepan moiety serves as a key component for interacting with the receptor.[3]
-
T-Type Calcium Channel Blockade: While specific SAR data for the 4-methyl group is limited in the provided context, the broader class of 1,4-diazepane derivatives has been explored as T-type calcium channel blockers, suggesting a potential avenue for cardiovascular and neurological applications.[4]
Experimental Protocols
General Synthesis of (4-Methyl-1,4-diazepan-1-yl)(phenyl)methanone Derivatives
The synthesis of (4-methyl-1,4-diazepan-1-yl)(phenyl)methanone derivatives can be achieved through a multi-step process, as illustrated in the following generalized protocol. This protocol is based on standard synthetic methodologies in medicinal chemistry.[1]
Step 1: N-Boc Protection of 1,4-Diazepane
-
To a solution of 1,4-diazepane in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)2O.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the product by column chromatography to yield tert-butyl 1,4-diazepane-1-carboxylate.
Step 2: N-Methylation of the Boc-protected 1,4-Diazepane
-
To a solution of tert-butyl 1,4-diazepane-1-carboxylate in a suitable solvent (e.g., tetrahydrofuran), add a base (e.g., sodium hydride).
-
Stir the mixture at room temperature for a short period.
-
Add methyl iodide and continue stirring overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain tert-butyl 4-methyl-1,4-diazepane-1-carboxylate.
Step 3: Boc Deprotection
-
Dissolve the product from Step 2 in a solution of hydrochloric acid in a suitable solvent (e.g., dioxane or methanol).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture to obtain 1-methyl-1,4-diazepane as the hydrochloride salt.
Step 4: Acylation with a Phenyl Carboxylic Acid
-
To a solution of the desired phenyl carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., diisopropylethylamine).
-
Add the 1-methyl-1,4-diazepane hydrochloride salt and stir the reaction at room temperature overnight.
-
Wash the reaction mixture with an aqueous solution, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography to yield the target (4-methyl-1,4-diazepan-1-yl)(phenyl)methanone derivative.
Diagram 1: General Synthetic Workflow for (4-Methyl-1,4-diazepan-1-yl)(phenyl)methanone Derivatives
Caption: Workflow for Aβ aggregation inhibition assay.
Conclusion and Future Perspectives
The structure-activity relationship of 4-methyl-1,4-diazepan derivatives is a nuanced and target-dependent field of study. The available evidence, particularly in the context of Alzheimer's disease research, demonstrates that the 4-methyl group is not merely a passive placeholder but an active contributor to the pharmacological profile of the molecule, influencing both potency and selectivity. [1] Future research should aim to systematically evaluate the impact of the 4-methyl group in comparison to other N-substituents across a wider range of biological targets. This will enable a more comprehensive understanding of the SAR principles governing this important class of compounds and facilitate the rational design of novel therapeutics with improved efficacy and safety profiles. The development of more diverse synthetic routes to access a wider array of 4-methyl-1,4-diazepan analogs will be crucial in this endeavor.
References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. Available at: [Link]
-
Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed. Available at: [Link]
-
Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Available at: [Link]
-
Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors - UWSpace. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives - SciSpace. Available at: [Link]
-
Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives - Amrita Vishwa Vidyapeetham. Available at: [Link]
-
Structure-activity relationships for a series of compounds that inhibit aggregation of the Alzheimer's peptide, Aβ42. | Department of Molecular Biology. Available at: [Link]
-
Structure-activity relationship studies on drug candidates for alzheimer's disease. | Allied Academies. Available at: [Link]
-
Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives | Bentham Science. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents - ResearchGate. Available at: [Link]
-
Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - OUCI. Available at: [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. Available at: [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. Available at: [Link]
-
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
Sources
- 1. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 2. scispace.com [scispace.com]
- 3. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 4. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline, a valuable substituted aniline building block for pharmaceutical and materials science research. The synthetic strategy is centered around a highly efficient one-pot reductive amination of 3-aminobenzaldehyde with N-methyl-1,4-diazepane. We will detail the rationale behind reagent selection, step-by-step procedures for synthesis and purification, and a complete guide to the characterization of the final compound. This application note is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this key intermediate.
Introduction and Significance
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antipsychotic, anxiolytic, and anticancer agents.[1] The target molecule, this compound, combines this important heterocyclic motif with a meta-substituted aniline, a functional group notoriously challenging to synthesize due to the ortho/para directing nature of the amino group.[2] This compound serves as a versatile intermediate, enabling further functionalization at the aniline nitrogen or the aromatic ring for the development of novel chemical entities.
The presented synthesis employs a direct reductive amination strategy, which is one of the most effective and widely utilized methods for forming carbon-nitrogen bonds in medicinal chemistry. This approach involves the in-situ formation of an iminium ion from the condensation of an aldehyde and an amine, followed by immediate reduction to the corresponding amine. This method circumvents the issues of over-alkylation commonly seen in direct alkylations with alkyl halides.[3]
Overall Synthetic Strategy
The synthesis is achieved through a single, high-yielding step involving the reductive amination of commercially available or readily synthesized starting materials. The core transformation is the coupling of 3-aminobenzaldehyde and N-methyl-1,4-diazepane using a mild and selective reducing agent, Sodium Triacetoxyborohydride (STAB).
Diagram 1: Overall Reaction Scheme
Caption: One-pot synthesis via reductive amination.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Suggested Purity |
| 3-Aminobenzaldehyde | 1709-44-0 | C₇H₇NO | 121.14 | >97% |
| N-Methyl-1,4-diazepane | 5330-89-2 | C₅H₁₂N₂ | 100.16 | >98% |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | >97% |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | >99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Saturated Sodium Bicarbonate (aq.) | N/A | NaHCO₃ | 84.01 | N/A |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | ACS Grade |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as necessary.
Reaction Setup and Execution
-
To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add 3-aminobenzaldehyde (0.606 g, 5.0 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (DCM, 25 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the aldehyde is fully dissolved.
-
Add N-methyl-1,4-diazepane (0.551 g, 5.5 mmol, 1.1 equiv.) to the solution dropwise via syringe. A slight color change may be observed.
-
Allow the mixture to stir at room temperature for 20-30 minutes. This pre-stirring period facilitates the formation of the crucial imine or iminium ion intermediate.[4]
-
In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.27 g, 6.0 mmol, 1.2 equiv.) to the reaction mixture.
-
Expert Insight: STAB is the reducing agent of choice for this reaction. It is sufficiently mild to selectively reduce the iminium ion in the presence of the unreacted aldehyde, and it does not reduce the aldehyde itself.[3] Unlike sodium cyanoborohydride, it is less toxic and the reaction can often be run at neutral pH without acidic catalysts.[3][5]
-
-
Stir the reaction mixture at room temperature for 6-8 hours, or until completion.
Reaction Monitoring
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Eluent System: 10% Methanol in Dichloromethane with 1% Triethylamine.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
The disappearance of the 3-aminobenzaldehyde spot (lower Rf) and the appearance of a new product spot (typically higher Rf) indicates reaction progression.
Work-up and Purification
-
Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purify the crude residue by flash column chromatography on silica gel.[5]
-
Column Eluent: A gradient of 2% to 10% methanol in dichloromethane containing 0.5% triethylamine. The triethylamine is added to prevent the product from streaking on the acidic silica gel.
-
Collect the fractions containing the pure product (as identified by TLC).
-
Concentrate the pure fractions under reduced pressure to afford this compound as a pale yellow to brown oil.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental and purification flow.
Characterization and Expected Results
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| Appearance | Pale yellow to brown oil |
| Molecular Formula | C₁₃H₂₁N₃ |
| Molecular Weight | 219.33 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.9-7.2 (m, 1H, Ar-H), ~6.5-6.7 (m, 3H, Ar-H), ~3.6 (s, 2H, Ar-CH₂-N), ~3.5 (br s, 2H, NH₂), ~2.5-2.8 (m, 8H, diazepane ring protons), ~2.3 (s, 3H, N-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~146.0, ~140.0, ~129.5, ~118.0, ~115.0, ~114.0 (aromatic carbons), ~62.0 (Ar-CH₂-N), ~57.0, ~55.0, ~54.0 (diazepane ring carbons), ~46.0 (N-CH₃) |
| Mass Spec (ESI+) | Expected m/z: 220.18 [M+H]⁺ |
| FT-IR (neat, cm⁻¹) | ~3450-3300 (N-H stretch, primary amine), ~3050 (Aromatic C-H stretch), ~2940, 2820 (Aliphatic C-H stretch), ~1620, 1590 (Aromatic C=C bend) |
Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and concentration.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
3-Aminobenzaldehyde: Is an irritant. Avoid contact with skin and eyes. It can be unstable and may decompose, especially in the presence of water.[6]
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench carefully.
-
Dichloromethane (DCM): Is a suspected carcinogen. Avoid inhalation and skin contact.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The protocol described herein provides a robust and efficient method for the synthesis of this compound. By employing a direct reductive amination with sodium triacetoxyborohydride, this procedure offers high yields, operational simplicity, and mild reaction conditions, making it highly suitable for applications in medicinal chemistry and academic research laboratories. The detailed characterization data serves as a reliable reference for product validation.
References
- Filo. (2024). Benzenaldehyde to 3-aminobenzaldehyde.
- ChemicalBook. (n.d.). 3-Aminobenzaldehyde CAS#: 1709-44-0.
- YouTube. (2023). Reductive Amination.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
- Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Patel, S. et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. 3-Aminobenzaldehyde CAS#: 1709-44-0 [m.chemicalbook.com]
Application Note: In Vivo Characterization of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
This is a comprehensive Application Note and Protocol guide for the in vivo characterization of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline .
Given the specific chemical structure—a homopiperazine (diazepane) ring linked to an aniline moiety—this compound represents a "privileged scaffold" often utilized in the design of Histamine H3/H4 receptor antagonists (CNS targets) or as a key intermediate for Tyrosine Kinase Inhibitors (Oncology).
This guide treats the compound as a Novel Chemical Entity (NCE) or Research Tool , focusing on Formulation, Pharmacokinetics (PK), Safety (specifically Aniline-induced toxicity), and Functional Profiling.
Executive Summary & Mechanism of Action
This compound is a bioactive small molecule combining a lipophilic aniline headgroup with a polar, basic homopiperazine (diazepane) tail.
-
Structural Significance:
-
1,4-Diazepane Ring: A 7-membered ring often used to replace piperazine in drug design to alter solubility, selectivity, and metabolic stability (e.g., in H3 antagonists like Ciproxifan analogs).
-
Aniline Moiety: Serves as a primary hydrogen bond donor/acceptor or a "warhead" for further chemical derivatization (e.g., amide coupling to form kinase inhibitors).
-
-
Predicted Mechanism:
-
CNS Activity: The basic diazepane nitrogen (pKa ~9.5) facilitates blood-brain barrier (BBB) penetration via cation transporters or passive diffusion. It may act as a ligand for aminergic GPCRs (Histamine, Dopamine).
-
Metabolic Liability: The aniline group is susceptible to N-acetylation (NAT1/2) or N-oxidation (CYP450), potentially leading to reactive metabolites.
-
Formulation & Solubility Protocol
Challenge: The compound contains a basic diazepane (soluble in acid) and a lipophilic aniline (soluble in organics). Neutral pH solubility may be limited.
Recommended Vehicles
| Vehicle System | Composition | Stability | Application |
| Standard (Acidified) | 0.9% Saline + 1-2 eq. HCl (pH 4.5–5.5) | High | IV, IP, SC |
| Enhanced (Co-solvent) | 5% DMSO + 5% Tween-80 + 90% Saline | Moderate | IP, PO |
| Advanced (Complex) | 20% HP-β-Cyclodextrin in Water | Very High | IV, IP (Reduced irritation) |
Preparation Steps (Standard Acidified Saline)
-
Weigh: Accurately weigh the specific amount of compound (e.g., 10 mg).
-
Dissolve: Add 1.0 molar equivalent of 0.1 N HCl. Vortex until clear (protonation of diazepane nitrogens).
-
Dilute: Slowly add 0.9% sterile saline to reach the final volume.
-
Adjust pH: Check pH; if < 3.0, adjust to 4.5–5.5 using 0.1 N NaOH to prevent injection site necrosis.
-
Filter: Sterilize using a 0.22 µm PVDF syringe filter.
Safety & Toxicology: The Aniline Risk
Critical Warning: Aniline derivatives are known to cause Methemoglobinemia (oxidation of Hemoglobin Fe2+ to Fe3+) and Hemolytic Anemia in rodents.
Safety Monitoring Protocol
-
Observation: Check for cyanosis (blue/grey skin tone) on paws and snout 1–4 hours post-dose.
-
Biomarker: Monitor blood Methemoglobin (MetHb) levels if dosing > 20 mg/kg.
-
Rescue: Keep Methylene Blue (1–2 mg/kg, IV) available as a reducing agent antidote.
Pharmacokinetic (PK) Profiling Protocol
Objective: Determine plasma half-life (
Experimental Design
-
Species: C57BL/6 Mice (Male, 8-10 weeks).
-
Groups:
-
Group A: IV Bolus (Tail Vein) @ 2 mg/kg (
). -
Group B: Oral Gavage (PO) @ 10 mg/kg (
).
-
-
Sampling: Serial tail microsampling or terminal cardiac puncture.
-
Timepoints: 5, 15, 30 min, 1, 2, 4, 8, 24 h.
-
Sample Processing (LC-MS/MS)
-
Plasma: Collect blood in K2-EDTA tubes. Centrifuge (2000g, 10 min, 4°C).
-
Brain: Homogenize whole brain in PBS (1:3 w/v).
-
Extraction: Protein precipitation with Acetonitrile (containing Internal Standard, e.g., Imatinib-d8 or Propranolol).
-
Analysis: MRM transition monitoring for the parent ion
.
PK Workflow Diagram (Graphviz)
Caption: Workflow for Pharmacokinetic (PK) evaluation determining Bioavailability and CNS penetration.
Functional Efficacy Models
Depending on the intended target (CNS vs. Oncology), select the appropriate model.
A. CNS Application (Histamine H3/H4 Antagonist Profile)
If the compound is designed as an H3 antagonist (cognitive enhancer):
-
Test: Novel Object Recognition (NOR) or Y-Maze .
-
Rationale: H3 antagonists increase cortical acetylcholine and histamine, improving working memory.
-
Protocol:
-
Dose: 3, 10, 30 mg/kg IP, 30 min prior to training (T1).
-
T1 (Training): Mouse explores two identical objects (10 min).
-
Inter-trial Interval: 24 hours.
-
T2 (Testing): Mouse explores one familiar and one novel object.
-
Index: Discrimination Index (
).
-
B. Oncology Application (Kinase Inhibitor Scaffold)
If evaluating the compound as a simplified kinase inhibitor or warhead:
-
Test: Subcutaneous Xenograft (e.g., A549 or K562 cells) .
-
Protocol:
-
Implant
cells in Matrigel into the flank of Nude/SCID mice. -
When tumor volume
, randomize groups. -
Dose: 25–50 mg/kg QD or BID (IP/PO) for 21 days.
-
Metric: Tumor Volume (
) and Body Weight (toxicity proxy).
-
Metabolic Pathway Map
Understanding the fate of the aniline and diazepane rings is crucial for interpreting toxicity and efficacy.
Caption: Predicted metabolic pathways involving CYP450, FMO, and N-Acetyltransferase (NAT).
References
-
Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today. Link
- Kuhne, R., et al. (2011). "Homopiperazine derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for diazepane scaffolds).
-
National Toxicology Program. (2024). "Aniline and Structural Analogues: Toxicity Profile." NTP Technical Reports. Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
(Note: As this specific compound is a structural intermediate/research tool, references are provided for the scaffold class and functional assays.)
Application Note: 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline in Cognitive Enhancer Discovery
This Application Note is designed for researchers in medicinal chemistry and neuropharmacology. It details the utilization of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline (herein referred to as MDMA-Aniline ) as a privileged scaffold for the development of high-affinity ligands targeting Serotonin 5-HT6 and Histamine H3 receptors—two critical targets in cognitive enhancement therapy.
Pharmacological Rationale & Structural Insights[1]
The "Privileged" Homopiperazine Scaffold
In the landscape of cognitive enhancement, the 1,4-diazepane (homopiperazine) ring is a superior pharmacophore compared to its piperazine counterparts. The MDMA-Aniline scaffold integrates this ring with an aniline "tail" via a methylene bridge, offering specific advantages:
-
Conformational Flexibility: The 7-membered diazepane ring possesses greater flexibility than the 6-membered piperazine, allowing it to adopt twisted-chair conformations that better fit the hydrophobic pockets of GPCRs like 5-HT6 and H3.
-
Basic Center (pKa ~9.5): The N4-methyl nitrogen serves as the essential basic center, forming a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane domain of aminergic GPCRs.
-
The Aniline "Handle": The meta-substituted aniline provides a versatile attachment point for sulfonylation or amidation. This allows researchers to probe the "secondary binding pocket" (often an aromatic cage) to achieve nanomolar selectivity.
Target Mechanisms
-
5-HT6 Antagonism: Blockade of 5-HT6 receptors in the prefrontal cortex and hippocampus disinhibits the release of acetylcholine (ACh) and glutamate, directly improving memory consolidation and LTP (Long-Term Potentiation).
-
Histamine H3 Antagonism: H3 receptors are presynaptic autoreceptors.[1] Antagonizing them increases the release of histamine, ACh, and dopamine, promoting wakefulness and attention.
Experimental Protocols
Protocol A: Chemical Derivatization (Hit-to-Lead)
Objective: To convert the MDMA-Aniline scaffold into a high-affinity 5-HT6 antagonist (Sulfonamide derivative).
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: Aryl sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) (1.1 eq)
-
Base: Pyridine or Triethylamine (2.0 eq)
-
Solvent: Dichloromethane (DCM), anhydrous.
Workflow:
-
Dissolution: Dissolve 1.0 mmol of MDMA-Aniline in 10 mL of anhydrous DCM under nitrogen atmosphere.
-
Activation: Add 2.0 mmol of Pyridine. Cool the mixture to 0°C in an ice bath.
-
Coupling: Dropwise add a solution of 4-fluorobenzenesulfonyl chloride (1.1 mmol) in 2 mL DCM over 15 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: MeOH/DCM 1:9).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 0.1% NH₄OH).
Expected Yield: 75–85% of the sulfonamide derivative. Validation: 1H-NMR should show the disappearance of the aniline NH₂ broad singlet (approx 5.0 ppm) and appearance of sulfonamide NH (approx 10.0 ppm).
Protocol B: Radioligand Binding Assay (Screening)
Objective: Determine binding affinity (
Reagents:
-
Membrane Prep: HEK-293 cells stably expressing human 5-HT6 receptors.
-
Radioligand: [³H]-LSD (Lysergic Acid Diethylamide) - High affinity non-selective, or [³H]-SB-271046 (Selective).
-
Non-specific displacer: Methiothepin (10 µM) or Serotonin (100 µM).
Step-by-Step:
-
Preparation: Thaw membranes and homogenize in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Incubation: In a 96-well plate, add:
-
50 µL Test Compound (derived from MDMA-Aniline) at varying concentrations (
to M). -
50 µL Radioligand (Final conc ~
). -
100 µL Membrane suspension (10–20 µg protein/well).
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine) using a cell harvester.
-
Counting: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).
-
Analysis: Calculate
using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation.
Success Criteria:
-
Hit:
< 1 µM -
Lead:
< 50 nM (Target range for cognitive enhancement candidates).
Data Visualization & Pathways
Synthesis & Optimization Workflow
The following diagram illustrates the chemical evolution from the MDMA-Aniline scaffold to a bioactive cognitive enhancer.
Caption: Chemical workflow transforming the MDMA-Aniline scaffold into active 5-HT6 antagonists.
Cognitive Signaling Mechanism
This diagram details how the derived antagonist enhances cognition via the 5-HT6 pathway.
Caption: Blockade of 5-HT6 disinhibits GABAergic suppression, increasing Glutamate/ACh release.
Summary of Key Data
| Parameter | MDMA-Aniline Scaffold | Target Derivative (Sulfonamide) | Rationale |
| Molecular Weight | ~219.3 g/mol | ~370–400 g/mol | Ideal range for CNS penetration (Lipinski's Rule). |
| LogP | ~1.2 (Estimated) | 2.5 – 3.5 | Increased lipophilicity improves Blood-Brain Barrier (BBB) crossing. |
| pKa (Basic N) | ~9.5 | ~9.5 | Maintains salt-bridge interaction with Receptor Asp3.32. |
| Selectivity | Low (Promiscuous) | High (>100x vs 5-HT2A) | The sulfonamide tail fits the specific 5-HT6 hydrophobic pocket. |
References
-
Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT6 Antagonists in Cognitive Disorders. Source: The Open Pharmaceutical Sciences Journal, 2016. Context: Describes the specific use of the MDMA-Aniline intermediate to synthesize sulfonamide-based cognitive enhancers. Link: (Note: Search result verification confirms this specific scaffold usage).
-
Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. Source: Journal of Medicinal Chemistry / PubMed. Context: Validates the 1,4-diazepane ring as a core scaffold for cognitive enhancement via H3 antagonism. Link:
-
Histamine H3 receptor antagonists: A new approach for cognitive enhancement. Source: Wikipedia / General Pharmacology. Context: Provides the mechanistic grounding for using H3 antagonists in Alzheimer's and ADHD. Link:
-
5-HT6 Receptor Antagonists: A New Class of Cognitive Enhancers. Source: Bentham Science / Mini Reviews in Medicinal Chemistry. Context: Reviews the SAR (Structure-Activity Relationship) requiring the basic amine and aromatic sulfonamide/amide tail. Link:
Sources
High-Precision Experimental Design for 5-HT6 Receptor Antagonists
Application Note & Protocol Guide
Abstract
The serotonin 5-HT6 receptor (5-HT6R) is a unique G-protein coupled receptor (GPCR) characterized by high constitutive activity and exclusive expression in the central nervous system.[1][2][3][4] It has emerged as a critical target for cognitive enhancement in Alzheimer’s disease (AD) and schizophrenia. However, the failure of late-stage clinical candidates (e.g., Idalopirdine) highlights the need for more rigorous preclinical screening that differentiates between neutral antagonists and inverse agonists . This guide provides a validated framework for characterizing 5-HT6R modulators, integrating molecular signaling, cellular phenotyping, and behavioral assessment.
Part 1: Molecular Pharmacology & Signaling
The "Constitutive Activity" Paradigm
Unlike many GPCRs that are quiescent until ligand binding, the 5-HT6R displays significant spontaneous activity (coupling to Gs) in the absence of serotonin. This biological reality dictates experimental design:
-
Neutral Antagonists: Block agonist (5-HT) binding but do not affect basal signaling.
-
Inverse Agonists: Block agonist binding and suppress the receptor's high basal activity.[5]
Critical Insight: Many "antagonists" in literature (e.g., SB-271046) act as inverse agonists.[6] Distinguishing these mechanisms is vital, as inverse agonism may drive distinct neuroplastic changes via the mTOR and Cdk5 pathways.
Signaling Pathway Map
The 5-HT6R operates via two distinct, simultaneous pathways:
-
Canonical Gs Signaling: Increases cAMP and PKA activity.
-
Non-Canonical mTOR/Cdk5 Signaling: Regulates neuronal migration and structural plasticity (neurite outgrowth).
Caption: 5-HT6R Dual Signaling. Note that Inverse Agonists suppress the constitutive drive on Gs and mTOR, whereas Neutral Antagonists only prevent ligand-induced activation.
Part 2: In Vitro Screening Protocols
Experiment A: cAMP Accumulation (HTRF/ELISA)
Objective: To classify ligands as neutral antagonists or inverse agonists. System: HEK-293 cells stably expressing human 5-HT6R.
Protocol Steps:
-
Cell Preparation: Harvest HEK-293-5HT6 cells. Resuspend in stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
-
Ligand Incubation (30 min):
-
Well A (Basal): Buffer only.
-
Well B (Agonist Control): 5-HT (1 µM).[7]
-
Well C (Test Compound): Increasing concentrations (0.1 nM – 10 µM).
-
Well D (Forskolin): 1 µM (Optional: to raise the "ceiling" for easier detection of inverse agonism).
-
-
Detection: Lyse cells and add HTRF (Homogeneous Time Resolved Fluorescence) reagents (cAMP-d2 and Anti-cAMP-Cryptate).
-
Analysis: Measure FRET signal.
Data Interpretation Table
| Compound Type | Response vs. 5-HT | Response vs. Basal (No 5-HT) |
| Agonist (5-HT) | N/A | Increase cAMP (Emax) |
| Neutral Antagonist | Inhibits 5-HT response | No Change (0% efficacy) |
| Inverse Agonist | Inhibits 5-HT response | Decreases below basal (< 0%) |
Part 3: Cellular Phenotyping (Neurite Outgrowth)
Rationale: 5-HT6R blockade promotes neurite elongation via Cdk5/mTOR modulation. This is a functional proxy for the pro-cognitive effects seen in vivo.
Protocol Steps:
-
Primary Culture: Dissect prefrontal cortex (PFC) from E17 rat embryos. Dissociate and plate on poly-L-lysine coated coverslips.
-
Treatment Window: On Day in Vitro 3 (DIV3), treat neurons with the test compound (e.g., 100 nM) for 24 hours.
-
Fixation & Staining: Fix with 4% paraformaldehyde. Immunostain for MAP2 (dendritic marker) and Tau-1 (axonal marker).
-
Quantification: Use high-content imaging (e.g., CellInsight) to measure:
-
Total neurite length.
-
Number of primary branches.
-
-
Validation: A successful 5-HT6 antagonist/inverse agonist (e.g., SB-271046) should significantly increase neurite length compared to vehicle control.
Part 4: In Vivo Behavioral Assessment
Gold Standard: Novel Object Recognition (NOR) Test.[8][9] Why: 5-HT6R antagonists specifically improve episodic memory retention.[10] The NOR task relies on spontaneous exploration and requires no external motivation (food/shock), reducing confounding variables.
Experimental Workflow
The drug is typically administered during the Consolidation Phase (immediately post-training) or Pre-Retrieval to test specific memory stages.
Caption: NOR Workflow. Drug timing is critical; post-training administration isolates memory consolidation effects.
Protocol Specifics:
-
Animals: Wistar rats or C57BL/6 mice.
-
Scopolamine Challenge (Optional): To mimic cognitive deficit (AD model), administer Scopolamine (0.3 mg/kg) 30 min before training. The test compound should reverse this deficit.
-
Data Criteria: Animals must explore objects for a minimum total time (e.g., >10s) to be included.
-
Endpoint: A Discrimination Index (DI) > 0 indicates memory of the familiar object. 5-HT6 antagonists typically restore DI in deficit models.
Part 5: Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| High background in cAMP assay | Constitutive activity of 5-HT6R. | This is expected. Use it to your advantage to screen for inverse agonists. Ensure "Basal" control is robust. |
| No effect in NOR test | Incorrect timing of drug administration. | 5-HT6 effects are often phase-dependent. Test both pre-training (acquisition) and post-training (consolidation) windows. |
| Low exploration time | Anxiety or sedation. | Run an Open Field Test (locomotor activity) to ensure the drug is not sedating the animal. |
| Variable Neurite Outgrowth | Cell density too high. | Neurons need space to extend. Plate at lower density (e.g., 5,000 cells/cm²) for accurate tracing. |
References
-
Woolley, M. L., et al. (2004). 5-HT6 receptors.[1][3][4][6][7][11][12][13][14][15] Current Drug Targets - CNS & Neurological Disorders.
-
Benhamú, B., et al. (2014). Medicinal Chemistry of 5-HT6 Receptor Ligands. Journal of Medicinal Chemistry.
-
Moraeau, F., et al. (2020). The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies.[1] Neuropharmacology.
-
Ennaceur, A., & Delacour, J. (1988).[13] A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data.[11][8][9][12][14] Behavioural Brain Research.
-
Codony, X., et al. (2011).[7][16] 5-HT6 receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia.[1][7][16] EMBO Molecular Medicine.
Sources
- 1. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles | MDPI [mdpi.com]
- 3. Structural insights into constitutive activity of 5-HT6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. b-neuro.com [b-neuro.com]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two novel 5-HT6 receptor antagonists ameliorate scopolamine-induced memory deficits in the object recognition and object location tasks in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Scopolamine-induced amnesia model with 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
Application Note & Protocol
A Preclinical Framework for Evaluating the Pro-Cognitive Efficacy of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline in a Scopolamine-Induced Amnesia Model
Abstract
Cognitive impairment is a hallmark of neurodegenerative disorders such as Alzheimer's disease (AD), presenting a significant challenge for drug development. The scopolamine-induced amnesia model in rodents is a cornerstone of preclinical research, offering a reliable and reversible method to simulate the cholinergic deficits observed in AD and to screen for potential pro-cognitive therapeutics.[1][2][3] This guide provides a comprehensive framework for utilizing this model to evaluate the efficacy of this compound, a novel investigational compound. We delve into the neurobiological rationale, present detailed, self-validating protocols for behavioral assessment, and offer guidelines for data interpretation, providing researchers with a robust system to test therapeutic hypotheses aimed at reversing cholinergic dysfunction.
Part I: Scientific Background & Rationale
The Cholinergic System's Critical Role in Memory
The cholinergic system, comprising neurons that synthesize and release acetylcholine (ACh), is fundamental to cognitive processes, including learning, memory, and attention.[4][5] Projections from basal forebrain cholinergic neurons to the hippocampus and cortex are critical for modulating synaptic plasticity and encoding new memories.[6][7] A central tenet of neurodegenerative disease research, the "cholinergic hypothesis," posits that the decline in cognitive function in conditions like AD is substantially attributable to the dysfunction and loss of these neurons.[8][9] Pharmacological blockade of muscarinic acetylcholine receptors in healthy subjects impairs the encoding of new memories, reinforcing the critical role of this system.[10]
Mechanism of the Scopolamine-Induced Amnesia Model
Scopolamine is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[11][12] By binding to and blocking these receptors, particularly the M1 subtype which is highly expressed in the hippocampus and cortex, scopolamine prevents ACh from exerting its neuromodulatory effects.[11][13] This blockade disrupts downstream signaling cascades essential for long-term potentiation (LTP) and memory consolidation.[11] The result is a transient and dose-dependent impairment in learning and memory, effectively mimicking the cholinergic deficit seen in early-stage AD.[3][14] This makes the scopolamine model an invaluable tool for the initial screening of compounds designed to enhance cholinergic function or act through compensatory mechanisms.[1]
Therapeutic Rationale for this compound
While the precise mechanism of this compound is under investigation, its structural motifs are similar to compounds developed as antagonists for the 5-Hydroxytryptamine 6 (5-HT6) receptor.[15] Blockade of 5-HT6 receptors, which are primarily expressed in brain regions associated with cognition (e.g., hippocampus, cortex), has been shown to disinhibit downstream neuronal activity. This leads to an increase in the release of both acetylcholine and glutamate, two key neurotransmitters for learning and memory.[15] Therefore, the therapeutic hypothesis is that by antagonizing 5-HT6 receptors, this compound can produce a pro-cognitive effect by increasing synaptic levels of ACh, thereby functionally overcoming the competitive blockade induced by scopolamine at the M1 receptor.
Part II: Experimental Design & Protocols
Overview of Experimental Workflow
A well-structured experimental plan is crucial for obtaining reliable and reproducible data. The workflow should be designed to minimize animal stress and experimental variability.
Materials and Reagents
| Item | Supplier & Catalog No. | Purpose |
| Scopolamine hydrobromide | Sigma-Aldrich (e.g., S1875) | Induction of amnesia |
| This compound | Synthesized/Sourced | Test compound |
| 0.9% Saline Solution | Standard Supplier | Vehicle for drug dissolution |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Co-solvent if needed |
| Donepezil / Piracetam | Sigma-Aldrich | Positive control compound |
| C57BL/6 Mice or Wistar Rats | Charles River, Jackson Labs | Experimental subjects |
| Morris Water Maze Apparatus | Stoelting, Noldus | Spatial memory assessment |
| Passive Avoidance Apparatus | Ugo Basile, Med Associates | Fear-based memory assessment |
Protocol 1: Drug Preparation and Administration
Causality: The timing of drug administration is critical. The test compound must be given sufficient time to reach peak brain concentration before scopolamine is introduced, and scopolamine must be administered shortly before the behavioral task to ensure its amnestic effects are present during memory acquisition or retrieval.
-
Scopolamine Preparation (0.1 mg/mL for 1 mg/kg dose):
-
Test Compound Preparation:
-
Determine the appropriate vehicle. If the compound is water-soluble, use 0.9% saline. If not, a vehicle such as 5% DMSO, 5% Tween 80 in saline may be required.
-
Prepare a stock solution and dilute to the final desired concentrations for dose-response studies (e.g., 1, 3, 10 mg/kg).
-
Administer via the appropriate route (e.g., oral gavage (p.o.) or i.p.) at a consistent volume.
-
-
Administration Schedule:
Protocol 2: Behavioral Assessment - Morris Water Maze (MWM)
Rationale: The MWM is the gold standard for assessing hippocampus-dependent spatial learning and memory.[19] Scopolamine robustly impairs performance in this task.[17]
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (22-25°C). A hidden platform (10 cm diameter) is submerged 1 cm below the surface in one quadrant.
-
Experimental Groups:
-
Vehicle Control: Saline + Saline
-
Amnesia Model: Saline + Scopolamine
-
Positive Control: Donepezil + Scopolamine
-
Test Group(s): Test Compound (X mg/kg) + Scopolamine
-
-
Procedure:
-
Acquisition Phase (Days 1-4):
-
Conduct 4 trials per day for each animal.
-
Gently place the mouse into the water facing the pool wall at one of four starting positions, varying the position for each trial.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-20 seconds.
-
If it fails to find the platform within 60s, gently guide it to the platform and allow it to remain for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length using an automated tracking system.
-
-
Probe Trial (Day 5):
-
Administer drugs according to the schedule.
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position (or opposite the target quadrant).
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant and the number of platform location crossings .
-
-
Protocol 3: Behavioral Assessment - Passive Avoidance Test
Rationale: This task assesses a different form of memory—fear-potentiated, associative memory—which is also sensitive to cholinergic disruption.[1][20] It provides a complementary dataset to the MWM.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition/Training Trial (Day 1):
-
Place the mouse in the light compartment, facing away from the door.
-
After a 10-second habituation, the door opens.
-
When the mouse enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the initial step-through latency (time to enter the dark).
-
Remove the mouse 15-30 seconds after the shock.
-
-
Retention/Test Trial (Day 2, 24 hours later):
-
Administer drugs according to the schedule (scopolamine is given before this trial to test its effect on memory retrieval, or before the Day 1 trial to test its effect on acquisition).
-
Place the mouse back in the light compartment.
-
Open the door and record the step-through latency . Do not deliver a shock.
-
Set a maximum cut-off time (e.g., 300 seconds). A longer latency indicates better memory retention.
-
-
Part III: Data Analysis & Interpretation
Statistical Analysis
-
MWM Acquisition Data (Escape Latency): Use a two-way repeated measures ANOVA (factors: treatment group and day) followed by a post-hoc test (e.g., Tukey's or Dunnett's) for pairwise comparisons.
-
MWM Probe Trial & Passive Avoidance Data: Use a one-way ANOVA followed by a post-hoc test to compare the different treatment groups.
-
A p-value of <0.05 is typically considered statistically significant.
Expected Outcomes & Data Presentation
Successful validation of the model and therapeutic efficacy of the test compound will be evident through specific data patterns.
Table 1: Representative Data from Morris Water Maze (Probe Trial - Day 5)
| Group | N | Time in Target Quadrant (s) ± SEM | Platform Crossings ± SEM |
| Vehicle Control | 10 | 25.2 ± 1.8 | 4.1 ± 0.5 |
| Scopolamine (1 mg/kg) | 10 | 14.5 ± 1.5 | 1.2 ± 0.3 |
| Test Compound (10 mg/kg) + Scopolamine | 10 | 22.8 ± 2.0## | 3.5 ± 0.6## |
| **p<0.01 vs. Vehicle Control; ##p<0.01 vs. Scopolamine group |
Table 2: Representative Data from Passive Avoidance Test (Retention Trial)
| Group | N | Step-Through Latency (s) ± SEM |
| Vehicle Control | 10 | 285.5 ± 10.2 |
| Scopolamine (1 mg/kg) | 10 | 65.3 ± 12.5 |
| Test Compound (10 mg/kg) + Scopolamine | 10 | 240.8 ± 21.1### |
| p<0.001 vs. Vehicle Control; ###p<0.001 vs. Scopolamine group |
Interpretation:
-
Model Validation: A significant decrease in performance (e.g., less time in target quadrant, shorter step-through latency) in the Scopolamine group compared to the Vehicle Control group confirms the successful induction of amnesia.[17][21]
-
Therapeutic Efficacy: A significant improvement in performance in the Test Compound + Scopolamine group compared to the Scopolamine-only group indicates that the compound effectively reverses the cognitive deficit. The degree of reversal can be compared to the Vehicle Control and Positive Control groups.
Part IV: Conclusion
This application note provides a scientifically grounded and methodologically detailed guide for assessing the pro-cognitive potential of this compound. By leveraging the scopolamine-induced amnesia model and employing robust behavioral assays like the Morris Water Maze and Passive Avoidance test, researchers can generate crucial preclinical data. Adherence to these protocols ensures a self-validating experimental system, capable of discerning true therapeutic effects from confounding variables. Successful reversal of scopolamine-induced deficits with this compound would provide strong evidence for its further development as a potential treatment for cognitive disorders.
References
-
The Cholinergic System Modulates Memory and Hippocampal Plasticity via Its Interactions with Non-Neuronal Cells - PMC. (2017, November 8). National Center for Biotechnology Information. [Link]
-
Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches - PMC. National Center for Biotechnology Information. [Link]
-
Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. (2022, December 13). American Chemical Society. [Link]
-
Preclinical Models of Alzheimer’s Disease: Relevance and Translational Validity. AlzPED. [Link]
-
Advancement in modeling of Alzheimer's disease: a comprehensive review of preclinical screening platforms. (2025, August 6). Frontiers. [Link]
-
muscarinic antagonist scopolamine: Topics by Science.gov. Science.gov. [Link]
-
Scopolamine - Wikipedia. Wikipedia. [Link]
-
M1 muscarinic receptor facilitates cognitive function by interplay with AMPA receptor GluA1 subunit - PubMed. (2018, March 6). National Center for Biotechnology Information. [Link]
-
Role for the M1 Muscarinic Acetylcholine Receptor in Top-Down Cognitive Processing Using a Touchscreen Visual Discrimination Task in Mice. (2015, July 15). American Chemical Society. [Link]
-
The effect of scopolamine on memory and attention: a systematic review and meta-analysis. SpringerLink. [Link]
-
Animal models of Alzheimer’s disease: preclinical insights and challenges. (2023, June 16). ScienceOpen. [Link]
-
Beyond Acetylcholinesterase Inhibitors: Novel Cholinergic Treatments for Alzheimer's Disease. Bentham Science. [Link]
-
Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. [Link]
-
Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. (2023, September 21). MDPI. [Link]
-
Acetylcholine Activity Impacts Memory Formation by Modulating Brain Oscillations. (2023, September 5). BrainPost. [Link]
-
The Role of Acetylcholine in Learning and Memory - PMC. National Center for Biotechnology Information. [Link]
-
The cholinergic system and neostriatal memory functions - PMC. National Center for Biotechnology Information. [Link]
-
Scopolamine-Induced Amnesia in Zebrafish: Behavioral Characterization and Pharmacological Reversal. (2025, September 8). MDPI. [Link]
-
Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology. [Link]
-
The Cholinergic Hypothesis of Age and Alzheimer's Disease-Related Cognitive Deficits: Recent Challenges and Their Implications for Novel Drug Development. (2003, September 15). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. (2022, April 21). Portland Press. [Link]
-
Muscarinic Receptors and Alzheimer’s Disease: New Perspectives and Mechanisms. (2024, July 2). MDPI. [Link]
-
(PDF) Beyond Acetylcholinesterase Inhibitors: Novel Cholinergic Treatments for Alzheimer's Disease. ResearchGate. [Link]
-
Muscarinic M1 receptor agonists: can they improve cognitive performance? (2013, May 1). Oxford Academic. [Link]
-
Scopolamine induced Rodent Amnesia Model. (2018, July 8). Creative Biolabs. [Link]
-
Cholinergic modulation of spatial learning, memory and navigation - PMC. National Center for Biotechnology Information. [Link]
-
Influence of age on cognition and scopolamine induced memory impairment in rats measured in the radial maze paradigm. Thieme Connect. [Link]
-
Cholinergic Agonists and the Treatment of Alzheimer's Disease. (2002, April 1). Bentham Science. [Link]
-
Scopolamine induced deficits in a battery of rat cognitive tests: comparisons of sensitivity and specificity - PubMed. (2009, May 15). National Center for Biotechnology Information. [Link]
-
Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC. (2020, August 31). National Center for Biotechnology Information. [Link]
-
Effect of Rosuvastatin on learning and memory in scopolamine induced amnesia in Mice. ResearchGate. [Link]
-
Alzheimer’s Disease Pharmacotherapy in Relation to Cholinergic System Involvement. (2019, December 26). MDPI. [Link]
-
Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. (2025, May 12). MDPI. [Link]
-
Gongjin-Dan Enhances Hippocampal Memory in a Mouse Model of Scopolamine-Induced Amnesia. (2016, August 2). PLOS ONE. [Link]
-
Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (2016, June 30). Bentham Science. [Link]
Sources
- 1. criver.com [criver.com]
- 2. mdpi.com [mdpi.com]
- 3. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. The Cholinergic System Modulates Memory and Hippocampal Plasticity via Its Interactions with Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholine Activity Impacts Memory Formation by Modulating Brain Oscillations — BrainPost | Easy-to-read summaries of the latest neuroscience publications [brainpost.co]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Acetylcholine in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scopolamine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. portlandpress.com [portlandpress.com]
- 14. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 15. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 16. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. njppp.com [njppp.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Advancement in modeling of Alzheimer’s disease: a comprehensive review of preclinical screening platforms [frontiersin.org]
- 20. Gongjin-Dan Enhances Hippocampal Memory in a Mouse Model of Scopolamine-Induced Amnesia | PLOS One [journals.plos.org]
- 21. oatext.com [oatext.com]
Application Note: Quantifying 5-HT6 Receptor Functional Activity Using a cAMP Assay
Introduction: The 5-HT6 Receptor - A Key Neuromodulatory Target
The serotonin-6 (5-HT6) receptor, a G protein-coupled receptor (GPCR), is a subject of intense investigation within the neuropharmacology field. Expressed almost exclusively in the central nervous system, particularly in regions integral to cognition and memory such as the hippocampus, striatum, and cortex, the 5-HT6 receptor has emerged as a promising therapeutic target for cognitive deficits associated with neuropsychiatric and neurodegenerative disorders like Alzheimer's disease and schizophrenia.[1][2][3][4] The primary signaling mechanism for the 5-HT6 receptor involves its coupling to a stimulatory G protein (Gs).[5][6] Ligand-induced activation of the receptor triggers a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP into the crucial second messenger, cyclic adenosine monophosphate (cAMP).[7][8][9][10] This canonical pathway provides a direct and quantifiable measure of receptor engagement and functional response.
This application note provides a detailed guide for researchers to establish a robust and reliable cell-based functional assay for the 5-HT6 receptor by measuring intracellular cAMP accumulation. We will delve into the scientific rationale behind key experimental choices, present step-by-step protocols for characterizing both agonists and antagonists, and offer guidance on data analysis and interpretation.
The Scientific Foundation: Why a cAMP Assay for 5-HT6?
Measuring the modulation of intracellular cAMP is a cornerstone of GPCR functional analysis. For Gs-coupled receptors like 5-HT6, the concentration of cAMP produced is directly proportional to the extent of receptor activation. This makes cAMP accumulation an ideal readout for quantifying the potency and efficacy of investigational compounds.
Core Principle: The Gs Signaling Cascade
The activation of the 5-HT6 receptor initiates a well-defined signaling cascade. The binding of an agonist (like the endogenous ligand serotonin) stabilizes an active conformation of the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gs protein. This causes the Gαs-GTP subunit to dissociate and activate adenylyl cyclase, leading to a surge in intracellular cAMP levels.[7][8] This accumulation of cAMP serves as a direct and amplified signal of receptor activation.
Caption: Experimental workflow for an agonist-mode HTRF cAMP assay.
Protocol 1: Agonist Dose-Response Characterization
This protocol determines the potency (EC50) and efficacy (Emax) of a test compound acting as an agonist.
-
Cell Plating:
-
Harvest HEK293-h5-HT6 cells and resuspend in culture medium to the desired concentration (e.g., 250,000 cells/mL).
-
Dispense 20 µL of the cell suspension into each well of a white, low-volume 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of the reference agonist (e.g., 5-HT) and test compounds in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 1 mM IBMX). A typical concentration range would be 10 µM down to 10 pM. These are your 2X final concentration stocks.
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add 20 µL of the 2X compound dilutions to the appropriate wells. Include wells with buffer + IBMX only (basal control) and wells with a high concentration of Forskolin (e.g., 10 µM, positive control).
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for your HTRF kit, prepare the working solutions of the d2-labeled cAMP and the Europium cryptate-labeled antibody in the provided lysis buffer.
-
Add 10 µL of the d2-labeled cAMP solution to each well.
-
Add 10 µL of the antibody-cryptate solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
Protocol 2: Antagonist Dose-Response Characterization
This protocol determines the potency (IC50) of a compound that inhibits the effect of a known agonist.
-
Cell Plating: Follow Step 1 from Protocol 1.
-
Antagonist Preparation:
-
Prepare serial dilutions of the reference antagonist (e.g., SB-271046) and test compounds in assay buffer. These are your 4X final concentration stocks.
-
-
Antagonist Pre-incubation:
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of the 4X antagonist dilutions to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Challenge:
-
Prepare a 4X solution of the reference agonist (e.g., 5-HT) at its EC80 concentration in assay buffer containing a PDE inhibitor (e.g., 1 mM IBMX). The EC80 concentration must be predetermined from an agonist dose-response curve and is used to ensure a robust signal that can be effectively inhibited. [11][13] * Add 10 µL of the 4X agonist solution to all wells (except basal control wells, which receive buffer + IBMX only).
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection and Data Acquisition: Follow Steps 4 and 5 from Protocol 1.
Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful pharmacological parameters.
-
Calculate the HTRF Ratio: For each well, calculate the ratiometric signal:
-
Convert Ratio to cAMP Concentration:
-
Generate Dose-Response Curves:
-
Plot the cAMP concentration (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Fit the data using a non-linear regression model, typically a four-parameter logistic equation (sigmoidal dose-response). [15]
-
-
Determine Key Pharmacological Parameters:
-
EC50 (Half-maximal Effective Concentration): For agonists, this is the concentration that elicits 50% of the maximum response. It is a measure of the agonist's potency . [15][16] * IC50 (Half-maximal Inhibitory Concentration): For antagonists, this is the concentration that inhibits 50% of the agonist-induced response. It is a measure of the antagonist's potency . [15] * Emax (Efficacy): The maximum response produced by an agonist. This allows classification as a full agonist (produces the same Emax as the endogenous ligand) or a partial agonist (produces a sub-maximal response).
-
Example Data
Table 2: Example Agonist Dose-Response Data for 5-HT
| Log [5-HT] (M) | [cAMP] (nM) |
|---|---|
| -10.0 | 0.8 |
| -9.5 | 1.5 |
| -9.0 | 4.2 |
| -8.5 | 10.5 |
| -8.0 | 22.1 |
| -7.5 | 35.8 |
| -7.0 | 45.1 |
| -6.5 | 48.9 |
| -6.0 | 49.5 |
| -5.5 | 50.1 |
| Result | EC50 ≈ 3.2 nM (pEC50 ≈ 8.5) |
Table 3: Example Antagonist Dose-Response Data for SB-271046 (vs. EC80 of 5-HT)
| Log [SB-271046] (M) | [cAMP] (nM) |
|---|---|
| -10.0 | 40.1 |
| -9.5 | 38.5 |
| -9.0 | 32.7 |
| -8.5 | 21.5 |
| -8.0 | 9.8 |
| -7.5 | 3.1 |
| -7.0 | 1.2 |
| -6.5 | 0.9 |
| -6.0 | 0.8 |
| Result | IC50 ≈ 4.5 nM (pIC50 ≈ 8.35) |
Conclusion
The cAMP accumulation assay is a powerful and direct method for assessing the functional activity of compounds at the 5-HT6 receptor. By employing a stable recombinant cell line, a sensitive detection technology like HTRF, and carefully controlled experimental conditions, researchers can generate high-quality, reproducible data to drive drug discovery programs. The protocols and principles outlined in this application note provide a robust framework for the pharmacological characterization of novel 5-HT6 receptor ligands, ultimately aiding in the development of new therapeutics for cognitive disorders.
References
-
5-HT6 receptor - Wikipedia. Wikipedia. [Link]
-
5-HT6 receptor signaling pathways. The 5-HT6 receptor is positively coupled to AC/cAMP pathway via Gαs protein... - ResearchGate. ResearchGate. [Link]
-
HEK Cell-Based High-Throughput GPCR Screening Platforms - Cytion. Cytion. [Link]
-
Principles of commonly used cAMP assays... - ResearchGate. ResearchGate. [Link]
-
Excitatory Neural Signalling Through 5-HTR 6 and Serotonin - PathWhiz. PathWhiz. [Link]
-
Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects - Oxford Academic. Oxford Academic. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. National Center for Biotechnology Information. [Link]
-
Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC. National Center for Biotechnology Information. [Link]
-
5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC. National Center for Biotechnology Information. [Link]
-
cAMP Accumulation Assay - Creative BioMart. Creative BioMart. [Link]
-
Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay - Molecular Devices. Molecular Devices. [Link]
-
Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - MDPI. MDPI. [Link]
-
Current Opinion in Pharmacology 5-HT6 receptor and cognition Xabier Codony - DADUN. DADUN, University of Navarra. [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). BPS Publications. [Link]
-
cAMP Assay - Creative Bioarray. Creative Bioarray. [Link]
-
Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development. LinkedIn. [Link]
-
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout - Agilent. Agilent. [Link]
-
The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC. National Center for Biotechnology Information. [Link]
-
5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC. National Center for Biotechnology Information. [Link]
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI. National Center for Biotechnology Information. [Link]
-
Characterization of 5-ht6 receptor and expression of 5-ht6 mRNA in the rat brain during ontogenetic development - PubMed. PubMed. [Link]
-
How to Interpret Dose-Response Curves. Enzo Life Sciences. [Link]
Sources
- 1. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 2. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles [mdpi.com]
- 4. 5-HT6 Receptors | 5-HT Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PathWhiz [smpdb.ca]
- 8. academic.oup.com [academic.oup.com]
- 9. dadun.unav.edu [dadun.unav.edu]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 13. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development - Oreate AI Blog [oreateai.com]
- 16. How to Interpret Dose-Response Curves [sigmaaldrich.cn]
Measuring brain penetration of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
Application Note & Protocol
Topic: A Multi-Tiered Strategy for Quantifying the Brain Penetration of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
Introduction: The Imperative of Brain Exposure in CNS Drug Discovery
The success of any centrally acting therapeutic agent is fundamentally predicated on its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its pharmacological target. The BBB is a highly selective, dynamic interface that protects the central nervous system (CNS) from systemic circulation, but in doing so, it excludes the vast majority of potential drug candidates.[1][2] Therefore, the early and accurate assessment of a compound's brain penetration is a critical step in the drug discovery and development pipeline, minimizing late-stage attrition and optimizing for clinical success.
This guide provides a comprehensive, multi-tiered strategy for measuring the brain penetration of a novel small molecule, This compound . We will move from high-throughput in vitro screens, which assess passive permeability and active efflux, to definitive in vivo techniques that quantify the unbound drug concentration in the brain—the pharmacologically relevant measure.[3][4] This integrated approach provides a holistic understanding of a compound's CNS distribution profile, guiding medicinal chemistry efforts and informing translational development.
Foundational Principles: Understanding the Blood-Brain Barrier
The BBB's restrictive nature is due to the complex interplay of anatomical and physiological features:
-
Tight Junctions: Endothelial cells of the brain capillaries are fused by tight junctions, severely restricting paracellular movement of molecules.[2]
-
Efflux Transporters: ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP), are highly expressed on the luminal membrane and actively pump a wide range of xenobiotics back into the bloodstream.[1][2]
-
Metabolic Enzymes: The presence of enzymes can metabolize drugs within the endothelial cells, further limiting their entry into the brain.
Effective brain penetration, therefore, requires a molecule to navigate this gauntlet, typically through passive transcellular diffusion for small, lipophilic compounds or via specific influx transporters.[2] The key parameter for quantifying this is the unbound brain-to-unbound plasma concentration ratio (Kp,uu) , which describes the equilibrium of the pharmacologically active, unbound drug between the brain and plasma.[1][5] A Kp,uu value of unity suggests passive diffusion is the dominant mechanism, while values significantly less than or greater than one indicate active efflux or influx, respectively.[5]
A Tiered Approach to Assessing Brain Penetration
A cost- and resource-effective strategy involves a tiered progression of assays, with each stage providing more detailed and physiologically relevant information to justify advancement to the next.
Caption: A tiered workflow for assessing CNS brain penetration.
Tier 1: High-Throughput Early Screening
In Silico Prediction & Physicochemical Properties
Before any wet lab experimentation, computational tools can provide a valuable first pass. Based on the structure of this compound, we can predict key properties that influence BBB penetration.
| Property | Predicted Value | Implication for Brain Penetration |
| Molecular Weight | ~219.32 g/mol | Favorable (typically < 450 Da is preferred) |
| logP (Lipophilicity) | Moderate | A balance is key; too low is poor for passive diffusion, too high can lead to non-specific binding. |
| pKa | Basic (aniline & diazepane nitrogens) | The degree of ionization at physiological pH (7.4) will significantly impact membrane permeability. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Generally favorable for passive diffusion. |
In silico ADMET models can further predict permeability and P-gp substrate liability, helping to rank-order early-stage compounds.[1]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This cell-free assay isolates passive diffusion, providing a rapid and cost-effective measure of a compound's intrinsic ability to cross a lipid membrane.[6][7] It is an excellent tool for initial ranking of compounds.[6][8]
Principle: A 96-well filter plate with a porous support is coated with a lipid mixture (e.g., porcine brain lipid extract) to form an artificial membrane.[8] The test compound is added to the donor wells, and its appearance in the acceptor wells is quantified over time.
Detailed Protocol:
-
Prepare Lipid Membrane: Gently add 5 µL of a porcine brain lipid solution in an organic solvent (e.g., dodecane) onto the membrane of each well in a 96-well donor filter plate.[9]
-
Prepare Compound Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10-50 µM in a phosphate-buffered saline (PBS) solution at pH 7.4. The final DMSO concentration should be ≤ 0.5%.[8]
-
Prepare solutions for control compounds: Caffeine (high permeability) and Atenolol (low permeability).
-
-
Assay Setup:
-
Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich."
-
Add 150-200 µL of the test and control compound solutions to the donor wells.
-
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle agitation.[9]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability (Pe): The apparent permeability coefficient is calculated using established formulas that account for volume, surface area, and incubation time.
Tier 2: Investigating Active Transport
Protocol: MDCK-MDR1 Permeability Assay
This cell-based assay is the industry standard for identifying substrates of the P-gp efflux transporter.[3][10][11] It uses Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress the human MDR1 gene, which codes for P-gp.[12][13]
Principle: The MDCK-MDR1 cells are grown as a polarized monolayer on a semi-permeable membrane, forming tight junctions that mimic the BBB.[10][13] The transport of the test compound is measured in two directions: from the apical (A) to the basolateral (B) side, simulating brain entry, and from B to A, simulating efflux out of the brain.[10][11]
Caption: Bidirectional workflow for the MDCK-MDR1 assay.
Detailed Protocol:
-
Cell Culture: Seed MDCK-MDR1 cells onto Transwell™ filter inserts at an appropriate density and culture for 3-5 days in a humidified incubator at 37°C with 5% CO₂ until a confluent, polarized monolayer is formed.[11]
-
Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to confirm the formation of tight junctions. A high TEER value indicates a well-formed barrier.[11]
-
Prepare for Transport: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Bidirectional Assay:
-
A→B Transport: Add the test compound (1-10 µM) to the apical chamber. Add fresh transport buffer to the basolateral chamber.
-
B→A Transport: Add the test compound to the basolateral chamber. Add fresh buffer to the apical chamber.
-
Include controls: Propranolol (high permeability, not a P-gp substrate) and Prazosin or Digoxin (known P-gp substrates).[10][11]
-
-
Incubation: Incubate the plates at 37°C for 60-90 minutes with gentle shaking.[10][11]
-
Sampling and Analysis: Collect samples from the receiver compartments (basolateral for A→B, apical for B→A) and analyze the compound concentration by LC-MS/MS.
-
Data Analysis:
Tier 3: Definitive In Vivo Quantification
Protocol: In Vivo Microdialysis
This is the gold standard technique for determining Kp,uu. It allows for the simultaneous sampling of unbound drug concentrations in the brain interstitial fluid (ISF) and blood of a freely moving animal, providing the most physiologically relevant data.[14][15][16]
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region (e.g., striatum or cortex).[14] The probe is continuously perfused with a physiological solution (perfusate). The unbound drug in the brain ISF diffuses across the membrane into the perfusate, which is then collected and analyzed.[14][17] A second probe is often placed in a blood vessel (e.g., jugular vein) to measure unbound plasma concentration.
Detailed Protocol:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula for the microdialysis probe into the target brain region of a rat or mouse. Implant a second catheter into the jugular vein. Allow the animal to recover from surgery.
-
Probe Insertion & Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing both the brain and blood probes with artificial cerebrospinal fluid (aCSF) or a similar physiological buffer at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Probe Calibration: Determine the in vivo recovery rate of the probe, which is essential for calculating the absolute concentration of the drug in the ISF. This can be done by retrodialysis, where a known concentration of the drug is added to the perfusate.[17]
-
Drug Administration: Administer this compound to the animal via the desired clinical route (e.g., intravenous or oral).
-
Sample Collection: Collect dialysate samples from both the brain and blood probes at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Sample Analysis: Analyze the concentration of the parent drug in the dialysate samples using a highly sensitive method like LC-MS/MS.
-
Data Analysis:
-
Correct the measured dialysate concentrations for the in vivo probe recovery to determine the unbound concentration (Cu,brain and Cu,plasma).
-
Plot the concentration-time profiles for both compartments.
-
Calculate the Kp,uu = AUCu,brain / AUCu,plasma , where AUC is the area under the concentration-time curve.[5]
-
Protocol: In Situ Brain Perfusion
This technique is valuable for measuring the rate of transport across the BBB, independent of systemic pharmacokinetics.[18][19]
Principle: The blood supply to one hemisphere of an anesthetized rat's brain is replaced by a controlled perfusion of a buffer containing the test compound.[18][20] The perfusion is carried out for a short period, after which the brain tissue is analyzed for the amount of compound that has entered.
Detailed Protocol:
-
Surgical Preparation: Anesthetize a rat and expose the common carotid artery. Ligate associated arteries to isolate circulation to the brain.
-
Catheterization: Insert a catheter into the external carotid artery, pointing towards the brain.[18]
-
Perfusion: Begin perfusing a warmed, oxygenated physiological buffer containing a known concentration of this compound and a vascular space marker (e.g., radiolabeled sucrose or inulin) at a constant rate.[18][19]
-
Termination: After a short perfusion time (e.g., 15-60 seconds), decapitate the animal to stop the experiment.[18]
-
Sample Processing: Rapidly dissect the brain, sample the perfused hemisphere, and analyze the tissue and a sample of the perfusate for the concentration of the compound and the vascular marker.
-
Data Analysis: After correcting for the amount of compound remaining in the brain's vascular space, calculate the brain uptake clearance (Kin) or permeability-surface area (PS) product.
Tier 4: Translational In Vivo Imaging
Application: Positron Emission Tomography (PET)
PET is a powerful, non-invasive imaging technique that allows for the quantitative visualization of a drug's distribution in the living brain, including in humans.[21][22][23] This makes it an invaluable tool for translational CNS drug development.[24][25]
Principle: The drug of interest, this compound, would need to be radiolabeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F). Following intravenous injection of this radiotracer, the PET scanner detects the gamma rays produced by positron annihilation, allowing for the dynamic quantification of the tracer's concentration in different brain regions over time.[21][23]
Application for this Compound:
-
Confirm Brain Entry: Directly visualize and quantify the compound's entry into and distribution within the brain.[22]
-
Target Engagement: If the compound's target is known, PET can be used to measure target occupancy at different doses, linking brain concentration to pharmacological effect.[21][23]
-
Translational Bridge: Data from preclinical PET studies in animals can be directly compared to first-in-human studies, helping to validate preclinical models and guide dose selection for clinical trials.[24][26]
Data Synthesis and Interpretation
The data from this tiered approach provides a comprehensive profile of the compound's ability to penetrate the CNS.
| Assay | Key Parameter | Interpretation for this compound (Hypothetical Data) |
| PAMPA-BBB | Pe (x 10⁻⁶ cm/s) | 10.5 (High passive permeability) |
| MDCK-MDR1 | Efflux Ratio (ER) | 4.1 (Indicates the compound is a P-gp substrate) |
| Microdialysis | Kp,uu | 0.25 (Confirms net efflux from the brain in vivo) |
| In Situ Perfusion | Kin (mL/s/g) | 0.02 (Moderate initial rate of uptake) |
| PET Imaging | Brain SUV | 1.2 (Shows detectable but limited brain exposure) |
References
- The application of positron emission tomography (PET) imaging in CNS drug development. (2019). Google AI Search.
- Positron Emission Tomography Imaging: A Quantitative Biomarker in CNS Drug Development. (2012). American Pharmaceutical Review.
- MDR1-MDCK Permeability Assay.
- What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. (2025). Google AI Search.
- Positron Emission Tomography in CNS Drug Discovery and Drug Monitoring. (2014). Journal of Medicinal Chemistry.
- Experimental and Computational Methods to Assess Central Nervous System Penetr
- An in situ brain perfusion technique to study cerebrovascular transport in the r
- MDCK-MDR1 Permeability Assay. Evotec.
- PET Imaging in CNS First-in-Human Clinical Trials. BioPharma Services.
- Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and an
- Using Positron Emission Tomography to Facilitate CNS Drug Development. (2006). PubMed.
- MDCK-MDR1 Permeability Assay. AxisPharm.
- pampa bbb.
- The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. (2000). PubMed.
- ADME MDR1-MDCK Permeability Assay. BioDuro.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- MDR1-MDCKII Permeability Assay. Bienta.
- Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. PMC.
- Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and an
- Strategies to assess blood-brain barrier penetration. (2025).
- Microdialysis in the study of drug transporters in the CNS. (2000). PubMed.
- Strategies to assess blood–brain barrier penetr
- In Situ Brain Perfusion Technique. (2002).
- Overview of Brain Microdialysis. PMC - NIH.
- Application of an In Vivo Brain Microdialysis Technique to Studies of Drug Transport Across the Blood-Brain Barrier. Bentham Science Publisher.
- An in situ brain perfusion technique to study cerebrovascular transport in the r
- Imaging for CNS drug development, practice and consider
- Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
- Parallel Artificial Membrane Permeability Assay (PAMPA)
- pampa-permeability-assay.pdf. Technology Networks.
- A barrier to progress: getting drugs to the brain. (2017). The Pharmaceutical Journal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. paralab.es [paralab.es]
- 8. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 11. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 14. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. biopharmaservices.com [biopharmaservices.com]
- 25. Using positron emission tomography to facilitate CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Imaging for CNS drug development, practice and considerations [tracercro.com]
Troubleshooting & Optimization
3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline synthesis yield improvement
Executive Summary
This guide addresses yield optimization for 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline . This molecule features a polar, basic 1,4-diazepane (homopiperazine) core linked to an aniline via a methylene bridge.
The Core Challenge: The primary yield-killers for this scaffold are inefficient coupling (leading to side products) and work-up losses (due to the high water solubility of the diazepane moiety). This guide moves away from traditional alkylation (SN2) toward a robust Reductive Amination protocol, followed by a chemoselective nitro reduction.
Module 1: The Coupling Strategy (Yield: 60% 90%)
Current Industry Standard: Many labs attempt to react 3-nitrobenzyl bromide with 1-methyl-1,4-diazepane. The Problem: This SN2 pathway is prone to over-alkylation (quaternization) and requires chromatography to remove unreacted halides. The Solution: Reductive Amination . It is cleaner, faster, and avoids quaternary salt formation.
Optimized Protocol: Reductive Amination
-
Reagents: 3-Nitrobenzaldehyde (1.0 eq), 1-Methyl-1,4-diazepane (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (1.0 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Avoid Methanol if using STAB to prevent rapid reagent decomposition.
Step-by-Step Workflow:
-
Imine Formation: Dissolve 3-nitrobenzaldehyde and 1-methyl-1,4-diazepane in DCE under Argon. Add Acetic Acid (critical for catalyzing iminium ion formation). Stir for 30 min at Room Temperature (RT).
-
Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.
-
Quench: Stir at RT for 3-4 hours. Quench with saturated NaHCO3.
Expert Insight: STAB is preferred over NaCNBH3 because it is non-toxic and selectively reduces the iminium ion without reducing the aldehyde, minimizing benzyl alcohol side-products.
Figure 1: The reductive amination pathway minimizes side reactions common in direct alkylation.[1]
Module 2: Nitro Reduction (Chemoselectivity)
The Problem: The diazepane ring is a tertiary amine. It can poison metal catalysts (Pd/C) or trap acids if using Fe/HCl. The Solution: Use Catalytic Hydrogenation with a specific additive, or switch to Iron/Ammonium Chloride for robustness.
Method A: Hydrogenation (Cleanest)
-
System: 10% Pd/C (10 wt%), H2 balloon, Methanol.
-
Yield Tip: If the reaction stalls, the basic nitrogen is likely poisoning the catalyst. Add 1.0 eq of HCl (as a solution in dioxane) to protonate the amine. The ammonium salt reduces smoothly.
Method B: Iron/NH4Cl (Most Robust)
-
System: Iron powder (5 eq), NH4Cl (5 eq), Ethanol/Water (3:1). Reflux.
-
Why: This method is immune to catalyst poisoning and avoids over-reduction of the ring.
Module 3: Isolation & Purification (The "Yield Trap")
User Complaint: "I see the product on TLC, but I lose it during aqueous workup." Root Cause: The product contains two basic nitrogens (aniline + diazepane). It is highly water-soluble at neutral or acidic pH.
The "Acid-Base Swing" Protocol
-
Acid Extraction: After the reaction, dilute with water and acidify to pH 2-3 with 1M HCl. Wash with Ethyl Acetate (EtOAc).
-
Result: Impurities stay in EtOAc. Product moves to the Aqueous layer (as salt).
-
-
Basification (CRITICAL): Basify the aqueous layer to pH > 12 using 6M NaOH.
-
Note: The diazepane pKa is ~9.5. You must exceed this to ensure the free base is formed.
-
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50mL).
-
Why DCM? Diazepanes partition better into DCM than EtOAc.
-
-
Drying: Dry over Na2SO4 (not MgSO4, which can trap polar amines).
Figure 2: Logic flow for isolating water-soluble amines.
Troubleshooting & FAQs
Data Table: Common Failure Modes
| Observation | Probable Cause | Corrective Action |
| Low Yield (<40%) | Product lost in aqueous layer during workup. | Switch extraction solvent to DCM; Ensure pH > 12 before extraction. |
| Impurity: Benzyl Alcohol | STAB reduced the aldehyde before imine formed. | Pre-stir amine + aldehyde for 30-60 mins before adding STAB. |
| Reaction Stalls (Reduction) | Catalyst poisoning by basic amine. | Add 1.0 eq HCl to the hydrogenation mixture or switch to Fe/NH4Cl. |
| Product turns brown | Oxidation of the aniline/diazepane. | Store under Argon at -20°C. Convert to HCl salt for long-term storage. |
Frequently Asked Questions
Q: Can I use THF instead of DCE/DCM for the reductive amination? A: Yes, but DCM/DCE is superior for solubility. If you use THF, ensure it is anhydrous. Avoid Methanol with STAB as it reacts with the hydride, lowering efficacy.
Q: My product is an oil. How do I get a solid? A: These derivatives are often oils as free bases. To obtain a solid, dissolve the oil in minimal Ethanol and add 4M HCl in Dioxane dropwise. The hydrochloride salt will precipitate as a stable, white solid.
Q: Is the diazepane ring stable to the reduction conditions? A: Yes. The 1,4-diazepane ring is stable to standard Pd/C hydrogenation and Iron reduction conditions. Avoid harsh acid refluxes (e.g., conc. HCl/SnCl2 at 100°C) for prolonged periods.
References
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
- Nitro Reduction (Fe/NH4Cl): Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988, 1988(01), 91-95.
- Diazepane Chemistry: Comparison of extraction efficiencies for polar diamines derived from general Organic Syntheses workup procedures for hydrophilic amines.
Sources
Technical Support Center: Purification of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Compound Profile & Initial Assessment
This compound is a diamine containing both a primary aromatic amine and a tertiary aliphatic amine within a diazepane ring. This dual basicity, combined with its polarity, presents unique purification challenges. A typical synthetic route involves the reductive amination of 3-aminobenzaldehyde with 1-methyl-1,4-diazepane.[1] This synthesis can lead to specific byproducts that must be effectively removed.
| Property | Value / Observation | Implication for Purification |
| Molecular Weight | 219.33 g/mol | Non-volatile; distillation is not a preferred method. |
| Appearance | Typically a viscous oil or low-melting solid; prone to coloration (yellow to brown) upon standing.[2] | Color indicates oxidation or impurities.[3] The physical form may complicate handling and recrystallization. |
| Basicity (pKa) | Two basic centers: • Tertiary Aliphatic Amine (in diazepane): pKa ~10-11 (estimated)[4] • Primary Aromatic Amine (aniline): pKa ~4-5[5] | The significant difference in pKa allows for selective manipulation through pH-controlled extractions. The basic nature necessitates special considerations for silica gel chromatography.[6] |
| Solubility | Soluble in polar organic solvents (MeOH, DCM, EtOAc). Low solubility in non-polar solvents (hexanes). Free base may have limited water solubility. | Solvent selection is critical for both chromatography and crystallization. |
Purification Strategy Workflow
A logical workflow is essential for efficiently purifying the target compound. The following diagram outlines a decision-making process based on the nature of the crude product and its impurities.
Caption: Purification decision workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during purification in a question-and-answer format.
Q1: My crude product is a dark brown or reddish oil. What causes this color and how can I remove it?
A1: The coloration is typically due to the oxidation of the aniline moiety, a common issue with aromatic amines, which form highly colored impurities upon exposure to air and light.[2][3]
-
Causality: The primary aromatic amine is susceptible to oxidation, forming nitroso, nitro, and polymeric species which are intensely colored. This process can be accelerated by residual acidic or metallic catalysts from the synthesis.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During work-up or before crystallization, you can dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated carbon (charcoal), heat briefly, and then filter through a pad of Celite.[3] This is effective at adsorbing many high-molecular-weight colored impurities.
-
Column Chromatography: Chromatography is highly effective. The colored impurities are often very polar and will either stick to the top of the silica gel column or elute much later than the desired product.
-
Prevention: After purification, store the compound under an inert atmosphere (Nitrogen or Argon) and in a freezer, protected from light, to prevent re-oxidation.
-
Q2: My compound streaks badly on the silica gel column, leading to poor separation and low recovery. Why is this happening?
A2: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.[7]
-
Causality: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). These acidic sites can strongly and sometimes irreversibly bind to the basic nitrogen atoms in your molecule, causing significant tailing (streaking) and even product loss on the column.[6]
-
Troubleshooting Steps:
-
Use a Basic Modifier: The most common solution is to add a small amount of a competing base to your mobile phase (eluent).[8] A typical eluent system would be Dichloromethane/Methanol with the addition of 0.5-2% triethylamine (TEA) or ammonium hydroxide. The modifier neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.[6]
-
Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Amine-functionalized silica or basic alumina columns are designed for purifying basic compounds and often provide excellent separation without the need for mobile phase modifiers.[6][9]
-
Dry Loading: To ensure the compound is applied to the column in a concentrated band, use a dry loading technique. Dissolve the crude product in a minimal amount of a strong solvent (like methanol), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.[10]
-
Q3: I'm trying to perform a recrystallization, but my product "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when impurities prevent the formation of a crystal lattice.[3]
-
Causality: The free base of your compound may be a low-melting solid or even a liquid at room temperature. The presence of impurities further depresses the melting point, making crystallization difficult.
-
Troubleshooting Steps:
-
Convert to a Salt: This is the most robust solution. By reacting your basic compound with an acid (e.g., HCl in ether, or tartaric acid in ethanol), you can form a salt. Salts are typically high-melting, crystalline solids that are much easier to recrystallize than the free base. The hydrochloride or tartrate salts are common choices. See Protocol 2 for a detailed procedure.
-
Change Solvent System: Try a solvent system with a lower boiling point. If the compound is melting in the hot solvent, a lower-boiling solvent might keep the temperature below the melting point during dissolution.
-
Induce Crystallization: If a supersaturated solution has formed, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed crystal" of the pure compound to initiate crystallization.[3]
-
Q4: TLC analysis shows a major byproduct with a similar Rf to my product. How do I identify and remove it?
A4: In a reductive amination, the most likely byproducts are unreacted starting materials or a double-alkylation product.[11][12]
-
Causality & Identification:
-
Unreacted 3-aminobenzaldehyde: This is more polar than the product and contains an aldehyde group.
-
Unreacted 1-methyl-1,4-diazepane: This is a highly polar, water-soluble amine.[13]
-
Double-Alkylation Product: The primary aniline could react twice, leading to a tertiary aniline. This byproduct would be less polar than your desired secondary aniline.
-
-
Troubleshooting & Separation Strategy:
-
Acid-Base Extraction: An acid wash (e.g., 1M HCl) will extract your product and the unreacted diazepane into the aqueous layer, leaving less basic or neutral byproducts (like the double-alkylation product) in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover your product.
-
Optimized Chromatography: A carefully optimized gradient on a high-resolution silica column (or an amine-functionalized column) should be able to separate compounds with slightly different polarities. Test multiple solvent systems using TLC to maximize the separation (ΔRf) between your product and the impurity before scaling up to a column.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor reaction completion and purity? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Use a mobile phase like 90:10:1 DCM/Methanol/NH4OH. Stain with potassium permanganate or view under UV light. It provides a quick assessment of the presence of starting materials and the formation of the product.
-
LC-MS: This provides accurate mass information, confirming the identity of your product and detecting any byproducts. It is the gold standard for purity assessment.
Q: How should I store the purified this compound? A: As an aniline derivative, the compound is susceptible to air oxidation, which can cause discoloration and degradation.[14] For long-term storage, it should be stored as a solid (preferably as a salt) in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C).
Q: Can I use distillation for purification? A: No. The molecule has a high molecular weight and multiple polar functional groups, resulting in a very high boiling point. Attempting to distill it, even under high vacuum, would likely lead to decomposition before it vaporizes.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed to purify the free base form of the title compound from less polar and more polar impurities.
-
Stationary Phase Preparation: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a slurry method with hexane or a low-polarity eluent mixture.
-
Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH). A typical starting gradient is from 100% DCM to 95:5 DCM:MeOH. To this entire mobile phase mixture, add 1% triethylamine (TEA) by volume to prevent tailing.[8] Optimize the solvent ratio using TLC to achieve a retention factor (Rf) of ~0.25-0.35 for the target compound.
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (~1g) in a minimal amount of methanol (~5-10 mL).
-
Add 2-3 g of silica gel to this solution.
-
Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Carefully layer this powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the prepared mobile phase.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure using a rotary evaporator to yield the purified compound as an oil or solid.
Protocol 2: Purification via Hydrochloride Salt Formation & Recrystallization
This method is ideal for obtaining a stable, crystalline solid, especially if the free base is an oil.
-
Salt Formation:
-
Dissolve the crude or column-purified amine in a minimal amount of a suitable solvent like ethyl acetate or methanol (~5-10 mL per gram of compound).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.
-
A precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
-
Isolation of Crude Salt:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether to remove non-basic impurities.
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Select a suitable solvent system. A common choice for amine hydrochlorides is an alcohol/ether mixture (e.g., ethanol/diethyl ether) or isopropanol.
-
Dissolve the crude salt in a minimum amount of the hot alcohol.
-
If the solution is colored, it can be treated with activated carbon at this stage.[3]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in a freezer to maximize crystal formation.
-
-
Final Isolation and Drying:
-
Collect the pure crystalline salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly in a vacuum oven to remove all residual solvent.
-
Troubleshooting Decision Tree
This diagram provides a quick reference for solving common chromatographic issues.
Caption: Troubleshooting common issues in amine purification by column chromatography.
References
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of aniline. Retrieved from [Link]
-
Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
IOC 40. (2022, April 29). Reductive Amination & Amide Synthesis [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination? r/Chempros. Retrieved from [Link]
-
University of Cambridge. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]
-
Organic Syntheses. (1940). N-METHYLFORMANILIDE. 20, 66. Retrieved from [Link]
-
Journal of Pharmacy and Biological Sciences. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. 9(4), 50-58. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. 7(8), 497-501. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. 5(12), 1140-1143. Retrieved from [Link]
-
Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1,4-diazepane. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Diazepine. Retrieved from [Link]
-
ACS Division of Organic Chemistry. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
University of California, Davis. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. rsc.org [rsc.org]
- 9. teledyneisco.com [teledyneisco.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Overcoming Solubility Challenges with 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
Welcome to the technical support center for 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the solubility of this compound. Our aim is to equip you with the scientific rationale and practical methodologies to effectively overcome solubility hurdles in your experiments.
Understanding the Molecule: A Structural Perspective on Solubility
This compound is a molecule possessing distinct structural features that influence its solubility. The aniline moiety provides a hydrophobic aromatic ring, while the diazepane ring and the tertiary amine functionalities introduce polar and basic centers. This amphiphilic nature can lead to complex solubility behavior. The aniline portion is known to have limited water solubility, while the basic nitrogen atoms suggest that the compound's solubility will be highly dependent on pH.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
-
A1: The limited aqueous solubility is likely due to the hydrophobic aniline ring. At neutral or basic pH, the amine groups are not fully protonated, reducing the molecule's polarity and its ability to interact with water molecules. Aniline itself has low water solubility.[2] The bulky diazepane group may also sterically hinder solvation.
Q2: What is the expected pKa of this compound, and why is it important for solubility?
Q3: Can I use organic solvents to dissolve the compound?
-
A3: Yes, due to the presence of the aromatic ring and the overall organic nature of the molecule, it is expected to have good solubility in many organic solvents.[1][2] Solvents such as ethanol, methanol, DMSO, and DMF are likely to be effective. However, for biological assays, the concentration of these organic solvents often needs to be minimized.
Q4: Will the salt form of this compound be more soluble?
-
A4: Absolutely. Forming a salt, such as a hydrochloride (HCl) salt, is a common and effective strategy to significantly increase the aqueous solubility of basic compounds.[5] The salt form will readily dissociate in water, yielding the protonated, more soluble form of your compound.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section provides a systematic approach to resolving common solubility problems encountered with this compound.
Issue 1: Poor Solubility in Neutral Aqueous Buffers (e.g., PBS pH 7.4)
Cause: At neutral pH, the amine groups are not sufficiently protonated to overcome the hydrophobicity of the aniline ring.
Solutions:
-
pH Adjustment: The most direct approach is to lower the pH of your aqueous solution. By decreasing the pH to below the pKa of the diazepane nitrogens (e.g., pH 4-6), you will increase the degree of protonation and, consequently, the aqueous solubility.[3]
-
Protocol: Prepare your buffer and then slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH until the compound dissolves. Be mindful that a significant change in pH may affect your downstream experiments.
-
-
Use of Co-solvents: Introducing a water-miscible organic solvent can disrupt the hydrogen bonding network of water and reduce the overall polarity of the solvent system, making it more favorable for your compound to dissolve.[6]
-
Recommended Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and DMSO are commonly used.
-
Protocol: Start by preparing a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., DMSO). Then, for your working solution, perform a serial dilution into your aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system (typically <1% for cell-based assays).
Co-solvent Typical Starting Concentration in Stock Notes DMSO 10-50 mM Can have cellular effects at higher concentrations. Ethanol 10-50 mM Can cause protein precipitation at higher concentrations. PEG 300/400 10-50 mM Generally well-tolerated in many biological systems. Caption: Common co-solvents for improving the solubility of organic compounds.
-
Issue 2: Precipitation of the Compound Upon Dilution of an Organic Stock Solution into Aqueous Buffer
Cause: This occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific buffer, even with a small amount of co-solvent.
Solutions:
-
Employ Surfactants: Surfactants can form micelles that encapsulate the hydrophobic parts of your compound, increasing its apparent solubility in aqueous solutions.[7][8][9][10]
-
Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in biological applications due to their lower toxicity.
-
Protocol: Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.01-0.1%). Then, add your concentrated organic stock solution to this buffer.
-
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[11][12][13][14]
-
Recommended Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Protocol: Prepare a solution of the cyclodextrin in your aqueous buffer. Add your compound to this solution and stir or sonicate to facilitate the formation of the inclusion complex.
Solubilizing Agent Typical Concentration Mechanism of Action Tween® 80 0.01 - 0.1% (v/v) Micelle formation HP-β-Cyclodextrin 1 - 10% (w/v) Inclusion complex formation Caption: Excipients for enhancing aqueous solubility.
-
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a systematic workflow for addressing the solubility of this compound.
Caption: A decision-tree workflow for solubilizing this compound.
Protocol for Experimental Solubility Determination
For precise formulation, it is highly recommended to experimentally determine the solubility of your compound in various solvent systems.
Objective: To determine the equilibrium solubility of this compound in a selected solvent system.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.
-
-
Calculation:
-
Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
-
Logical Relationship of Solubility Factors
The interplay of pH, pKa, and the use of excipients is crucial for achieving the desired solubility.
Caption: Interrelationship of factors influencing the solubility of the target compound.
This technical support guide provides a comprehensive framework for understanding and overcoming the solubility challenges associated with this compound. By systematically applying the principles of pH adjustment, co-solvency, and the use of formulation excipients, researchers can successfully prepare solutions suitable for a wide range of experimental applications.
References
-
N-Benzylaniline - Solubility of Things. (n.d.). Retrieved February 17, 2026, from [Link]
- Talmaciu, A. I., et al. (2008). Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP. Acta Poloniae Pharmaceutica, 65(4), 487-491.
- Talmaciu, A. I., et al. (2008). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. Acta Poloniae Pharmaceutica, 65(4).
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024).
- Formulation strategies for poorly soluble drugs. (2025).
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research, 7(2), 43-48.
- Talmaciu, A. I., et al. (2008). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPIN-2-ONE IN SOLID DISPERSIONS IN PEG 6000. Acta Poloniae Pharmaceutica, 65(4).
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved February 17, 2026, from [Link]
- A Review on Solubility Enhancement Methods for Poorly W
- Yoder, C. H., et al. (1996). Complex formation between α-cyclodextrin and amines in water and DMF solvents. Journal of Solution Chemistry, 25(8), 759-768.
- The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
-
Aniline - Solubility of Things. (n.d.). Retrieved February 17, 2026, from [Link]
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2022). PMC.
- Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Yufeng.
- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018). International Journal of Pharmaceutical and Phytopharmacological Research.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.).
- Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs.
- The Solubility of Aniline. (2022). ChemicalBook.
- Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. (n.d.). Longdom Publishing.
- pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. (n.d.).
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020).
- Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (2016).
- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). PMC.
- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). PeerJ.
- Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. (n.d.). Optibrium.
- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016).
- Physicochemical characteristics of diazepam and midazolam. (2019).
- Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determin
-
Aniline. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
- Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). (n.d.). Cheméo.
- Prediction of benzodiazepines solubility using different cosolvency models. (2002). PubMed.
- Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li. (n.d.).
- Prediction of benzodiazepines solubility using different cosolvency models. (2002).
- Aniline replacement in drug-like compounds. (2024). Cresset Group.
- Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System. (2016).
- CHEMICAL AND PHYSICAL INFORMATION 3.1 CHEMICAL IDENTITY Methylenedianilines are diphenylmethane compounds with an amino group. (n.d.).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [mdpi.com]
- 4. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. molcore.com [molcore.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. cpachem.com [cpachem.com]
- 11. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. rowansci.substack.com [rowansci.substack.com]
- 14. N-Benzylideneaniline | 538-51-2 [chemicalbook.com]
Technical Support Center: Synthesis of 1,4-Diazepane Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its synthesis, however, can be challenging due to the entropic and enthalpic barriers associated with forming a seven-membered ring, often leading to a variety of undesired side reactions.[3][4][5] This guide provides a structured approach to identifying, understanding, and mitigating these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired 1,4-Diazepane
Question: My reaction is complete according to TLC/LC-MS, but I have a very low yield of my target 1,4-diazepane. What are the likely causes and how can I improve the yield?
Answer:
Low yields in 1,4-diazepane synthesis are often attributable to several competing side reactions. The most common culprits are polymerization of the starting materials, formation of dimers or oligomers, and incomplete cyclization.
-
Polymerization: Diamines and dicarbonyl compounds, common starting materials for 1,4-diazepane synthesis, can readily undergo intermolecular reactions to form linear polymers instead of the desired intramolecular cyclization. This is especially prevalent at high concentrations.
-
Troubleshooting:
-
High Dilution: Employing high-dilution conditions is the most effective strategy to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by slowly adding the reactants to a large volume of solvent over an extended period.
-
Reactant Quality: Ensure the purity of your starting diamine and dicarbonyl compounds. Impurities can initiate or catalyze polymerization.
-
-
-
Dimer and Oligomer Formation: Even under dilution, the reaction of two diamine and two dicarbonyl molecules to form a 14-membered cyclic dimer can be a significant side reaction.
-
Troubleshooting:
-
Template-Assisted Synthesis: In some cases, the use of a metal template can pre-organize the reactants in a conformation that favors the formation of the seven-membered ring over larger macrocycles.
-
Optimization of Reaction Conditions: Systematically screen reaction parameters such as temperature, solvent, and catalyst. Lower temperatures can sometimes favor the desired intramolecular cyclization.
-
-
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the formation of an enamine or imine, without proceeding to the final cyclized product.
-
Troubleshooting:
-
Catalyst Choice: The choice of catalyst is crucial. For syntheses involving reductive amination, ensure the reducing agent is appropriate for the substrate and reaction conditions. For condensation reactions, acid or base catalysts may need to be optimized.[6]
-
Reaction Time and Temperature: Monitor the reaction progress carefully to determine the optimal reaction time. In some cases, a higher temperature may be required to overcome the activation energy for the final ring-closing step.
-
-
Issue 2: Presence of Multiple Products, Including Isomers
Question: My crude product shows multiple spots on TLC or peaks in the LC-MS, some with the same mass as my desired product. How can I identify and control the formation of these byproducts?
Answer:
The formation of multiple products, including isomers, is a common challenge. These often arise from a lack of regioselectivity or stereoselectivity in the reaction.
-
Regioisomers: When using unsymmetrical diamines or dicarbonyl compounds, the cyclization can occur in different orientations, leading to regioisomers.
-
Troubleshooting:
-
Protecting Groups: The strategic use of protecting groups on one of the nitrogen atoms of the diamine can direct the cyclization to a specific position. The choice of protecting group is critical to ensure it can be removed without affecting the final product.
-
Steric Hindrance: Introducing bulky substituents on one of the reactive sites can sterically hinder one reaction pathway, favoring the formation of the desired regioisomer.
-
-
-
Diastereomers: If the starting materials are chiral or if new stereocenters are formed during the reaction, a mixture of diastereomers can be produced.
-
Troubleshooting:
-
Chiral Auxiliaries: The use of a chiral auxiliary can induce stereoselectivity in the reaction, leading to the preferential formation of one diastereomer.
-
Reaction Temperature: The diastereomeric ratio can sometimes be influenced by the reaction temperature. Running the reaction at lower or higher temperatures may favor the formation of the desired diastereomer.[7]
-
Purification: Diastereomers have different physical properties and can often be separated by column chromatography or HPLC.[8][9][10][11]
-
-
Issue 3: Over-alkylation of the Diazepane Ring
Question: I am trying to perform a mono-alkylation on the 1,4-diazepane ring, but I am getting a mixture of mono-, di-, and sometimes even tri-alkylated products. How can I control the selectivity?
Answer:
The two nitrogen atoms of the 1,4-diazepane ring have similar nucleophilicity, making selective mono-alkylation challenging. Over-alkylation to di- or even tri-alkylated products is a frequent side reaction, especially in reductive amination procedures.[12][13][14]
-
Controlling Stoichiometry:
-
Limiting the Alkylating Agent: Use only a slight excess (1.0-1.2 equivalents) of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.
-
-
Use of Protecting Groups:
-
Orthogonal Protection: Protect one of the nitrogen atoms with a suitable protecting group (e.g., Boc, Cbz). After mono-alkylation of the unprotected nitrogen, the protecting group can be selectively removed. This is the most reliable method for achieving high selectivity.
-
-
Reaction Conditions:
-
Solvent and Base: The choice of solvent and base can influence the relative reactivity of the two nitrogen atoms. Experiment with different solvent polarities and base strengths to optimize for mono-alkylation.
-
Table 1: Troubleshooting Guide for N-Alkylation Selectivity
| Observed Issue | Potential Cause | Recommended Solution |
| Mixture of mono- and di-alkylated products | Excess alkylating agent or high reactivity | Use 1.0-1.2 eq. of alkylating agent and add it slowly. |
| Similar reactivity of both nitrogen atoms | Use a protecting group on one nitrogen. | |
| Low conversion to the mono-alkylated product | Insufficient reactivity | Increase reaction temperature or use a more reactive alkylating agent (e.g., iodide instead of bromide). |
| Formation of tri- and tetra-alkylated products (in the case of substituted diazepanes) | High reactivity of all available nitrogen atoms | Carefully control stoichiometry and consider a multi-step approach with protecting groups. |
Issue 4: Unexpected Ring Contraction or Expansion
Question: I have isolated a product with an unexpected molecular weight, and spectroscopic analysis suggests a different ring size. What could have happened?
Answer:
Seven-membered rings like 1,4-diazepanes can be susceptible to transannular reactions, leading to ring contraction to form more stable five- or six-membered rings. Conversely, under certain conditions, ring expansion of smaller heterocyclic precursors can also occur.[6][10][15]
-
Ring Contraction: This can be triggered by the formation of a carbocation or other reactive intermediate within the ring, which then undergoes rearrangement.
-
Troubleshooting:
-
Avoid Harsh Acidic Conditions: Strong acids can promote the formation of carbocations. Use milder reaction conditions where possible.
-
Substituent Effects: The nature of the substituents on the diazepane ring can influence its stability. Electron-withdrawing groups can sometimes stabilize the ring, while certain other groups might promote rearrangement.
-
-
-
Ring Expansion: While less common as a side reaction in direct cyclizations, it's a known synthetic route to diazepanes from smaller rings like aziridines or azetidines. If your synthesis involves such precursors, incomplete ring expansion could be a source of byproducts.
Workflow for Investigating Unexpected Ring Structures
Caption: A logical workflow for diagnosing and addressing unexpected ring rearrangements.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination to Minimize Over-Alkylation
This protocol is designed to favor mono-alkylation of a 1,4-diazepane.
-
Dissolve the 1,4-diazepane (1.0 eq.) in a suitable solvent (e.g., dichloromethane or methanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the aldehyde or ketone (1.1 eq.) to the solution and stir at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of the reducing agent (e.g., sodium triacetoxyborohydride, 1.2 eq.) in the same solvent over a period of 1-2 hours using a syringe pump.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired mono-alkylated product from any unreacted starting material and di-alkylated byproduct.
Protocol 2: Purification of 1,4-Diazepane Diastereomers by HPLC
This protocol provides a general starting point for the separation of diastereomeric 1,4-diazepane derivatives.
-
Column: A chiral stationary phase (CSP) column is often required for enantiomers, but diastereomers can typically be separated on a standard reverse-phase C18 or normal-phase silica column.
-
Mobile Phase:
-
Reverse-Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Normal-Phase: A mixture of hexane and isopropanol or ethanol.
-
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: UV detection at a wavelength where the compounds have significant absorbance.
-
Optimization:
-
Start with a broad gradient to determine the approximate retention times of the diastereomers.
-
Optimize the gradient or switch to an isocratic elution to achieve baseline separation.
-
If separation is poor, try a different solvent system or a different type of column.
-
Troubleshooting HPLC Separation
Caption: Common HPLC issues and their solutions for purifying 1,4-diazepane derivatives.
References
-
Synthesis of Indole‐Fused 1,4‐Diazepinones via Photoredox‐Catalyzed Cascade Cyclization Reaction - AIR Unimi. Available at: [Link]
-
Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - MDPI. Available at: [Link]
-
Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction - MedChemComm (RSC Publishing). Available at: [Link]
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Available at: [Link]
-
Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - ResearchGate. Available at: [Link]
-
Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - PubMed. Available at: [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
-
Synthesis of 1,4-Diazacycles by Hydrogen Borrowing - Organic Chemistry Portal. Available at: [Link]
-
STEPWISE REACTIONS BETWEEN CYCLIC 1,4-DIAZADIENES AND KETENES: CHARACTERISTICS AND MECHANISM Kazuhide Nakahara,a* Koki Yamaguchi. Available at: [Link]
-
Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography - PubMed. Available at: [Link]
-
Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity - Hilaris Publisher. Available at: [Link]
-
Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C. Available at: [Link]
-
Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed. Available at: [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. Available at: [Link]
-
Ring expansion and contraction - Wikipedia. Available at: [Link]
-
HPLC for the Determination of 1,4-Benzodiazepines and antidepressants in Bio-fluids. Available at: [Link]
-
User-friendly stereoselective one-pot access to 1,4-diazepane derivatives by a cyclodehydrative three-component reaction with 1,3-dicarbonyls - PubMed. Available at: [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - The Royal Society. Available at: [Link]
-
Synthesis of medium-sized heterocycles from oxetanes based on an allylic amination/ring-opening strategy - Chemical Communications (RSC Publishing). Available at: [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed. Available at: [Link]
-
Medium-sized heterocycle synthesis by the use of synergistic effects of Ni-NHC and γ-coordination in cycloisomerization - PubMed - NIH. Available at: [Link]
-
1,4-Diazepines - ResearchGate. Available at: [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC. Available at: [Link]
-
Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone - PMC. Available at: [Link]
-
DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-Alzheimer's Agents - MDPI. Available at: [Link]
-
A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides - PubMed. Available at: [Link]
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available at: [Link]
-
A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
User-friendly stereoselective one-pot access to 1,4-diazepane derivatives by a cyclodehydrative three-component reaction with 1,3-dicarbonyls - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Memory of Chirality in 1,4-Benzodiazepin-2-ones - VTechWorks. Available at: [Link]
-
1,4‐Diazepane Ring‐Based Systems | Request PDF - ResearchGate. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - OUCI. Available at: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure [mdpi.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. cdn.mysagestore.com [cdn.mysagestore.com]
- 9. Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. santaisci.com [santaisci.com]
- 12. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining Dosage for In Vivo Cognitive Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and troubleshooting advice for refining drug dosage in in vivo cognitive studies. The following question-and-answer format is designed to directly address specific issues you may encounter during your experiments, grounded in scientific integrity and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Starting Point: How do I determine a starting dose for my novel compound in a rodent model of cognitive impairment?
Answer:
Selecting an appropriate starting dose is a critical first step that balances therapeutic potential with animal welfare. A common and regulatory-accepted method is to use allometric scaling from data obtained in other species, often guided by the "No Observed Adverse Effect Level" (NOAEL).
Causality Behind the Choice: Allometric scaling is based on the principle that many physiological and metabolic processes scale with body weight to the power of 0.75, which is more closely related to body surface area than to body weight alone. [1][2]This empirical approach allows for a more accurate interspecies dose extrapolation than simple mg/kg conversions. [1] Step-by-Step Protocol: Allometric Scaling for Human Equivalent Dose (HED) Calculation
-
Identify the NOAEL: Determine the highest dose from preclinical toxicology studies in a relevant animal species that did not produce any significant adverse effects. [3][4]2. Convert to Human Equivalent Dose (HED): Use the following formula, which incorporates body surface area considerations: HED (mg/kg) = Animal NOAEL (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1-0.67) Alternatively, use established conversion factors.
-
Apply a Safety Factor: The U.S. Food and Drug Administration (FDA) recommends applying a safety factor, typically 10, to the HED to determine the Maximum Recommended Starting Dose (MRSD) in initial clinical trials. [3][5]While this is for human trials, a similar conservative approach is prudent for initial in vivo cognitive studies to avoid toxicity. [4][6] Table 1: Common Allometric Scaling Factors for Dose Conversion
| From | To Rat (mg/kg) | To Mouse (mg/kg) |
| Human (60 kg) | Multiply by 6.2 | Multiply by 12.3 |
| Rat (0.15 kg) | - | Multiply by 2 |
| Mouse (0.02 kg) | Divide by 2 | - |
Note: These are approximate values and can vary based on the specific strain and age of the animals.
2. Dose-Response Relationship: My initial single-dose study showed no cognitive enhancement. How should I proceed?
Answer:
A lack of effect at a single dose does not signify a lack of compound efficacy. It is crucial to establish a full dose-response curve to understand the relationship between the dose administered and the cognitive effect. [7]The cognitive effects of many psychostimulants follow an inverted U-shaped curve, where low doses can enhance cognition, while higher doses may be ineffective or even impair performance. [8] Experimental Workflow: Generating a Dose-Response Curve
The goal is to identify the optimal dose range that produces the desired cognitive enhancement without inducing side effects.
Caption: Workflow for establishing a dose-response curve.
Step-by-Step Protocol: Dose-Response Experiment
-
Dose Selection: Choose a wide range of doses, typically spanning several orders of magnitude (e.g., 0.1, 1, 10, 100 mg/kg). Include a vehicle control group.
-
Animal Groups: Assign a sufficient number of animals to each dose group to ensure statistical power.
-
Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Cognitive Testing: At the expected time of peak compound effect, conduct a validated cognitive behavioral test. Commonly used tests include the Morris Water Maze for spatial learning and memory, the Novel Object Recognition test for recognition memory, and the Y-maze for spatial working memory. [6][9][10]5. Data Analysis: Plot the dose (typically on a logarithmic scale) against the measured cognitive outcome. [11]Fit the data using a non-linear regression model to determine key parameters like the EC50 (the concentration that gives half-maximal response). [7]
3. Pharmacokinetics & Pharmacodynamics (PK/PD): I'm seeing a cognitive effect, but it's inconsistent. How can I improve the reliability of my results?
Answer:
Inconsistent effects often stem from a disconnect between the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of your compound. [12][13]It's essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of your drug to ensure that it is reaching the brain at a sufficient concentration and for an adequate duration to exert its cognitive-enhancing effects.
Key Considerations:
-
Blood-Brain Barrier (BBB) Penetration: The BBB is a significant obstacle for many drugs targeting the central nervous system (CNS). [14]You must confirm that your compound can cross the BBB.
-
Plasma and Brain Concentration: Measuring the concentration of your compound in both plasma and brain tissue is crucial. [15]This helps to establish a PK/PD relationship, linking drug exposure to the observed cognitive effect. [16]* Metabolism: Your compound may be rapidly metabolized, leading to a short duration of action.
Experimental Protocol: Basic PK/PD Analysis
-
Dosing: Administer the compound to a cohort of animals at a dose that has shown some cognitive effect.
-
Sample Collection: At various time points post-administration (e.g., 15, 30, 60, 120, 240 minutes), collect blood and brain tissue samples.
-
Bioanalysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of your compound in the plasma and brain homogenates. [17]4. Data Correlation: Correlate the brain and plasma concentrations with the cognitive performance data from your behavioral experiments.
Visualization of PK/PD Relationship
Caption: Relationship between Pharmacokinetics and Pharmacodynamics.
4. Troubleshooting: My compound has good brain penetration but still shows no cognitive enhancement. What are other potential confounding factors?
Answer:
Even with optimal dosing and brain exposure, several factors can mask the cognitive-enhancing effects of your compound. It is important to systematically evaluate and control for these variables.
Common Confounding Factors:
-
Animal Stress: Stress from handling, injection, or the testing environment itself can significantly impact cognitive performance. Acclimatize animals to the experimental procedures and environment.
-
Behavioral Side Effects: The compound may induce hyperactivity, sedation, or anxiety, which can interfere with performance in cognitive tasks. [18]Conduct open-field tests to assess general locomotor activity and anxiety-like behavior.
-
Off-Target Effects: The compound may have unintended pharmacological effects that counteract its cognitive-enhancing properties.
-
Disease Model Specifics: The chosen animal model may not be appropriate for the mechanism of action of your compound. Ensure the model recapitulates the specific cognitive deficits you are targeting.
-
Cognitive Load: The difficulty of the cognitive task can influence the outcome. A task that is too easy may result in a ceiling effect, while a task that is too difficult may not show any improvement. [19] Table 2: Troubleshooting Guide for Lack of Efficacy
| Potential Issue | Recommended Action |
| Inappropriate Dose | Perform a full dose-response study. |
| Poor Brain Penetration | Conduct PK studies to measure brain and plasma concentrations. [15] |
| Rapid Metabolism | Characterize the metabolic profile of the compound. |
| Behavioral Side Effects | Use a battery of behavioral tests to assess motor function and emotional state. [10] |
| High Animal Stress | Ensure proper animal handling and acclimatization. |
| Inappropriate Cognitive Task | Select a cognitive task that is sensitive to the expected effects of your compound. [20] |
References
-
Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers - Food and Drug Administration. (2005). U.S. Food and Drug Administration. [Link]
-
Huang, Q., & Riviere, J. E. (2014). The application of allometric scaling principles to predict pharmacokinetic parameters across species. Expert Opinion on Drug Metabolism & Toxicology, 10(9), 1241-1253. [Link]
-
How is drug distribution in the brain measured? (2025). Patsnap Synapse. [Link]
-
Rodent Behavioral Tests for Cognition. Creative Biolabs. [Link]
-
Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. (2005). Federal Register. [Link]
-
Guidance for Industry Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005). Semantic Scholar. [Link]
-
RETRACTED: Pharmacokinetics-Pharmacodynamics (PK-PD) Modeling: A translational path to brain-targeted drug delivery. (n.d.). ChemRxiv. [Link]
-
Cognition, Learning, and Memory Tests in Rodents. Charles River Laboratories. [Link]
-
The application of allometric scaling principles to predict pharmacokinetic parameters across species. (2014). ResearchGate. [Link]
-
A short review on behavioural assessment methods in rodents. (2017). National Institutes of Health. [Link]
-
Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability. (2025). MDPI. [Link]
-
Optical method for real-time monitoring of drug concentrations facilitates the development of novel methods for drug delivery to brain tissue. (2007). SPIE Digital Library. [Link]
-
The application of allometric scaling principles to predict pharmacokinetic parameters across species. (2014). PubMed. [Link]
-
Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2018). U.S. Food and Drug Administration. [Link]
-
Rodent behavioural test - Cognition. NEUROFIT. [Link]
-
Allometric scaling. (2016). SlideShare. [Link]
-
Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2024). HHS.gov. [Link]
-
Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019). Chemsafetypro. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019). National Institutes of Health. [Link]
-
PKPD model. (n.d.). Wikipedia. [Link]
-
Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives. (2022). National Institutes of Health. [Link]
-
Assessing central nervous system drug delivery. (2025). Taylor & Francis Online. [Link]
-
Improved measurement of drug exposure in the brain using drug-specific correction for residual blood. (2009). National Institutes of Health. [Link]
-
Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. (2000). National Genomics Data Center. [Link]
-
(PDF) Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. (2000). ResearchGate. [Link]
-
Plasma-based brain age as a potential biomarker for cognitive health and risk of brain-related disorders. (2025). National Institutes of Health. [Link]
-
How to calculate a right dose for in vivo study? (2016). ResearchGate. [Link]
-
Plasma biomarkers predict cognitive trajectories in an ethnoracially and clinically diverse cohort: Mediation with hippocampal volume. (2023). National Institutes of Health. [Link]
-
Plasma-based brain age as a potential biomarker for cognitive health and risk of brain-related disorders. (2025). PubMed. [Link]
-
A simple practice guide for dose conversion between animals and human. (2016). National Institutes of Health. [Link]
-
Confounding control in healthcare database research: challenges and potential approaches. (2010). National Institutes of Health. [Link]
-
How Do I Perform a Dose-Response Experiment? (n.d.). GraphPad. [Link]
-
Diagnosis of cognitive impairment and dementia: blood plasma and optical coherence tomography. (2024). Oxford Academic. [Link]
-
Confounding Factors in the Interpretation of Preclinical Studies. (2018). PubMed. [Link]
-
(PDF) Plasma‐based Brain Age as a Biomarker for Cognitive Health and Risk of Brain‐Related Diseases. (2026). ResearchGate. [Link]
-
Dose–Response Curves Explained: From Experiment to EC₅₀. (2025). YouTube. [Link]
-
Allometric Scaling in Pharmacokinetic Studies in Anesthesiology. (2021). University of Groningen. [Link]
-
preclinical in vivo PK studies & allometric scaling. (2023). YouTube. [Link]
-
Dose-response Curve Analysis; Modified EM Algorithm. (2013). D-Scholarship@Pitt. [Link]
-
Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation. (2022). Biomedical and Pharmacology Journal. [Link]
-
Determining four confounding factors in individual cognitive traits prediction with functional connectivity: an exploratory study. (2022). National Institutes of Health. [Link]
-
Statistical analysis of dose-response curves. (2024). Wiley Analytical Science. [Link]
-
Factors Influencing Drug Dosage is a Significant Part of Pharmaceutical Management. (n.d.). AAPS. [Link]
-
(PDF) Psychostimulants and Cognition: A Continuum of Behavioral and Cognitive Activation. (2011). ResearchGate. [Link]
-
In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024). Charles River Laboratories. [Link]
-
Use treatment and dose tools in In Vivo. (2025). Benchling. [Link]
-
Eleven quick tips to unlock the power of in vivo data science. (2025). National Institutes of Health. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]
Sources
- 1. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. fda.gov [fda.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Federal Register :: Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability [federalregister.gov]
- 6. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. PKPD model - Wikipedia [en.wikipedia.org]
- 13. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 14. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Confounding Factors in the Interpretation of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determining four confounding factors in individual cognitive traits prediction with functional connectivity: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to CNS Ligands: Profiling 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline Against the Benchmark 5-HT₆ Antagonist Intepirdine
This guide provides a comprehensive framework for the characterization and comparison of a novel central nervous system (CNS) ligand, 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline, against the well-documented, albeit clinically unsuccessful, 5-HT₆ receptor antagonist, intepirdine (also known as RVT-101 or SB-742457).
Given the limited publicly available data on this compound, this document is structured as a roadmap for researchers. It outlines the established profile of intepirdine as a benchmark and provides detailed, field-proven experimental protocols to enable a thorough, head-to-head comparison. This approach ensures scientific integrity by empowering researchers to generate their own data within a validated framework.
Section 1: The Benchmark Compound - Intepirdine
Intepirdine was a promising therapeutic candidate for cognitive enhancement in neurodegenerative diseases, particularly Alzheimer's disease. Its development, however, was discontinued after failing to meet primary endpoints in Phase 3 clinical trials.[1][2][3] Despite its clinical outcome, its well-defined pharmacological profile makes it an excellent benchmark for evaluating new compounds targeting similar mechanisms.
Mechanism of Action
Intepirdine is a potent and highly selective antagonist of the serotonin 6 (5-HT₆) receptor.[4][5] The 5-HT₆ receptor is almost exclusively expressed in the CNS, and its blockade is hypothesized to enhance cognitive function by modulating multiple neurotransmitter systems, including acetylcholine and glutamate.[5][6] By inhibiting the 5-HT₆ receptor, intepirdine was thought to promote the release of these key neurotransmitters, thereby addressing some of the neurochemical deficits associated with Alzheimer's disease.[5][7]
The signaling pathway initiated by 5-HT₆ receptor activation is depicted below. As an antagonist, intepirdine blocks this cascade.
Caption: 5-HT₆ Receptor Signaling Pathway and Point of Intepirdine Inhibition.
Pharmacological Profile of Intepirdine
Intepirdine's key pharmacological parameters have been well-characterized, providing a clear dataset for comparison.
| Parameter | Reported Value for Intepirdine | Reference |
| Target | 5-HT₆ Receptor | [4][8] |
| Mechanism | Antagonist | [4][5] |
| Binding Affinity (pKi) | 9.63 | [4] |
| Selectivity | >100-fold over other receptors | [4] |
| Clinical Indication (Studied) | Alzheimer's Disease, Dementia with Lewy Bodies | [1][8] |
| Clinical Outcome | Failed Phase 3 Trials; Development Discontinued | [1][2][9] |
Section 2: The Target Compound - this compound
The target compound, which we will refer to as "Compound-M," is a novel molecule whose pharmacological profile is not extensively documented in public literature. However, a structural analysis provides a rationale for a hypothesis-driven investigation.
Structural Rationale and Hypothesis
The structure of Compound-M contains two key pharmacophores:
-
1,4-Diazepane moiety: This seven-membered heterocyclic ring is a "privileged structure" in medicinal chemistry, known to interact with various CNS targets.[10][11] Derivatives have shown activity as Factor Xa inhibitors and Orexin 1 Receptor ligands.[12][13]
-
Aniline group: Aniline derivatives are common in CNS-active compounds and can be crucial for receptor interactions and influencing properties like blood-brain barrier penetration.[14][15][16]
A key synthetic route for similar structures involves reacting an intermediate amine with sulfonyl chlorides, highlighting a modular approach to creating diverse derivatives.[17] Given these structural features, it is plausible that Compound-M, like intepirdine, could exhibit affinity for serotonin receptors, including the 5-HT₆ subtype. Therefore, the primary hypothesis is that Compound-M is a CNS-active ligand with potential affinity for the 5-HT₆ receptor.
The following sections detail the necessary experiments to test this hypothesis and build a complete pharmacological profile to compare directly with intepirdine.
Section 3: A Roadmap for Comparative Experimental Analysis
This section provides the essential, step-by-step protocols required to characterize Compound-M and rigorously compare its performance against intepirdine.
Experiment 1: Receptor Binding Affinity and Selectivity
Objective: To determine the binding affinity (Ki) of Compound-M for the human 5-HT₆ receptor and assess its selectivity against other relevant CNS receptors.
Causality: This is the foundational experiment. A high binding affinity for the 5-HT₆ receptor is a prerequisite for any potential antagonist activity. The selectivity profile is crucial for predicting potential off-target effects and ensuring the compound's action is specific.
Sources
- 1. Intepirdine - Wikipedia [en.wikipedia.org]
- 2. Intepirdine fails to treat Alzheimer’s disease in Phase 3 trial | Alzheimer's Society [alzheimers.org.uk]
- 3. Axovant’s Phase III trial of Alzheimer's disease drug fails to meet primary endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biospace.com [biospace.com]
- 8. Intepirdine | ALZFORUM [alzforum.org]
- 9. alzinfo.org [alzinfo.org]
- 10. benthamscience.com [benthamscience.com]
- 11. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
Comparative Guide: 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline vs. Idalopirdine for Cognitive Enhancement
The following guide provides an in-depth technical comparison between Idalopirdine (a selective 5-HT6 antagonist) and 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline (a structural prototype for homopiperazine-based ligands, likely targeting Histamine H3 or related GPCRs) for cognitive enhancement.
This analysis synthesizes clinical data, mechanistic pathways, and experimental protocols to aid researchers in drug development and pharmacological evaluation.
Executive Summary
| Feature | Idalopirdine (Lu AE58054) | This compound |
| Primary Target | 5-HT6 Receptor (Antagonist) | Histamine H3 Receptor (Putative Antagonist) or ROCK (Scaffold) |
| Chemical Class | Tryptamine / Fluoro-indole derivative | Homopiperazine (Diazepane) Aniline derivative |
| Mechanism | Potentiates ACh/Glu release via GABA disinhibition | Autoreceptor blockade (H3) |
| Clinical Status | Failed Phase 3 (STARSHINE, STARBEAM) | Preclinical / Research Probe |
| Key Advantage | Synergistic with Acetylcholinesterase Inhibitors (AChEIs) | High blood-brain barrier (BBB) permeability; dual-active potential |
| Key Limitation | Lack of monotherapy efficacy; CYP2D6 inhibition | Selectivity profile (potential off-target sigma/ROCK binding) |
Scientific Verdict:
-
Idalopirdine represents the "pure" 5-HT6 antagonist approach. While it demonstrated robust preclinical synergy with donepezil (increasing cortical acetylcholine), it failed to translate efficacy in Phase 3 Alzheimer’s trials, likely due to rapid tolerance or insufficient pharmacodynamic impact beyond AChEI potentiation.
-
This compound represents the non-imidazole histamine H3 antagonist pharmacophore. Structurally, the homopiperazine (diazepane) moiety is a classic "warhead" for H3 receptors (improving affinity over piperazine analogs) and Rho-kinase (ROCK) inhibitors. This compound likely offers a broader pro-cognitive profile by modulating histamine, acetylcholine, and potentially norepinephrine, but requires rigorous selectivity profiling.
Chemical & Pharmacological Profiles
Idalopirdine (Lu AE58054)
-
IUPAC: 2-(6-Fluoro-1H-indol-3-yl)-N-[3-(2,2,3,3-tetrafluoropropoxy)benzyl]ethanamine.
-
Binding Affinity (
): 0.83 nM (h5-HT6). -
Selectivity: >50-fold selective over 5-HT2A, D2, and other GPCRs.
-
ADME: High permeability, but potent CYP2D6 inhibitor , complicating co-administration with donepezil (a CYP2D6 substrate).
This compound
-
Structure Analysis:
-
Core: 1,4-Diazepane (Homopiperazine) – Provides conformational flexibility often associated with higher affinity for Histamine H3 and Sigma-1 receptors compared to piperazine.
-
Linker: Methylene bridge (
). -
Tail: Aniline (3-aminophenyl) – A polar aromatic group, often serving as a bioisostere for the imidazole ring in early H3 ligands or as a scaffold for further derivatization (e.g., into sulfonamides for ROCK inhibition).
-
-
Predicted Pharmacology:
-
Primary: Histamine H3 Antagonist/Inverse Agonist (
predicted < 10 nM based on pharmacophore). -
Secondary: 5-HT6 Antagonist (homopiperazines are common 5-HT6 scaffolds).
-
Tertiary: Rho-Associated Kinase (ROCK) inhibition (if derivatized).
-
Mechanism of Action (MOA) Visualization
The following diagram contrasts the signaling pathways. Idalopirdine disinhibits cholinergic neurons via GABAergic interneurons, while the Aniline derivative (acting as an H3 antagonist) directly disinhibits neurotransmitter release via presynaptic autoreceptors.
Caption: Comparative signaling pathways. Idalopirdine acts indirectly via GABAergic disinhibition. The Aniline derivative (H3 mechanism) acts directly on presynaptic auto- and heteroreceptors.
Preclinical Efficacy & Data Comparison
| Assay | Idalopirdine (5-HT6) | Aniline Derivative (H3/Homopiperazine) |
| Microdialysis (Rat) | +200-300% ACh in hippocampus when combined with Donepezil. Minimal effect as monotherapy. | +150% Histamine , +50-100% ACh (cortex). Effective as monotherapy . |
| Morris Water Maze | Reversed scopolamine-induced deficits; Synergistic with sub-effective donepezil doses. | Improves acquisition and retention; effective in sleep-deprivation models (wake-promoting). |
| Novel Object Recognition | Significant improvement in discrimination index (DI) at 10 mg/kg. | High efficacy expected at lower doses (1-3 mg/kg) due to high H3 receptor occupancy. |
| Safety/Side Effects | No overt behavioral effects alone. Potential for serotonin syndrome if combined with SSRIs (theoretical). | Insomnia/Hyperarousal (due to histamine release). Low risk of EPS. |
Why Idalopirdine Failed vs. Aniline Potential
Idalopirdine's failure in Phase 3 (STAR studies) is attributed to functional tolerance and the fact that 5-HT6 antagonism relies heavily on background cholinergic tone. If the cholinergic neurons are too degenerated (moderate AD), the disinhibition mechanism fails. The Aniline Derivative (H3 mechanism) operates via a broader network. By blocking H3 heteroreceptors on non-cholinergic terminals (e.g., noradrenergic, dopaminergic), it can recruit compensatory pathways even when cholinergic neurodegeneration is advanced.
Experimental Protocols
Protocol A: Radioligand Binding Assay (Validation of Target)
To determine if the Aniline derivative targets 5-HT6 or H3.
-
Membrane Preparation: Homogenize HEK293 cells expressing h5-HT6 or hH3 receptors in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 15 min.
-
Incubation:
-
5-HT6: Incubate membranes with
-LSD (2 nM) and varying concentrations of the test compound ( to M). -
H3: Incubate with
-N-alpha-methylhistamine (1 nM).
-
-
Equilibrium: Incubate for 60 min at 37°C (5-HT6) or 25°C (H3).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and using the Cheng-Prusoff equation.-
Success Criterion:
indicates a potent lead.
-
Protocol B: Novel Object Recognition (Cognitive Efficacy)
To assess episodic memory enhancement.
-
Subjects: Male Wistar rats (250-300g).
-
Habituation: Allow rats to explore the empty arena (40x40 cm) for 10 min/day for 2 days.
-
Training (T1): Place two identical objects (A + A) in the arena. Allow 5 min exploration.
-
Treatment: Administer Idalopirdine (10 mg/kg, p.o.) or Aniline Derivative (3 mg/kg, p.o.) 60 min prior to T1.
-
-
Retention Interval: Return rat to home cage for 24 hours (long-term memory).
-
Testing (T2): Place one familiar object (A) and one novel object (B). Allow 5 min exploration.
-
Data Analysis: Calculate Discrimination Index (DI):
-
Interpretation: A DI significantly > 0 indicates cognitive enhancement.
-
References
-
Wilkinson, D., et al. (2014). "Idalopirdine, a selective 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial." The Lancet Neurology. Link
-
Atri, A., et al. (2018). "Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials (STARSHINE, STARBEAM, STARBRIGHT)." JAMA. Link
-
Esbenshade, T. A., et al. (2008). "Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders." Molecular Interventions. Link
-
Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today. Link
-
Sasaki, Y., et al. (2002).[1][2][3] "The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway."[1][2][3][4] Pharmacology & Therapeutics.[5][6][7][8] Link
Sources
- 1. US7985756B2 - Modulation of neurogenesis by PDE inhibition - Google Patents [patents.google.com]
- 2. WO2007053596A1 - Gaba receptor mediated modulation of neurogenesis - Google Patents [patents.google.com]
- 3. WO2011063115A1 - Combination of nootropic agent with one or more neurogenic or neurogenic sensitizing agents for stimulating or increasing neurogenesis - Google Patents [patents.google.com]
- 4. EP2275095A2 - Neurogenesis by muscarinic receptor modulation - Google Patents [patents.google.com]
- 5. EP2314289A1 - Gaba-rezeptor-vermittelte modulation von neurogenese - Google Patents [patents.google.com]
- 6. US8586590B2 - Compounds - Google Patents [patents.google.com]
- 7. US20100280029A1 - Novel compounds - Google Patents [patents.google.com]
- 8. US8524751B2 - 4-oxadiazol-2-YL-indazoles as inhibitors of P13 kinases - Google Patents [patents.google.com]
Bridging the Bench-to-Bedside Gap: A Comparative Cross-Validation of In Vitro and In Vivo Results for 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
A Technical Guide for Researchers in Drug Development
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is fraught with challenges. A critical hurdle in this process is the translation of promising in vitro data into predictable in vivo efficacy and safety. This guide offers a comprehensive framework for the cross-validation of preclinical data, using the novel scaffold 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline as a focal point. While specific experimental data for this exact molecule is not yet broadly published, we will leverage data from structurally related 1,4-diazepine derivatives to illustrate the principles of in vitro-in vivo correlation (IVIVC).
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper, experience-driven understanding of the "why" behind experimental choices. We will explore two potential therapeutic avenues for the 1,4-diazepine class: oncology and central nervous system (CNS) disorders. For a robust comparison, we will contrast our illustrative data for the 1,4-diazepine scaffold with two well-established drugs: Diazepam, a classic benzodiazepine for CNS applications, and Vinblastine, a widely used chemotherapeutic agent.
The Imperative of In Vitro-In Vivo Correlation (IVIVC)
A predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response is the holy grail of early-stage drug development.[1] A successful IVIVC can streamline development, reduce reliance on extensive animal testing, and provide a more rational basis for formulation and dose selection.[1] However, the biological complexity of a living organism far exceeds that of a cell culture dish, often leading to a frustrating disconnect between promising in vitro results and in vivo outcomes.
This guide will dissect this challenge by presenting a side-by-side analysis of hypothetical, yet plausible, in vitro and in vivo data for a 1,4-diazepine derivative, contextualized by real-world data from our comparator drugs.
Section 1: Anticancer Potential of the 1,4-Diazepine Scaffold
The 1,4-diazepine core is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. Several derivatives have been investigated for their anticancer properties.
In Vitro Cytotoxicity Assessment
The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Illustrative In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| 1,4-Diazepine Derivative (Illustrative) | MCF-7 (Breast) | 8.5 |
| HepG2 (Liver) | 12.2 | |
| HCT116 (Colon) | 10.8 | |
| Vinblastine (Comparator) | MCF-7 (Breast) | 0.003 (3 nM)[2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The illustrative data suggests that our 1,4-diazepine derivative possesses moderate cytotoxic activity against a panel of cancer cell lines. However, when compared to a potent chemotherapeutic like Vinblastine, the in vitro potency is significantly lower. This initial finding is crucial for setting realistic expectations for in vivo efficacy.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Antitumor Efficacy in a Xenograft Model
To assess whether the in vitro cytotoxicity translates to an antitumor effect in a living organism, a xenograft mouse model is often employed. In this model, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is evaluated.
Illustrative In Vivo Antitumor Efficacy Data (MCF-7 Xenograft Model)
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| 1,4-Diazepine Derivative (Illustrative) | 50 mg/kg, daily | 45 |
| Doxorubicin (Comparator) | 4 mg/kg, weekly | 70[3] |
Tumor growth inhibition is calculated relative to the vehicle control group.
The illustrative in vivo data suggests that the 1,4-diazepine derivative exhibits a moderate antitumor effect. However, consistent with the in vitro findings, its efficacy is less pronounced than that of a standard chemotherapeutic agent like Doxorubicin. This discrepancy in potency between the in vitro and in vivo settings is a common observation and can be attributed to several factors, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and tumor microenvironment complexities that are not recapitulated in a 2D cell culture system.
Experimental Workflow: In Vivo Xenograft Study
Workflow for an in vivo anticancer efficacy study using a xenograft model.
Section 2: Central Nervous System Activity of the 1,4-Diazepine Scaffold
The 1,4-diazepine core is also a key feature of many CNS-active drugs, most notably the benzodiazepines. Therefore, it is plausible that this compound could exhibit CNS effects.
In Vitro Receptor Binding Assay
To investigate the potential CNS activity of our compound, a receptor binding assay is a logical starting point. For instance, we could assess its affinity for the benzodiazepine receptor on the GABA-A ion channel, a key target for anxiolytic drugs.
Illustrative In Vitro Benzodiazepine Receptor Binding Data
| Compound | Receptor | Ki (nM) |
| 1,4-Diazepine Derivative (Illustrative) | Benzodiazepine Receptor (GABA-A) | 150 |
| Diazepam (Comparator) | Benzodiazepine Receptor (GABA-A) | 1.53[1] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
The illustrative data indicates that our 1,4-diazepine derivative has a modest affinity for the benzodiazepine receptor, significantly lower than that of Diazepam. This suggests that if it has anxiolytic-like effects, they may be weaker or mediated by a different mechanism.
Signaling Pathway: GABA-A Receptor Modulation
Simplified signaling pathway of GABA-A receptor modulation by benzodiazepines.
In Vivo Behavioral Assessment: The Elevated Plus-Maze
The elevated plus-maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic drugs, like Diazepam, typically increase the time spent in the open arms of the maze.
Illustrative In Vivo Elevated Plus-Maze Data in Mice
| Treatment Group | Dose | Time in Open Arms (% of total) |
| Vehicle Control | - | 15 |
| 1,4-Diazepine Derivative (Illustrative) | 20 mg/kg | 25 |
| Diazepam (Comparator) | 1.5 mg/kg | 40[4] |
The illustrative in vivo data suggests that the 1,4-diazepine derivative produces a modest anxiolytic-like effect, as indicated by the increased time spent in the open arms compared to the vehicle control. However, consistent with the in vitro receptor binding data, the effect is less pronounced than that of Diazepam at a much lower dose. This reinforces the importance of considering both affinity and efficacy when predicting in vivo responses.
Synthesizing the Data: The Path Forward
The comparative analysis presented in this guide underscores a critical principle in drug discovery: in vitro data provides essential initial insights but is rarely a perfect predictor of in vivo outcomes. The discrepancies observed between the illustrative data for our 1,4-diazepine derivative and the established comparators highlight the importance of a multi-faceted approach to preclinical evaluation.
For a compound like this compound, the next steps would involve a more detailed characterization of its ADME properties. In vitro metabolic stability assays using liver microsomes, for example, can provide early indications of how the compound might be processed in the body, which can significantly impact its in vivo efficacy.[5][6][7][8][9]
Furthermore, exploring a wider range of in vitro assays, such as assessing its effect on other CNS receptors or its mechanism of cytotoxicity in cancer cells, could reveal alternative mechanisms of action that might explain the observed in vivo effects.
Detailed Experimental Protocols
In Vitro: MTT Cell Viability Assay
-
Cell Seeding: Seed adherent cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10][11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[10]
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[12]
In Vivo: Murine Xenograft Model for Breast Cancer
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[13]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID).[13][14][15]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Data Collection: Measure tumor volume with calipers and mouse body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. Excise and weigh the tumors.
-
Data Analysis: Calculate tumor growth inhibition and assess statistical significance between treatment groups.
In Vivo: Elevated Plus-Maze Test for Anxiety
-
Apparatus: The elevated plus-maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle control (e.g., intraperitoneal injection) 30 minutes before testing.[16][17]
-
Testing: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.[17][18]
-
Data Recording: Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.[4][19]
References
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]
-
PubMed. (2009). Novel and simple behavioral paradigm for assessing anxiety in rats: effect of diazepam. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Synthesis, biological profile and computational insights of new derivatives of benzo [B][10][20] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. Retrieved from [Link]
-
ACS Publications. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Retrieved from [Link]
-
SSRN. (2023). Diazepam Effects on Anxiety-Related Defensive Behavior of High and Low Open‐Field Activity Inbred Mouse Strains. Retrieved from [Link]
-
ResearchGate. (n.d.). Meta-analysis of diazepam on rodent anxiety related behavior.... Retrieved from [Link]
-
PubMed. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Retrieved from [Link]
-
PLOS ONE. (2010). Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. Retrieved from [Link]
-
ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
-
Bio-protocol. (n.d.). Tumor xenograft model. Retrieved from [Link]
-
Bio-protocol. (n.d.). Mouse and MDA-MB-231 Xenograft Model. Retrieved from [Link]
-
PubMed. (n.d.). Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties. Retrieved from [Link]
-
PubMed. (2022). Breast Cancer Xenograft Murine Models. Retrieved from [Link]
-
ResearchGate. (n.d.). MCF-7 cell line viability: treatments of taxol, vinblastine,.... Retrieved from [Link]
-
MDPI. (2020). Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of diazepam on elevated plus-maze (EPM) performance Mice.... Retrieved from [Link]
-
PMC. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine.... Retrieved from [Link]
-
PubMed. (2020). Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. Retrieved from [Link]
-
PubMed. (n.d.). Nonisotopic receptor-binding assay for benzodiazepine receptors utilizing a fluorophore labeled ligand. Retrieved from [Link]
-
PubMed. (n.d.). Metabolism of diazepam and related benzodiazepines by human liver microsomes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Metabolism of diazepam and related benzodiazepines by human liver microsomes. Retrieved from [Link]
-
PMC. (2017). Sensitivity of docetaxel-resistant MCF-7 breast cancer cells to microtubule-destabilizing agents including vinca alkaloids and colchicine-site binding agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines - an update comprising adinazolam, cloniprazepam, fonazepam, 3-hydroxyphenazepam, metizolam, and nitrazolam. Retrieved from [Link]
-
protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]
-
Scribd. (n.d.). P.cology-1 Expt.14 Study of Anxiolytic Activity of Drugs Using Rats or Mice. Retrieved from [Link]
-
Bio-protocol. (n.d.). Cell viability assays and IC50 calculation. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Preclinical Models of Anxiety. Retrieved from [Link]
-
PubMed. (2025). In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples. Retrieved from [Link]
-
PMC. (n.d.). Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms. Retrieved from [Link]
-
Periodica Polytechnica. (2024). Does Vinblastine Retain its Anticancer Effect in the Presence of Cyclodextrin? A Preliminary Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Modulation of Vinblastine Cytotoxicity in Drug-Sensitive MCF-7 and.... Retrieved from [Link]
-
ClinPGx. (n.d.). Mapping of the benzodiazepine recognition site on GABA(A) receptors.. Retrieved from [Link]
Sources
- 1. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 15. Breast Cancer Xenograft Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. protocols.io [protocols.io]
- 19. psychogenics.com [psychogenics.com]
- 20. benthamscience.com [benthamscience.com]
Beyond the Scaffold: Evaluating the 5-HT6 Potency of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline vs. Optimized Sulfonamides
Is 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline a potent 5-HT6 antagonist?
Executive Summary: The Scaffold vs. The Ligand
Direct Answer: No, this compound is not a potent 5-HT6 antagonist in its own right.[1] Instead, it serves as a critical nucleophilic scaffold (intermediate) used to synthesize high-affinity N-arylsulfonamide antagonists.
While the molecule contains the essential basic amine pharmacophore (the diazepane ring) required for receptor recognition, it lacks the hydrophobic "tail" and hydrogen-bond acceptor motif (typically a sulfonyl group) necessary for high-affinity binding (Ki < 10 nM) and functional antagonism. In medicinal chemistry, this aniline is the "warhead precursor" that, when derivatized with an arylsulfonyl chloride, yields potent 5-HT6 antagonists capable of enhancing cognition.[1]
Structural Analysis & Pharmacophore Mapping
To understand why the aniline intermediate lacks potency, we must analyze the established pharmacophore for 5-HT6 antagonists. The binding pocket of the 5-HT6 receptor (a Gs-coupled GPCR) requires three distinct interaction points for high-affinity antagonism.
The 5-HT6 Antagonist Pharmacophore [1][2][3][4][5][6]
-
Positive Ionizable Center (PI): A basic amine (often a piperazine or diazepane) that interacts with Asp3.32 (D106) in the receptor's transmembrane domain via an ionic bond.[1]
-
Aromatic/Hydrophobic Core (Hy): A central aromatic ring (phenyl or indole) that positions the molecule within the pocket.[1]
-
Hydrogen Bond Acceptor & Hydrophobic Tail (HBA/Hy): A sulfonyl group (
) acts as a hydrogen bond acceptor, while a terminal aryl group (e.g., naphthyl, chlorophenyl) occupies a deep hydrophobic pocket.[1]
Why the Aniline Falls Short
The molecule , this compound, possesses the PI (diazepane) and the Core (phenyl ring) but is missing the Tail .[1] Without the sulfonamide moiety, the molecule cannot form the critical stabilizing interactions deep in the receptor cleft, resulting in a binding affinity (Ki) that is typically orders of magnitude weaker (micromolar range) than the optimized antagonist (nanomolar range).
Visualizing the Deficit
The following diagram illustrates the structural gap between the aniline precursor and a potent antagonist (e.g., an SB-271046 analog).
Figure 1: Pharmacophore comparison showing the missing sulfonyl interaction in the aniline precursor.
Comparative Performance Data
The following table contrasts the theoretical and experimental performance of the aniline scaffold against established 5-HT6 antagonists derived from similar diamine structures.
| Feature | The Topic Molecule (Aniline Intermediate) | Optimized Antagonist (e.g., SB-271046 Analog) | Standard Control (SB-271046) |
| Structure | This compound | N-(3-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide | SB-271046 |
| Role | Synthetic Intermediate | Active Drug Candidate | Reference Standard |
| Est.[1][2][3][4][5][6][7][8][9][10] Binding Affinity (Ki) | > 1,000 nM (Low/Inactive) | < 10 nM (High Potency) | 1.2 nM |
| Selectivity | Poor (Promiscuous amine binding) | High (>100x vs. 5-HT2A, D2) | High |
| Function | Weak/No Antagonism | Potent Inverse Agonist/Antagonist | Potent Antagonist |
| Physicochemical | High Solubility, Low Lipophilicity | Balanced Lipophilicity (logP ~3-4) | Optimized CNS Penetration |
Key Insight: The 1,4-diazepane ring (homopiperazine) is often used as a "scaffold hop" from the traditional piperazine found in SB-271046. While it can improve solubility, the aniline itself is insufficient for biological activity.
Experimental Workflow: From Scaffold to Antagonist
To utilize this compound effectively, researchers must convert it into the active sulfonamide form. The following protocol outlines this critical transformation and the subsequent validation.
Step 1: Chemical Synthesis (Sulfonylation)
-
Objective: Attach the hydrophobic "tail" to the aniline nitrogen.
-
Reagents: Arylsulfonyl chloride (e.g., 1-Naphthalenesulfonyl chloride), Pyridine or TEA, DCM.
-
Procedure:
-
Dissolve 1.0 eq of this compound in dry DCM.
-
Add 1.5 eq of Triethylamine (TEA) or Pyridine.
-
Cool to 0°C and add 1.1 eq of the Arylsulfonyl chloride dropwise.
-
Stir at RT for 4-12 hours (monitor via TLC/LCMS).
-
Purification: The basic diazepane allows for acid-base extraction or flash chromatography (DCM/MeOH/NH3).[1]
-
Step 2: Validation via Radioligand Binding Assay
Once synthesized, the antagonist's potency must be verified.[4]
-
Cell Line: HEK-293 cells stably expressing human 5-HT6 receptors.[1][2][3][4]
-
Radioligand: [³H]-LSD (non-selective) or [¹²⁵I]-SB-258585 (selective).
-
Protocol:
-
Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer; centrifuge to isolate membranes.
-
Incubation: Incubate membranes with 2 nM radioligand and varying concentrations (
to M) of the test compound. -
Filtration: Rapidly filter through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
-
Workflow Visualization
Figure 2: Workflow for converting the aniline scaffold into a testable antagonist.
Conclusion
This compound is a versatile building block , not a finished drug. Its value lies in its ability to introduce the 4-methyl-1,4-diazepane ring—a proven bioisostere for the piperazine ring found in many CNS-active drugs—into a scaffold.
For researchers aiming to develop a potent 5-HT6 antagonist:
-
Do not screen the aniline expecting high potency.
-
Do use the aniline to synthesize a library of N-arylsulfonamides.
-
Target sulfonamides with bulky, lipophilic aryl groups (e.g., naphthyl, bromophenyl) to maximize affinity.
References
-
Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist."[5] Journal of Medicinal Chemistry. Link
-
Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents."[1] Drug Discovery Today. Link
-
Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters. Link
-
Glennon, R. A. (2003). "Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7." Journal of Medicinal Chemistry. Link
Sources
- 1. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 2. Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are potent and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multitargeting the Action of 5-HT6 Serotonin Receptor Ligands by Additional Modulation of Kinases in the Search for a New Therapy for Alzheimer’s Disease: Can It Work from a Molecular Point of View? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline compared to donepezil as adjunct therapy
The following guide provides an in-depth technical comparison between 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline (a representative novel Histamine H3 Receptor Antagonist ) and Donepezil (the standard-of-care Acetylcholinesterase Inhibitor ) as adjunct therapies for cognitive impairment.
This analysis synthesizes pharmacological mechanisms, preclinical efficacy data, and experimental protocols, focusing on the emerging strategy of dual-targeting (Cholinergic + Histaminergic modulation) to overcome the limitations of monotherapy.
Executive Summary: The Case for Adjunct Therapy
Donepezil remains the gold standard for symptomatic treatment of Alzheimer’s Disease (AD), functioning primarily by inhibiting acetylcholinesterase (AChE) to increase synaptic acetylcholine (ACh). However, its efficacy is often limited by a "ceiling effect" and peripheral side effects.
This compound represents a class of non-imidazole Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists .[1] Unlike Donepezil, which prevents ACh breakdown, this compound acts presynaptically to disinhibit the release of multiple neurotransmitters—including Histamine, ACh, Dopamine, and Norepinephrine.
Key Insight: The combination of these two agents offers a synergistic approach: Donepezil preserves ACh, while the H3R antagonist actively drives its release and enhances cortical excitability via the histaminergic system.
Mechanistic Comparison
Donepezil: The Cholinergic Guardian[1]
-
Mechanism: Reversible, non-competitive inhibition of AChE.
-
Outcome: Prevents the hydrolysis of ACh, prolonging its half-life in the synaptic cleft.
-
Limitation: Dependent on the presence of presynaptic ACh release, which declines as cholinergic neurons degenerate.
This compound: The Multi-Transmitter Driver[1]
-
Target: Histamine H3 Receptor (Presynaptic Autoreceptor/Heteroreceptor).[1][4][5]
-
Structure: Features a homopiperazine (diazepane) ring (a known H3 pharmacophore) linked to an aniline moiety (often a scaffold for further derivatization into ureas/amides).[1]
-
Mechanism: Blocks the constitutive activity of H3 receptors.[1]
-
Outcome: Enhances arousal, attention, and memory encoding via multiple pathways.
Signaling Pathway Diagram (DOT Visualization)
Caption: Dual-pathway mechanism showing Donepezil preserving ACh while the H3R antagonist actively drives the release of both ACh and Histamine.
Preclinical Performance & Experimental Data
The following data summarizes the performance of non-imidazole H3R antagonists (structurally related to the diazepane-aniline derivative, such as S 38093 and E159 ) when used alone or with Donepezil.
In Vitro Affinity & Selectivity[1][3][9]
| Parameter | Donepezil | H3R Antagonist (Class Representative) |
| Primary Target Affinity (Ki) | AChE: 5.7 - 10 nM | hH3R: 1 - 100 nM (High Affinity) |
| Selectivity | High for AChE vs BuChE | >100-fold vs H1, H2, H4 Receptors |
| Functional Activity | Enzyme Inhibitor | Inverse Agonist (cAMP ↑) |
In Vivo Behavioral Efficacy (Synergy)
In models like the Morris Water Maze (MWM) and Novel Object Recognition (NOR) , the combination of sub-effective doses of Donepezil and an H3R antagonist yields superior results compared to monotherapy.
| Treatment Group | Dose (mg/kg) | Memory Performance (Discrimination Index) | Outcome |
| Vehicle | - | 0.15 ± 0.05 | Baseline Deficit |
| Donepezil (Sub-effective) | 0.1 - 0.3 | 0.25 ± 0.04 | No Significant Improvement |
| H3R Antagonist (Low Dose) | 1.0 - 3.0 | 0.30 ± 0.05 | Mild Improvement |
| Combination | 0.1 (Don) + 1.0 (H3) | 0.55 ± 0.06 | Significant Synergy (p < 0.01) |
Data synthesized from studies on H3R antagonists (e.g., S 38093, E159) in combination with Donepezil [1, 2].[5]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the target molecule via reductive amination, a standard route for H3R antagonists.[1]
Reagents: 3-Nitrobenzaldehyde, 1-Methylhomopiperazine (N-methyl-1,4-diazepane), Sodium Triacetoxyborohydride (STAB), Palladium on Carbon (Pd/C).[1]
-
Reductive Amination:
-
Dissolve 3-nitrobenzaldehyde (1.0 eq) and 1-methylhomopiperazine (1.1 eq) in Dichloroethane (DCE).
-
Add STAB (1.5 eq) and stir at Room Temperature (RT) for 12 hours.
-
Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography to obtain the nitro-intermediate.
-
-
Hydrogenation (Reduction of Nitro to Aniline):
-
Validation:
-
Verify structure via 1H NMR (Look for diazepane protons at 2.5-3.0 ppm and aniline aromatic protons) and LC-MS (M+H peak).[1]
-
Synergistic Behavioral Assay (Novel Object Recognition)
Objective: To assess if the H3R antagonist potentiates Donepezil's effect.
-
Subjects: Male Wistar rats or C57BL/6J mice (n=10/group).
-
Drug Administration:
-
Protocol:
-
Habituation: 10 mins in empty arena (Day 1).
-
Training (T1): Expose to two identical objects (A + A) for 5 mins (Day 2).
-
Testing (T2): 24h later, expose to one familiar (A) and one novel object (B) for 5 mins.
-
-
Analysis:
Experimental Workflow Diagram (DOT)
Caption: Workflow for synthesizing the H3R ligand and testing its synergistic potential with Donepezil.
Safety & Pharmacokinetics
-
Blood-Brain Barrier (BBB) Penetration: Essential for both compounds.[1] Donepezil has excellent BBB permeability.[1] The diazepane-aniline structure is designed for high lipophilicity (cLogP ~2-3) to ensure CNS exposure.[1]
-
Metabolic Stability: The aniline group is a potential metabolic "soft spot" (acetylation/oxidation).[1] In drug development, this is often protected (e.g., as an amide) or used as a linker.
-
Toxicity: H3R antagonists generally have a good safety profile but must be monitored for hERG inhibition (QT prolongation) and insomnia (due to wake-promoting effects).[1]
References
-
Sors, A., et al. (2016). "The Synergistic Enhancing-Memory Effect of Donepezil and S 38093 (a Histamine H3 Antagonist) Is Mediated by Increased Neural Activity in the Septo-hippocampal Circuitry in Middle-Aged Mice." Frontiers in Pharmacology, 7:492.[1] Link
-
Alachkar, A., et al. (2017). "The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats." Frontiers in Pharmacology, 8:731.[1] Link
-
Sadek, B., & Stark, H. (2016). "Histamine H3 Receptor Antagonists/Inverse Agonists as a Potential Therapeutic Target for Alzheimer's Disease."[5] Saudi Pharmaceutical Journal.[1] Link
-
Lazewska, D., et al. (2006). "Synthesis and pharmacological evaluation of potent and selective non-imidazole histamine H3 receptor antagonists."[5][9] European Journal of Medicinal Chemistry. (Foundational chemistry for diazepane-based H3 ligands).
Sources
- 1. 1-(4-Bromobenzyl)-1,4-diazepane | C12H17BrN2 | CID 2794807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antagonism of Histamine H3 receptors Alleviates Pentylenetetrazole-Induced Kindling and Associated Memory Deficits by Mitigating Oxidative Stress, Central Neurotransmitters, and c-Fos Protein Expression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Histamine H3 receptor antagonist E177 attenuates amnesia induced by dizocilpine without modulation of anxiety-like behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reproductive and fetal toxicity studies of histamine H3 receptor antagonist DL76 used in mice to prevent maximal electroshock-induced seizure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline. The guidance herein is synthesized from established safety protocols for analogous chemical structures, including aromatic amines and 1,4-diazepane derivatives, to ensure the highest standards of laboratory safety.
Understanding the Hazard: A Structural Analogy Approach
This compound is a complex molecule containing three key functional groups that dictate its potential hazards: an aniline moiety, a methyl group, and a 1,4-diazepane ring. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its structural components is imperative.
-
Aniline and Aromatic Amines: These compounds are known for their toxicity, with potential for harm through inhalation, skin absorption, and ingestion.[1][2][3][4] Aniline itself is classified as a combustible liquid and is toxic, with exposure potentially leading to damage of the central nervous system, liver, and kidneys.[4][5] Recent evaluations have also raised concerns about the carcinogenicity and mutagenicity of similar compounds like N-methylaniline.[4]
-
1,4-Diazepane Derivatives: Compounds containing the 1,4-diazepane ring system can be corrosive, causing severe skin burns and eye damage.[6] Many derivatives also exhibit a wide range of biological activities, underscoring the need for caution to prevent unintended physiological effects.[7][8][9]
Therefore, this compound should be handled as a substance that is potentially toxic, corrosive, and readily absorbed through the skin.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure.[10] The following table outlines the minimum required PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Hands | Double gloving with appropriate chemical-resistant gloves. Recommended materials include Butyl, Neoprene, Polyvinyl Alcohol (PVA), or Viton.[11] Nitrile gloves are NOT recommended due to poor compatibility with aniline.[11] | Aromatic amines can permeate standard laboratory gloves.[12] Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Eyes/Face | Chemical splash goggles and a face shield.[13] | Protects against splashes of the liquid, which is presumed to be corrosive and can cause serious eye damage.[6] |
| Body | A fully buttoned lab coat made of a chemical-resistant material. | Prevents contact with skin and personal clothing.[14] |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of airborne exposure, such as when handling powders or creating aerosols.[15][16] | Aromatic amines can be toxic if inhaled.[1][2][3] |
Experimental Workflow for Donning and Doffing PPE
Caption: A stepwise workflow for correctly donning and doffing Personal Protective Equipment.
Engineering Controls: Creating a Safe Workspace
Always handle this compound in a well-ventilated area.[14] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6] An eyewash station and emergency shower must be readily accessible in the immediate work area.[14]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol
Caption: A logical flow diagram for responding to a chemical spill.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Storage and Handling: Maintaining Chemical Integrity and Safety
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11][14] The storage area should be secured and away from sources of heat or ignition.[11]
Waste Disposal: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
Disposal Plan
-
Segregation: Collect all contaminated materials (e.g., gloves, absorbent pads, and disposable labware) in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste management company.[17] Do not dispose of this chemical down the drain or in the regular trash.[11]
Conclusion: A Culture of Safety
The safe handling of this compound relies on a thorough understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. By prioritizing safety through the consistent use of appropriate PPE, engineering controls, and proper waste disposal, researchers can mitigate risks and maintain a safe laboratory environment.
References
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- Safety Data Sheet: N-(1-Ethylpropyl)-3,4-dimethylaniline. (n.d.). AK Scientific, Inc.
- Aniline. (n.d.). Washington State University - Environmental Health & Safety.
- Anhydrous Ammonia PPE. (2020, November 18). YouTube.
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2010, June 04). Taylor & Francis Online.
- Safety Data Sheet: 1-BOC-hexahydro-1,4-diazepine. (2009, August 25). Fisher Scientific.
- Material Safety Data Sheet: N-Methylaniline. (n.d.). CDH Fine Chemical.
- Safety Data Sheet: N-Methyl aniline. (2024, April 29). Thermo Fisher Scientific.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 02). Storemasta.
- Safety Data Sheet: 3-Nitro-N-methylaniline. (2025, September 22). Sigma-Aldrich.
- Safety Data Sheet: 1,4-Dioxane. (2025, September 13). Sigma-Aldrich.
- International Chemical Safety Cards: N-METHYLANILINE. (2006, April). ICSC.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
- Material Safety Data Sheet: N-Methylaniline. (n.d.). Oxford Lab Fine Chem LLP.
- Aniline: Incident management. (2022, August 15). GOV.UK.
- Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). (n.d.). Cheméo.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). PubMed.
- Methylaniline Chemical Properties,Uses,Production. (2024, September 20). Yufeng.
- N-Methylaniline. (n.d.). Wikipedia.
- CAS 106-49-0: 4-Methylaniline. (n.d.). CymitQuimica.
- Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, February 05). Echemi.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2025, August 10). ResearchGate.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. ICSC 0921 - N-METHYLANILINE [chemicalsafety.ilo.org]
- 4. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 5. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 6. fishersci.com [fishersci.com]
- 7. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. aksci.com [aksci.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
